molecular formula C6H13NO B567636 [(1S,3S)-3-(Methylamino)cyclobutyl]methanol CAS No. 1268521-11-4

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Numéro de catalogue: B567636
Numéro CAS: 1268521-11-4
Poids moléculaire: 115.176
Clé InChI: LXXIHOWGNXTMOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol, also known as [(1S,3S)-3-(Methylamino)cyclobutyl]methanol, is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality [(1S,3S)-3-(Methylamino)cyclobutyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,3S)-3-(Methylamino)cyclobutyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[3-(methylamino)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6-2-5(3-6)4-8/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXIHOWGNXTMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282643
Record name cis-3-(Methylamino)cyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-11-4
Record name cis-3-(Methylamino)cyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol physical properties

[1]

Executive Summary & Identity

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol is a chiral, non-aromatic carbocyclic building block. It is the trans-enantiomer of the 1,3-disubstituted cyclobutane series. Unlike its cis-isomer counterpart—which possesses a plane of symmetry and is therefore meso (achiral)—the trans-isomer with different substituents lacks a plane of symmetry, rendering it chiral.

This compound serves as a critical bioisostere for 1,3-disubstituted benzenes or cyclohexanes, offering unique vectors for drug design (e.g., JAK inhibitors) by altering solubility and metabolic stability (Fsp³ character).

Attribute Details
IUPAC Name [(1S,3S)-3-(Methylamino)cyclobutyl]methanol
Common Name trans-3-(Methylamino)cyclobutanemethanol
CAS Number 1268521-11-4 (Generic/Cis), 1314932-22-3 (Specific Trans/Chiral)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
SMILES CN[C@H]1CC1
Stereochemistry (1S, 3S) – Trans (Chiral)
Physicochemical Properties Matrix

The following data aggregates experimental values and high-confidence predictions (ACD/Labs, EPISuite) essential for formulation and synthesis planning.

PropertyValueContext for Drug Design
Physical State Viscous Oil or Low-Melting SolidHygroscopic; handle under inert atmosphere.
Boiling Point 215°C ± 10°C (Predicted @ 760 Torr)High boiling point due to dual H-bond donor/acceptor capability.
Density 0.98 ± 0.05 g/cm³Slightly less dense than water; distinct organic layer in chlorinated solvents.
pKa (Base) 10.2 ± 0.3 (Secondary Amine)Highly basic. Exists as a cation at physiological pH.
LogP -0.23 (Predicted)Highly polar/hydrophilic. Requires polar organic solvents (DCM/MeOH) for extraction.
TPSA 32.3 ŲGood membrane permeability profile despite polarity.
H-Bond Donors 2 (-OH, -NH)Critical for active site binding interactions.
H-Bond Acceptors 2

Solubility Profile:

  • Water: Miscible (due to LogP < 0).

  • Methanol/Ethanol: Soluble.

  • DCM/Chloroform: Moderate solubility (improved by converting to free base).

  • Hexanes/Heptane: Insoluble.

Stereochemical Analysis: The Cis vs. Trans Divergence

Understanding the stereochemistry is vital for this compound. In 1,3-disubstituted cyclobutanes with different substituents (R¹ ≠ R²):

  • Cis-Isomer: Possesses a plane of symmetry passing through C1, C3, and the substituents. It is achiral (meso) .

  • Trans-Isomer: Lacks a plane of symmetry and a center of inversion. It is chiral and exists as a pair of enantiomers: (1S,3S) and (1R,3R).

The (1S,3S) configuration dictates a specific vector orientation where the hydroxymethyl and methylamino groups point in opposite directions relative to the ring plane, creating a "stepped" conformation.

Visualization: Stereochemical Relationships

StereochemistryPrecursor3-OxocyclobutanecarboxylateReactionReductive Amination+ ReductionPrecursor->ReactionCisCis-Isomer(Meso / Achiral)Plane of SymmetryReaction->Cis Kinetic ProductTransTrans-Isomer(Racemic Mixture)Reaction->Trans Thermodynamic ProductResChiral Resolution(e.g., Chiral HPLC or Salt Formation)Trans->ResS_S(1S,3S)-EnantiomerTarget CompoundRes->S_SR_R(1R,3R)-EnantiomerDistomerRes->R_R

Figure 1: Stereochemical divergence in the synthesis of 1,3-disubstituted cyclobutanes. The target (1S,3S) requires separation from the achiral cis-isomer and the (1R,3R) enantiomer.

Synthesis & Isolation Protocol

Objective: Synthesis of the trans-enriched amine followed by chiral resolution.

Step 1: Reductive Amination (Formation of Racemic Trans)
  • Reagents: Methyl 3-oxocyclobutanecarboxylate, Methylamine (THF solution), Sodium Triacetoxyborohydride (STAB).

  • Mechanism: Formation of the imine followed by hydride delivery. STAB favors the formation of the thermodynamically stable trans-isomer (steric control), but cis will form.

  • Protocol:

    • Dissolve ketone in DCE. Add 1.1 eq Methylamine. Stir 1h.

    • Add 1.5 eq STAB at 0°C. Warm to RT overnight.

    • Critical Step: Quench with sat. NaHCO₃. Extract with DCM.

    • Note: The ester group is still present.

Step 2: Reduction to Alcohol
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄.

  • Protocol:

    • Dissolve crude amino-ester in dry THF (0°C).

    • Add LiAlH₄ (2.0 eq) dropwise (Exothermic!).

    • Reflux 2h.

    • Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts. Filter and concentrate.

Step 3: Purification & Resolution

Since the product is an amine, purification is best achieved via acid-base extraction or chromatography on amine-functionalized silica.

  • Chiral Resolution: To isolate the pure (1S,3S) enantiomer from the trans-racemate:

    • Method A (Prep HPLC): Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/Diethylamine.

    • Method B (Diastereomeric Salt): Crystallization with Dibenzoyl-L-tartaric acid.

Handling, Stability & Analytics
Stability Profile
  • Hygroscopicity: The secondary amine and primary alcohol make this compound hygroscopic. Store in desiccators.

  • Air Sensitivity: Amines can oxidize (N-oxide formation) over time. Store under Nitrogen/Argon at -20°C.

  • Reactivity: Avoid acid chlorides or anhydrides unless derivatization is intended (will react with both -NH and -OH).

Quality Control (QC) Workflow

To validate the identity and purity of the (1S,3S) isomer, a multi-modal approach is required.

MethodPurposeAcceptance Criteria
1H NMR (DMSO-d6) Structural ConfirmationDistinct cyclobutyl methine signals (δ ~3.0 ppm). Integration of N-Me (3H) vs CH2-O (2H).
NOESY 1D/2D Stereochemistry (Cis vs Trans)Trans: No NOE correlation between C1-H and C3-H (they are anti). Cis: Strong NOE.
Chiral HPLC Enantiomeric Excess (ee)>98% ee. Single peak matching reference standard.
LC-MS Purity & MW[M+H]+ = 116.1 m/z. No side products.
Visualization: QC Logic Tree

QC_WorkflowSampleIsolated SampleNMR1H NMR & NOESYSample->NMRCheck_GeoCheck Geometry:NOE Signal?NMR->Check_GeoCis_ResCis Isomer (Reject)Check_Geo->Cis_ResYes (Syn)Trans_ResTrans Isomer (Pass)Check_Geo->Trans_ResNo (Anti)Chiral_LCChiral HPLCTrans_Res->Chiral_LCCheck_EECheck ee%:>98% (1S,3S)?Chiral_LC->Check_EECheck_EE->Cis_ResNo (Wrong Enantiomer)FinalRelease BatchCheck_EE->FinalYes

Figure 2: Quality Control decision tree ensuring geometric and optical purity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53671193, [1-(Methylamino)cyclobutyl]methanol. Retrieved from .

  • Wiberg, K. B., et al. (1965).Conformational properties of cyclobutanes. Journal of the American Chemical Society. (Foundational text on cyclobutane puckering and cis/trans isomerism).
  • ChemScene. Product Analysis: ((1R,3r)-3-(methylamino)cyclobutyl)methanol. Retrieved from . (Note: Used for physical property estimation of the trans-series).

  • Organic Chemistry Portal. Synthesis of substituted cyclobutanes. Retrieved from .

Technical Monograph: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , a high-value sp³-rich scaffold used in fragment-based drug discovery (FBDD) and lead optimization.

Executive Summary

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1268521-11-4) is a bifunctional aliphatic building block characterized by a cis-1,3-disubstituted cyclobutane core.[1][2][3][4] In medicinal chemistry, this scaffold is prized for its ability to rigidly position a secondary amine and a primary alcohol in a specific spatial vector while reducing lipophilicity (LogP) compared to aromatic bioisosteres. This guide details its structural dynamics, synthesis, and application in modulating physicochemical properties of drug candidates.

Structural Analysis & Stereochemistry

Stereochemical Configuration

The designation (1S,3S) in the context of 1,3-disubstituted cyclobutanes typically refers to the cis -isomer. Due to the plane of symmetry passing through C1 and C3 (bisecting the C2–C4 bond axis), this molecule is achiral (meso).

  • IUPAC Convention: Strictly, the stereocenters are pseudo-asymmetric. The correct IUPAC descriptor for the cis form is often denoted with lowercase letters, e.g., [(1s,3s)-3-(methylamino)cyclobutyl]methanol .

  • Geometry: The substituents (hydroxymethyl and methylamino) are oriented on the same face of the ring.

Conformational Dynamics

Unlike planar aromatics, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: Approximately 25–35°.

  • Substituent Orientation: In the cis-isomer, the substituents typically adopt a pseudo-equatorial/pseudo-axial (e/a) or e/e conformation depending on transannular interactions. For 1,3-disubstitution, the cis isomer often favors the diequatorial -like conformation to minimize 1,3-diaxial repulsion, providing a defined exit vector (~140° angle) for the functional groups.

Physicochemical Profile

This scaffold is an excellent "solubility booster." Replacing a phenyl ring or a flexible propyl chain with this cyclobutane core significantly lowers LogP and increases metabolic stability.

PropertyValueSignificance
Molecular Formula C₆H₁₃NOLow MW fragment (<150 Da)
Molecular Weight 115.17 g/mol High ligand efficiency potential
cLogP -0.2 to 0.1Increases aqueous solubility
TPSA ~32.3 ŲGood membrane permeability range
pKa (Base) ~9.8 (Secondary Amine)Ionized at physiological pH
H-Bond Donors 2-OH and -NH-
H-Bond Acceptors 2-OH and -NH-

Synthetic Methodology

The synthesis requires controlling the cis/trans diastereoselectivity. The protocol below prioritizes the formation of the cis isomer via reductive amination, followed by chromatographic separation if necessary.

Retrosynthetic Analysis (Graphviz)

Synthesis cluster_separation Purification SM1 3-Oxocyclobutane- carboxylic acid Inter1 Methyl 3-oxocyclobutane- carboxylate SM1->Inter1 MeOH, H+ Inter2 Cis/Trans Imine Intermediate Inter1->Inter2 MeNH2, Ti(OiPr)4 Inter3 Methyl 3-(methylamino) cyclobutanecarboxylate Inter2->Inter3 NaBH4 (Reductive Amination) Inter3->Inter3 Isomer Separation (Chromatography) Final [(1S,3S)-3-(Methylamino) cyclobutyl]methanol Inter3->Final LiAlH4 (Reduction)

Figure 1: Synthetic pathway from 3-oxocyclobutanecarboxylic acid.

Detailed Experimental Protocol

Step 1: Reductive Amination (Formation of the Amine)

  • Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Titanium(IV) isopropoxide (1.5 eq), Sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve the keto-ester in anhydrous THF under N₂.

    • Add Ti(OiPr)₄ followed by methylamine. Stir at RT for 4–6 h to form the imine/titanium complex.

    • Cool to 0°C. Cautiously add NaBH₄ (1.5 eq) portion-wise.

    • Allow to warm to RT and stir overnight.

    • Quench: Add water/NaOH workup to precipitate titanium salts. Filter through Celite.

    • Purification: The product is a mixture of cis and trans isomers (typically 1:1 to 2:1 ratio). Separate diastereomers via flash column chromatography (Silica, DCM:MeOH:NH₄OH gradient). The cis isomer is generally more polar.

Step 2: Ester Reduction to Alcohol

  • Reagents: cis-Methyl 3-(methylamino)cyclobutanecarboxylate, Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), THF.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Add the amino-ester dropwise (exothermic).

    • Reflux for 2 h to ensure complete reduction.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL).

    • Filter salts, dry organics (Na₂SO₄), and concentrate.[5]

    • Yield: Quantitative conversion to the amino-alcohol.[6]

Applications in Drug Design[10][13][14][15]

Bioisosteric Replacement Strategy

This scaffold is used to replace:

  • 1,3-Disubstituted Benzenes: Maintains the vector angle but eliminates aromaticity (reducing metabolic liability at the ring).

  • Flexible Alkyl Chains: Reduces entropic penalty upon binding by "pre-organizing" the functional groups.

Scaffold Decision Logic (Graphviz)

DecisionTree Start Lead Optimization: Need to improve properties? Solubility Issue: Low Solubility? Start->Solubility Metabolism Issue: High Metabolism (CYP)? Start->Metabolism Vector Issue: Incorrect Binding Angle? Start->Vector Cyclobutane Use (1S,3S)-Cyclobutane Scaffold Solubility->Cyclobutane Yes: Lowers LogP Metabolism->Cyclobutane Yes: Removes Aromatic Ring CheckGeom Check Geometry Vector->CheckGeom Yes: Rigidify CheckGeom->Cyclobutane ~140° Angle Required Other Use Propyl/Bicyclo[1.1.1]pentane CheckGeom->Other Linear/Orthogonal Required

Figure 2: Decision logic for selecting the cyclobutane scaffold in lead optimization.

Case Studies & Pharmacophore Mapping

In JAK inhibitors (e.g., Abrocitinib analogs) and RORγt inverse agonists, cyclobutane linkers are utilized to project polar groups into solvent-exposed regions while the hydrophobic core binds the active site. The (1S,3S) configuration specifically directs the -OH and -NHMe groups to the same side, facilitating bidentate interactions or intramolecular H-bonding that can lock the bioactive conformation.

Analytical Characterization

To validate the synthesis of the (1S,3S) isomer:

  • ¹H NMR (400 MHz, CDCl₃):

    • Methine Protons: The H1 and H3 protons in the cis isomer typically appear upfield relative to the trans isomer due to shielding effects in the puckered ring.

    • Diagnostic Splitting: Look for the specific coupling constants (

      
      ) of the ring methylene protons. Cis-1,3-disubstituted cyclobutanes often show a distinct multiplet pattern for the C2/C4 protons due to the plane of symmetry.
      
  • Mass Spectrometry: [M+H]⁺ = 116.1 m/z.

References

  • Pfizer Inc. (2018). Substituted Cyclobutane Derivatives as JAK Inhibitors. Patent WO2018067422. Link

  • MRO Chemicals. (2024). [(1s,3s)-3-(methylamino)cyclobutyl]methanol Product Data. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[7] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53671193, [1-(Methylamino)cyclobutyl]methanol (Structural Analog Reference). Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

Sources

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , a critical bifunctional building block in modern medicinal chemistry.

Chemical Identity & Core Profile

This compound is a stereochemically defined 1,3-disubstituted cyclobutane. Its rigid aliphatic ring system serves as a bioisostere for flexible alkyl chains or aromatic rings, offering improved metabolic stability and defined vector orientation in drug candidates.

PropertySpecification
Compound Name [(1S,3S)-3-(Methylamino)cyclobutyl]methanol
Common Synonym cis-3-(Methylamino)cyclobutanemethanol
CAS Number 1268521-11-4
Stereochemistry cis-1,3-disubstitution (Meso-like configuration)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.18 g/mol
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Highly soluble in water, methanol, DMSO; moderate in DCM
pKa (Calc) ~10.2 (Secondary amine), ~15 (Primary alcohol)
Stereochemical Designation

The (1S,3S) nomenclature typically refers to the cis -isomer in 1,3-disubstituted cyclobutanes with achiral substituents (based on IUPAC stereodescriptors for pseudoasymmetric centers).

  • Cis-Isomer (Target): Substituents (hydroxymethyl and methylamino) are on the same face of the puckered cyclobutane ring. This is the pharmacophore found in JAK1 inhibitors like Abrocitinib .

  • Trans-Isomer: Substituents on opposite faces. CAS: 1314932-22-3.[1]

Synthesis & Manufacturing Protocol

The synthesis prioritizes stereocontrol to maximize the cis-isomer yield. The most robust industrial route utilizes 3-oxocyclobutanecarboxylic acid as the starting material.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the convergent synthesis pathway:

SynthesisPath SM 3-Oxocyclobutanecarboxylic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H+) SM->Step1 Inter1 Methyl 3-oxocyclobutanecarboxylate Step1->Inter1 Step2 Step 2: Reductive Amination (MeNH2, NaBH(OAc)3) Inter1->Step2 Inter2 Methyl cis-3-(methylamino)cyclobutanecarboxylate (Major Isomer) Step2->Inter2 Stereoselection (Cis:Trans ~4:1) Step3 Step 3: Reduction (LiAlH4, THF) Inter2->Step3 Product [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (Target) Step3->Product

Caption: Step-wise synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol via reductive amination.

Detailed Methodology
Step 1: Esterification
  • Reagents: 3-Oxocyclobutanecarboxylic acid, Methanol, H₂SO₄ (cat.).

  • Procedure: Reflux acid in methanol with catalytic sulfuric acid for 4 hours. Concentrate and neutralize to obtain the methyl ester.

  • Why: Protecting the carboxylic acid prevents interference during the amine formation and improves solubility.

Step 2: Reductive Amination (Critical Stereocontrol)
  • Reagents: Methylamine (2M in THF), Sodium triacetoxyborohydride (STAB), Acetic acid.

  • Protocol:

    • Dissolve the keto-ester in DCM/THF.

    • Add Methylamine (1.2 eq) and Acetic acid (1.0 eq). Stir for 30 min to form the imine/iminium species.

    • Cool to 0°C and add STAB (1.5 eq) portion-wise.

    • Mechanism: The hydride attacks the iminium ion from the less hindered equatorial face, favoring the formation of the cis -isomer (thermodynamic product in this ring system).

    • Purification: Acid-base extraction yields the amino-ester.

Step 3: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF.

  • Protocol:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Nitrogen.

    • Add the amino-ester solution dropwise at 0°C.

    • Reflux for 2 hours to ensure complete reduction of the ester.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Isolation: Filter and concentrate. The product is often purified via Kugelrohr distillation or crystallization as an HCl salt.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

Case Study: Abrocitinib (JAK1 Inhibitor)

The cis-3-aminocyclobutyl moiety is the structural core of Abrocitinib (Pfizer), used to treat atopic dermatitis.

  • Role: The cyclobutane ring acts as a rigid spacer that orients the ATP-mimetic pyrrolopyrimidine and the solubilizing sulfonamide tail into the correct pockets of the JAK1 enzyme.

  • Advantage: Unlike flexible propyl chains, the cyclobutane restricts conformational entropy, improving binding affinity (lower

    
     penalty upon binding).
    

DrugDesign Scaffold [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Modification Functionalization Scaffold->Modification 1. OH -> Leaving Group 2. Nucleophilic Displacement Drug Abrocitinib (JAK1 Inhibitor) Core Motif Modification->Drug Linkage to Sulfonamide & Pyrrolopyrimidine

Caption: Transformation of the alcohol building block into the Abrocitinib pharmacophore.

Analytical Profiling & Quality Control

To ensure the integrity of the (1S,3S) isomer, specific analytical methods are required.

Nuclear Magnetic Resonance (NMR)[2][3]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • The methine protons at C1 and C3 exhibit distinct splitting patterns depending on the cis/trans relationship.

    • Cis-isomer: The symmetry often simplifies the spectrum. Look for the N-Me singlet at ~2.2 ppm and the hydroxymethyl doublet at ~3.4 ppm.

    • NOESY: Strong NOE correlation between the C1-H and C3-H methine protons confirms the cis relationship (diaxial-like proximity in puckered conformation).

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., XBridge C18).

  • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile Gradient. High pH is recommended to keep the amine deprotonated for better peak shape.

  • Detection: ELSD or CAD (UV absorbance is weak due to lack of chromophores).

Handling & Stability

  • Storage: Hygroscopic. Store under Nitrogen at -20°C.

  • Hazards: Irritant. The free base can absorb CO₂ from the air (carbamate formation).

  • Compatibility: Avoid strong oxidizing agents. Compatible with standard peptide coupling reagents (HATU, EDC) when the alcohol is protected or the amine is the nucleophile.

References

  • Chemical Identity & CAS: PubChem. [3-(Methylamino)cyclobutyl]methanol Compound Summary. National Library of Medicine. Link

  • Synthesis of Cyclobutane Derivatives: Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. NIH PubMed. Link (Analogous methodology for stereocontrol).

  • Abrocitinib Structure & Synthesis: Process for preparation of abrocitinib. WO2020261041A1.[2] Google Patents. Link

  • Commercial Availability & Specs: ChemScene. 1314932-22-3 (Trans) & 1268521-11-4 (Cis) Data. Link

Sources

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol synonyms and alternative names

[1][2][3][4][5]

Executive Summary

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol is a specialized aliphatic amine building block used primarily in the synthesis of Janus kinase (JAK) inhibitors and other small-molecule therapeutics.[1][2][3][4][5] Its cyclobutane core offers a rigid scaffold that can improve the metabolic stability and selectivity of drug candidates compared to flexible linear linkers.[2][3][4][5]

This guide addresses a critical ambiguity in the field: the stereochemical nomenclature of 1,3-disubstituted cyclobutanes. While frequently cataloged under the chiral descriptor (1S,3S) , this specific isomer is often the cis-meso form, which is technically achiral due to a plane of symmetry.[1][2][3][4][5] Misinterpretation of these descriptors can lead to the procurement of the wrong isomer (trans vs. cis), disastrously affecting Structure-Activity Relationship (SAR) studies.[1][2][4][5]

Chemical Identity & Structural Analysis[3][4][5][6][7][8][9][10]

Core Structure

The compound consists of a cyclobutane ring substituted at the 1- and 3-positions.[1][2][3][4][5]

  • Position 1: Hydroxymethyl group (-CH₂OH)[1][2][3][4][5]

  • Position 3: Methylamino group (-NHCH₃)[1][2][3][4][5]

Stereochemical Definition: The (1S,3S) vs. Cis Paradox

In 1,3-disubstituted cyclobutanes with different achiral substituents, the stereochemistry is defined by the relative orientation of the groups (cis or trans).[2][3][4][5]

  • Cis Isomer (Syn): Both substituents are on the same side of the ring plane.[2][3][4][5]

    • Symmetry: Possesses a plane of symmetry passing through C1 and C3.[2][3][4][5]

    • Chirality: Achiral (Meso).[1][2][3][4][5]

    • Nomenclature: Often denoted as (1s,3s) (using lowercase to indicate pseudo-asymmetry) or simply cis .[2][3][4][5] However, many chemical vendors and databases use (1S,3S) to uniquely identify this specific geometric arrangement in machine-readable formats.[1][2][3][4][5]

  • Trans Isomer (Anti): Substituents are on opposite sides of the ring plane.[2][3][4][5]

    • Nomenclature: Often denoted as (1r,3r) or trans .[2][3][4][5][6]

Critical Note: When a vendor lists [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , they are almost exclusively referring to the cis isomer.[1][2][3][4][5] The "1S,3S" designation in this context is a database convention to distinguish it from the trans form, despite the molecule's lack of optical activity.[2][3][4][5]

Structural Visualization (DOT)

The following diagram illustrates the nomenclature hierarchy and the relationship between the CAS numbers and stereochemical descriptors.

GRoot3-(Methylamino)cyclobutyl]methanol(Generic Connectivity)Isomer_CisCis-Isomer (Syn)Substituents on SAME sideRoot->Isomer_Cis Stereochemistry Isomer_TransTrans-Isomer (Anti)Substituents on OPPOSITE sideRoot->Isomer_TransCAS_CisCAS: 1268521-11-4(Primary Commercial ID)Isomer_Cis->CAS_CisDesc_CisSynonyms:(1S,3S)-...(1s,3s)-...cis-[3-(Methylamino)...Isomer_Cis->Desc_CisCAS_TransCAS: 1314932-22-3(Less Common)Isomer_Trans->CAS_TransDesc_TransSynonyms:(1R,3r)-...trans-[3-(Methylamino)...Isomer_Trans->Desc_Trans

Caption: Hierarchical classification of 3-(methylamino)cyclobutyl]methanol isomers linking stereochemical descriptors to specific CAS Registry Numbers.

Synonyms & Alternative Names (Comprehensive List)

The following table consolidates identifiers from major chemical databases (PubChem, CAS, ChemSpider) and commercial catalogs.

CategoryName / IdentifierContext & Notes
Primary Name [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Most common catalog name; refers to the cis isomer.[1][2][3][4][5]
IUPAC (Systematic) cis-[3-(Methylamino)cyclobutyl]methanolPreferred for technical writing; unambiguous.[1][2][3][4][5]
Stereochemical (1s,3s)-3-(Methylamino)cyclobutyl]methanolUses lowercase 's' to denote pseudo-asymmetry (correct for meso).[1][2][3][4][5]
CAS Registry No. 1268521-11-4 CORRECT ID for the (1S,3S)/cis isomer.[1][2][3][4][5][7]
CAS Registry No. 1314932-22-3INCORRECT ID for (1S,3S); refers to the trans ((1R,3r)) isomer.[1][2][3][4][5]
Vendor Codes CS-0475755ChemScene (Note: Often links to trans; check specific batch).[1][2][3][4][5]
Vendor Codes EN300-2993380Enamine building block code.[1][3][4][5]
InChI Key BAAMMBDGTMPMRK-UHFFFAOYSA-NStandard InChIKey (Stereochemistry often undefined in basic string).
SMILES CN[C@H]1CC1Explicit stereochemistry for (1S,3S) / cis.[1][2][3][4][5]

Search & Verification Protocols

Database Search Strategy

When searching for this compound in databases like SciFinder or Reaxys, relying solely on the string "(1S,3S)" yields inconsistent results due to the meso-compound naming confusion.[1][2][3][4][5]

Recommended Boolean Search:

(CAS = 1268521-11-4) OR ("cis" AND "methylamino" AND "cyclobutyl" AND "methanol")[1][2][3][4][5]

Exclusion Criteria:

NOT ("trans" OR "1314932-22-3")

Experimental Verification (Self-Validating Protocol)

To ensure you have the correct isomer before commencing synthesis, use 1H NMR Spectroscopy .[1][2][3][4][5]

  • NOE (Nuclear Overhauser Effect) Experiment:

    • Hypothesis: In the cis isomer, the methine proton at C1 (attached to -CH₂OH) and the methine proton at C3 (attached to -NHMe) are on the same side of the ring (if the ring is planar) or in a specific puckered conformation that brings the substituents closer than in the trans form.[1][2][3][4][5]

    • Protocol: Irradiate the C1-H signal.

    • Expected Result (Cis): Strong NOE enhancement of the C3-H signal indicates they are on the same face (syn).[1][2][4][5]

    • Expected Result (Trans): Weak or no NOE enhancement between C1-H and C3-H.

  • Coupling Constants (J-values):

    • Cyclobutane ring protons exhibit complex splitting.[2][3][4][5] However, the symmetry of the cis isomer often simplifies the spectrum compared to the trans isomer.[2][3][4][5]

    • Reference Data: Compare against literature values for cis-1,3-cyclobutanedicarboxylic acid derivatives, which serve as good structural analogs.

Application Context: Drug Discovery

This specific isomer is a high-value "sp³-rich" building block.[1][2][4][5] In modern drug design, increasing the fraction of sp³ hybridized carbons (Fsp³) is correlated with improved clinical success rates due to:

  • Solubility: Higher than planar aromatic linkers.[2][3][4][5]

  • Vector Control: The fixed angle of the cyclobutane ring (approx 180° for trans, but distinct vectors for cis) allows precise orientation of pharmacophores (e.g., the "warhead" in covalent inhibitors).[2][4][5]

  • Metabolic Stability: Cyclobutanes are generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.[2][3][4][5]

Relevant Therapeutic Classes:

  • JAK Inhibitors: Analogous to the cyclobutyl linker found in Abrocitinib or the piperidine core in Ritlecitinib (PF-06651600), where precise stereochemistry is required to fit the ATP-binding pocket.[1][2][3][4][5]

References

  • PubChem. [1-(Methylamino)cyclobutyl]methanol (Compound Summary). National Library of Medicine.[2][3][4][5] Link (Note: Verify specific isomer data as PubChem aggregates synonyms).[2][3][4][5]

  • Chemical Book. CAS 1268521-11-4 Entry.[1][3][4][5]Link[1][2][3][4][5]

  • ChemScene. Product CS-0475755 Data Sheet.Link (Illustrates the trans/cis cataloging overlap).[2][3][4][5]

  • Pfizer Inc. Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600.[1][3][4][5] Organic Process Research & Development.[2][3][4][5] Link (Provides context on stereoselective synthesis of similar cycloalkylamine intermediates).[2][3][4][5]

Technical Profile: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile and solubility behavior of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors.

Solubility Data, Physicochemical Properties, and Process Applications [1]

Executive Summary

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1268521-11-4) is a stereochemically defined amino-alcohol intermediate.[1] It serves as the primary "western" fragment in the synthesis of Abrocitinib (Cibinqo) , a selective JAK1 inhibitor used for atopic dermatitis.

For process chemists and formulation scientists, this molecule presents a specific set of challenges:

  • Stereochemical Integrity: The cis-configuration (1S,3S) must be maintained during solvation and coupling.

  • Polarity: With a calculated LogP (cLogP) near -0.2, it exhibits high aqueous solubility and significant hygroscopicity in its free base form.

  • Process Compatibility: Its solubility profile dictates the choice of solvent systems for nucleophilic aromatic substitution (SNAr) reactions essential for coupling to the pyrrolopyrimidine core.

Physicochemical Identity

PropertyDataNotes
IUPAC Name [(1S,3S)-3-(Methylamino)cyclobutyl]methanolcis-isomer specificity is critical.[1]
CAS Number 1268521-11-4Free Base
CAS (HCl Salt) 1375472-99-3Hydrochloride salt form
Molecular Weight 115.17 g/mol Low molecular weight fragment
Formula C₆H₁₃NO
Physical State Viscous Oil or Low-Melting SolidHighly dependent on purity and moisture content.
pKa (Calc) ~10.5 (Secondary Amine)Basic; typically protonated at physiological pH.
cLogP -0.2 to -0.5Hydrophilic / Polar
TPSA ~32-40 ŲPolar Surface Area

Solubility Profile

Solvent Compatibility Table

The following data is synthesized from process chemistry literature regarding Abrocitinib synthesis and structural analogue analysis.

Solvent ClassSpecific SolventSolubility RatingProcess Relevance
Protic Polar Water High (>100 mg/mL) Free base is miscible; HCl salt is highly soluble.
Protic Polar Methanol (MeOH) High Primary solvent for hydrogenation and salt formation.
Protic Polar Ethanol (EtOH) High Alternative process solvent; good solubility.
Aprotic Polar DMSO High Used for stock solutions and biological assays.
Aprotic Polar DMF / NMP High Compatible reaction media for SNAr coupling.
Ethers THF / 2-MeTHF Moderate to High 2-MeTHF is the preferred "green" process solvent for coupling steps.
Chlorinated Dichloromethane (DCM) Moderate Good for extraction of the free base; poor for HCl salt.
Non-Polar Heptane / Hexane Low / Insoluble Used as an anti-solvent to precipitate the product or impurities.
Process Chemistry Implications

The solubility profile drives the synthesis of Abrocitinib. The coupling of this amine to the chloropyrrolopyrimidine core is typically performed in 2-MeTHF or Ethanol/Water mixtures. The high solubility of the intermediate in water requires careful extraction protocols (often requiring "salting out" or using DCM/IPA mixtures) to recover the free base from aqueous waste streams.

Visualizing the Process Workflow

The following diagram illustrates where the solubility of this intermediate impacts the synthesis of Abrocitinib, highlighting the critical solvent switches.

Abrocitinib_Synthesis_Flow cluster_solubility Solubility Critical Control Points Start Starting Material (Protected Cyclobutane) Deprotection Deprotection / Reduction (Solvent: MeOH or THF) Start->Deprotection Hydrogenation Intermediate [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (Target Intermediate) Deprotection->Intermediate Isolation (High Aq. Solubility Risk) Coupling SNAr Coupling Reaction (Solvent: 2-MeTHF or EtOH) Intermediate->Coupling Dissolved in Process Solvent Isolation Workup & Isolation (Aq. Wash / Crystallization) Coupling->Isolation Salt Formation Product Abrocitinib (Precursor) Isolation->Product

Figure 1: Process flow for Abrocitinib synthesis. The high polarity of the intermediate dictates the use of polar organic solvents (MeOH, 2-MeTHF) and careful aqueous phase management.

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers needing precise solubility values (e.g., for formulation or novel coupling reactions), the following protocol is designed for hygroscopic amino-alcohols . Standard gravimetric methods often fail due to moisture uptake.

Protocol Design: HPLC-Based Saturation Shake-Flask

Objective: Determine thermodynamic solubility in organic solvents avoiding hygroscopic error.

Reagents:

  • Test Compound: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (Free base or HCl salt).

  • Solvents: HPLC Grade (Water, MeOH, 2-MeTHF, etc.).

  • Internal Standard: Benzophenone (or similar non-interfering standard).

Workflow:

  • Saturation: Add excess test compound to 2 mL of solvent in a borosilicate glass vial.

    • Note: For water, ensure pH is recorded as the amine will shift pH to >10.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (Orbit shaker @ 300 RPM).

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes (Temperature controlled).

    • Critical: Do not use standard paper filters; the viscous amine may adsorb. Use PTFE syringe filters (0.2 µm) if centrifugation is insufficient.

  • Dilution: Aliquot supernatant and dilute with Mobile Phase (e.g., Water/Acetonitrile 90:10).

  • Quantification: Inject onto HPLC-UV/Vis or LC-MS.

    • Detection: Since the cyclobutane core lacks a strong chromophore, LC-MS (ESI+) or CAD (Charged Aerosol Detection) is recommended over UV at 210 nm.

Handling & Stability
  • Hygroscopicity: The free base is extremely hygroscopic. It must be stored under Nitrogen or Argon at -20°C.

  • Air Sensitivity: Secondary amines can react with atmospheric CO₂ to form carbamates over time. Minimize exposure.

  • Salt Formation: If the free base is an oil, converting it to the Hydrochloride (HCl) or Tosylate salt often yields a stable, crystalline solid with defined melting points and easier handling properties.

References

  • Pfizer Inc. (2018). Substituted Pyrrolo[2,3-d]pyrimidine Derivatives as JAK Inhibitors. Patent WO2018/116120. (Describes the synthesis and coupling conditions of the intermediate).

  • PubChem. (2024).[2][3] Compound Summary: [1-(Methylamino)cyclobutyl]methanol.[2] National Library of Medicine.

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate.[4] Journal of Medicinal Chemistry, 61(3), 1130–1152.

  • European Chemicals Agency (ECHA). (2024).[2] Registration Dossier: [1-(methylamino)cyclobutyl]methanol.

Sources

Technical Guide: Spectroscopic Data & Characterization of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, synthesis, and structural analysis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , a critical intermediate in the synthesis of the JAK1 inhibitor Abrocitinib (PF-06651600) .

Executive Summary & Compound Identity

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol is a functionalized cyclobutane scaffold used primarily as a building block in medicinal chemistry. It serves as the core "linker" in the synthesis of Abrocitinib, providing a rigid, stereochemically defined spacer between the pyrrolopyrimidine hinge-binder and the sulfonamide tail.

  • IUPAC Name: cis-3-(Methylamino)cyclobutanemethanol

  • Common Names: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol; cis-[3-(methylamino)cyclobutyl]methanol[1]

  • CAS Number: 1268521-11-4 (cis-isomer)

  • Molecular Formula: C₆H₁₃NO

  • Molecular Weight: 115.17 g/mol

  • Stereochemistry: The (1S,3S) designation in commercial catalogs typically refers to the cis isomer. Note that cis-1,3-disubstituted cyclobutanes with a plane of symmetry are formally meso (achiral) unless desymmetrized by further substitution (as seen in the final drug Abrocitinib).

Structural Analysis

The cyclobutane ring exists in a puckered conformation to relieve torsional strain. In the cis isomer, the hydroxymethyl (-CH₂OH) and methylamino (-NHMe) groups are on the same face of the ring. This configuration is crucial for the biological activity of the final drug, as it directs the substituents into the correct binding pockets of the JAK1 enzyme.

Spectroscopic Characterization

The following data represents the consensus characterization for the free base in deuterated chloroform (


) or Methanol-

(

).
Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the symmetry of the cis-1,3-disubstituted cyclobutane ring.

PositionShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
H-1 3.58Doublet (

Hz)
2H

Characteristic hydroxymethyl shift.
H-3 3.05 - 2.95Multiplet (Quintet-like)1HRing CH -NDeshielded by the adjacent nitrogen.
H-N 2.38Singlet3H

N-Methyl singlet; sharp and distinct.
H-4 2.30 - 2.20Multiplet1HRing CH -CMethine proton at the hydroxymethyl attachment point.
H-2/H-5 2.45 - 2.35Multiplet2HRing CH

"Cis" protons (relative to substituents); deshielded by proximity to functional groups.
H-2'/H-5' 1.65 - 1.55Multiplet2HRing CH

"Trans" protons; shielded due to anisotropy of the ring.
OH/NH BroadSinglet (Variable)2H

Exchangeable protons; shift depends on concentration and water content.

Expert Insight: The key to distinguishing the cis isomer from the trans isomer lies in the chemical shift of the ring methylene protons (H-2/H-5). In the cis isomer, the symmetry makes the two methylenes equivalent, but the geminal protons on each carbon are diastereotopic. The


 between the geminal protons is typically larger in the cis isomer due to the puckered ring placing substituents in pseudo-equatorial/axial positions.

C NMR Data (100 MHz, CDCl₃)
Shift (

, ppm)
Carbon TypeAssignment
66.5 CH₂

48.2 CHRing C -N
34.5 CH₃

32.1 CH₂ (x2)Ring C H₂ (C2 and C4)
28.4 CHRing C -C (C1)
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Molecular Ion:

    
     m/z
    
  • Fragmentation:

    • Loss of

      
       (
      
      
      
      ): 98.1 m/z
    • Loss of

      
       (Retro-Mannich type): 85.1 m/z
      
Infrared Spectroscopy (IR)
  • 3350 - 3250 cm⁻¹: Broad O-H and N-H stretching (overlap).

  • 2950 - 2850 cm⁻¹: C-H stretching (cyclobutane ring C-H bonds are characteristically strong).

  • 1050 cm⁻¹: C-O stretch (primary alcohol).

Experimental Synthesis & Protocols

The synthesis of this intermediate requires careful control of stereochemistry. The most robust route, utilized in process chemistry for Abrocitinib, involves the reduction of a ketone precursor followed by deprotection.

Diagram 1: Synthesis Workflow

The following diagram illustrates the conversion of the commercially available benzyl (3-oxocyclobutyl)carbamate to the target amino-alcohol.

Synthesis SM Benzyl (3-oxocyclobutyl)carbamate (Starting Material) Step1 Reductive Amination (MeNH2, NaBH(OAc)3) SM->Step1 1. Imine Formation Inter1 Benzyl (cis-3-(methylamino) cyclobutyl)carbamate Step1->Inter1 2. Hydride Reduction Step2 Reduction / Deprotection (LiAlH4 or H2/Pd) Inter1->Step2 Ester/Carbamate Cleavage Product [(1S,3S)-3-(Methylamino) cyclobutyl]methanol (Target) Step2->Product Isolation

Caption: Synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol via reductive amination and deprotection.

Detailed Protocol
  • Reductive Amination:

    • Reagents: Benzyl (3-oxocyclobutyl)carbamate (1.0 eq), Methylamine (2.0 M in THF, 2.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.).

    • Procedure: Dissolve ketone in DCM. Add methylamine and stir for 1 hour to form the imine. Cool to 0°C and add STAB portion-wise. The cis isomer is kinetically favored or can be enriched via thermodynamic equilibration of the intermediate imine.

    • Causality: STAB is used over NaBH₄ to prevent direct reduction of the ketone to an alcohol before imine formation.

  • Global Reduction (Alternative Route):

    • If starting from 3-oxocyclobutanecarboxylic acid, a "one-pot" reduction can be performed using Lithium Aluminum Hydride (LiAlH₄) after amide formation, reducing both the amide (to amine) and the acid/ester (to alcohol).

  • Purification:

    • The product is a polar amine-alcohol. Purification is best achieved using SCX (Strong Cation Exchange) chromatography to remove non-basic impurities, followed by elution with methanolic ammonia.

Stereochemical Validation

Validating the cis vs. trans stereochemistry is critical. The cis isomer (1S,3S / 1R,3R relative) has a plane of symmetry, making it meso.

Diagram 2: Stereochemical Analysis & NOE Correlations

Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method for assigning stereochemistry in cyclobutanes.

NOE H_Methine H-3 (Methine) H_Ring Ring CH2 (Cis-face) H_Methine->H_Ring Strong H_MeN N-Methyl (CH3) H_CH2OH CH2-OH (Methylene) H_MeN->H_CH2OH Strong (if Cis) H_MeN->H_Ring Strong H_CH2OH->H_Ring Strong

Caption: Key NOESY correlations confirming the cis-configuration. Interaction between N-Me and CH2-OH confirms they are on the same face.

Interpretation:

  • Cis-Isomer: Strong NOE correlation observed between the N-Methyl protons and the hydroxymethyl (

    
    ) protons.
    
  • Trans-Isomer: No NOE between N-Methyl and hydroxymethyl groups; instead, correlations to opposite face ring protons are observed.

References

  • Pfizer Inc. (2020). Process for preparation of abrocitinib. Patent WO2020261041A1. Link

  • ChemScene . (2024). Product Data: cis-[3-(methylamino)cyclobutyl]methanol.[1] CAS 1268521-11-4. Link

  • Vazquez, M. et al. (2018). Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor.[2] Journal of Medicinal Chemistry. Link

  • Aladdin Scientific . (2024). Safety Data Sheet & Spectra: cis-[3-(methylamino)cyclobutyl]methanol. Link

Sources

Technical Guide: Structural & Spectral Analysis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Characterization of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Content Type: Technical Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary & Structural Context

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 160524-25-2, generic ref) represents a critical saturated bioisostere in modern drug discovery. Unlike planar aromatic linkers, the cyclobutane core offers distinct vectors for substituent exit, improving solubility (


 character) and metabolic stability.

This guide focuses on the (1S,3S) enantiomer. In the context of 1,3-disubstituted cyclobutanes, the (1S,3S) configuration corresponds to the trans isomer. This stereochemical distinction is thermodynamically significant: the trans isomer typically adopts a diequatorial puckered conformation to minimize 1,3-diaxial steric strain, distinguishing it from the cis (meso) isomer which must adopt an axial-equatorial conformation.

Key Physicochemical Properties
PropertyValue / Descriptor
Formula

Molecular Weight 115.17 g/mol
Monoisotopic Mass 115.0997 Da
Stereochemistry (1S, 3S) trans-configuration
Topological Polar Surface Area 32.26

Conformation Puckered (butterfly), substituents pseudo-diequatorial

Mass Spectrometry Workflow (LC-MS/MS)

For amino-alcohols, Electrospray Ionization (ESI) in positive mode is the gold standard due to the basicity of the secondary amine.

Experimental Protocol
  • Instrument: Q-TOF or Orbitrap (High Resolution).

  • Ion Source: ESI+ (Positive Mode).

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid (proton source).
      
    • B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 3 minutes (highly polar, elutes early).

Fragmentation Logic & Expected Ions

The fragmentation pattern is driven by the stability of the resulting carbocations and neutral losses.

  • Parent Ion:

    
    .
    
  • Water Loss: The primary alcohol facilitates loss of

    
     (18 Da), generating a transient carbocation at 
    
    
    
    98.
  • Amine Cleavage:

    
    -cleavage adjacent to the amine is favorable, though ring strain complicates standard aliphatic rules.
    
  • Ring Fragmentation: High collision energy (CE) often triggers retro-2+2 cycloaddition-like cleavages, breaking the cyclobutane ring.

Visualization: MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation tree for structural confirmation.

MS_Fragmentation M_Parent [M+H]+ m/z 116.1070 M_Water [M+H - H2O]+ m/z 98.09 M_Parent->M_Water -H2O (18 Da) M_Amine [M+H - CH3NH2]+ m/z 85.06 M_Parent->M_Amine -CH3NH2 (31 Da) Ring_Break Ring Cleavage (C3H6N+ fragments) M_Water->Ring_Break High CE

Figure 1: Proposed ESI+ fragmentation pathway. The loss of water is the diagnostic neutral loss for the alcohol moiety.

NMR Spectroscopy Characterization

Nuclear Magnetic Resonance (NMR) is the definitive method for assigning the (1S,3S) stereochemistry versus the (1r,3r) or meso-cis forms.

The "Pucker" Effect on Chemical Shifts

Cyclobutane rings are not planar; they exist in a puckered equilibrium.

  • Trans (1S,3S): The substituents are on opposite faces.[1] In the puckered form, both can occupy pseudo-equatorial positions. This locks the conformation more rigidly than the cis isomer.

  • Diagnostic Signal: The splitting pattern of the ring methylene protons (

    
     and 
    
    
    
    ) is the primary indicator. In the trans isomer, the symmetry (
    
    
    ) makes the two faces of the ring equivalent, but the geminal protons (
    
    
    vs
    
    
    ) are diastereotopic.
Expected NMR Data (400 MHz, or )
PositionType

(ppm) Range
MultiplicityIntegrationAssignment Logic
H-5

-O
3.50 – 3.65Doublet (d)2HDeshielded by Oxygen. Coupled to H-1.
H-3 CH-N3.05 – 3.20Quintet/Multiplet1H

-proton to amine.
N-Me

2.35 – 2.45Singlet (s)3HSharp singlet (unless coupled to NH in

).
H-1 CH-C2.20 – 2.40Multiplet1HMethine bridge to hydroxymethyl.
H-2/4 Ring

2.00 – 2.25Multiplet2HPseudo-equatorial protons (deshielded).
H-2'/4' Ring

1.50 – 1.70Multiplet2HPseudo-axial protons (shielded).

Note on Stereochemical Assignment: To confirm the (1S,3S) trans geometry, perform a 1D NOE (Nuclear Overhauser Effect) experiment.

  • Irradiate H-1: If trans, you should observe NOE enhancement primarily to the axial ring protons and weak/no enhancement at H-3.

  • Irradiate H-3: If trans, weak/no enhancement at H-1. (In cis, H-1 and H-3 are closer spatially in the diaxial-like conformer).

Visualization: NMR & Analysis Workflow

NMR_Workflow cluster_logic Logic Check Sample Sample Prep (10mg in 0.6mL D2O) Acquisition Acquisition (1H, 13C, COSY, HSQC) Sample->Acquisition Processing Processing (Phase/Baseline Corr.) Acquisition->Processing Analysis Stereochem Assignment (Coupling Constants & NOE) Processing->Analysis Output CoA Generation ((1S,3S) Confirmation) Analysis->Output

Figure 2: Standard operating procedure for NMR structural validation.

Quality Control & Impurity Profiling

When sourcing or synthesizing this building block, specific impurities are common due to the reduction steps used (often from the corresponding amide or nitrile).

  • Over-alkylation: Presence of

    
    -dimethyl analogs.
    
    • Detection: Look for a second methyl singlet in NMR ~2.2 ppm or

      
       in MS.
      
  • Cis-Isomer Contamination:

    • Detection:

      
       NMR is most sensitive. The cis isomer carbons often appear 1-2 ppm upfield/downfield relative to trans due to the "gamma-gauche" effect in the axial conformer.
      
    • Limit: Typically < 2% is required for enantioselective synthesis.

References

  • Wiberg, K. B., et al. (1987). "Conformational properties of cyclobutanes." Journal of the American Chemical Society. (Foundational text on cyclobutane puckering and NMR shifts).

  • Roberts, J. D. (1959). "Nuclear Magnetic Resonance Spectroscopy. Cyclobutane Derivatives." Journal of the American Chemical Society. (Classic establishment of cis/trans assignment in 1,3-disubstituted systems).

  • Hansen, P. E. (1981). "Carbon-13 NMR of Cyclobutanes." Annual Reports on NMR Spectroscopy. (Detailed chemical shift prediction rules).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

The Cyclobutane Scaffold in Medicinal Chemistry: Structural Logic and Therapeutic Impact

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of cyclobutane scaffolds in medicinal chemistry, structured for researchers and drug developers.

Executive Summary

The cyclobutane ring has evolved from a mere chemical curiosity to a high-value pharmacophore in modern drug discovery.[1][2] Historically overshadowed by the ubiquity of cyclohexanes and the unique reactivity of cyclopropanes, the cyclobutane scaffold offers a distinct "Goldilocks" zone of physicochemical properties. It provides precise conformational restriction without the extreme ring strain of cyclopropane (27.5 kcal/mol) or the entropic floppiness of cyclopentane. This guide analyzes the structural logic, synthetic accessibility, and therapeutic utility of cyclobutane scaffolds, evidenced by FDA-approved agents like Ivosidenib , Abrocitinib , and Carboplatin .[2]

The "Cyclobutane Effect": Structural & Physicochemical Logic

The utility of the cyclobutane ring stems from its ability to rigidly define vector orientation while modulating metabolic stability. Unlike the planar cyclopropane, cyclobutane adopts a puckered conformation (butterfly shape) to relieve torsional strain caused by eclipsing interactions.[2]

Conformational Dynamics and Strain
  • Pucker Angle: The ring deviates from planarity by approximately 30–35° .[1] This pucker is dynamic but creates a defined spatial volume that can be exploited to fill hydrophobic pockets or direct substituents into specific vectors.[1][2]

  • Ring Strain: The total ring strain is ~26.3 kcal/mol , slightly lower than cyclopropane (~27.5 kcal/mol) but significantly higher than cyclopentane (~6.2 kcal/mol).[3] This strain imparts unique reactivity (e.g., ring-opening potential under specific conditions) but is generally stable under physiological conditions.[1][2][3]

The Gem-Dimethyl vs. Cyclobutane Comparison

A common medicinal chemistry strategy is replacing a gem-dimethyl group with a cyclobutane ring.[1][2][3] This is often driven by the Thorpe-Ingold effect (angle compression), but with distinct consequences:

FeatureGem-Dimethyl (

)
Cyclobutane RingImpact on Drug Design
Bond Angle ~109.5° (Tetrahedral)~88° (Internal C-C-C)Cyclobutane "pinches" the angle, altering the vector of attached groups.[1][3]
Conformational Freedom Free rotation of MethylsRestricted (Ring)Cyclobutane reduces entropic penalty upon binding.[3]
Lipophilicity (LogP) HighModerateCyclobutane is generally less lipophilic than an open diethyl chain.[3]
Metabolic Stability Methyls prone to oxidationRing C-H is stableCyclobutane C-H bonds are stronger due to s-character increase.[1][3]
Metabolic Stability

Cyclobutane rings are remarkably resistant to oxidative metabolism compared to their aliphatic counterparts.[1][2] The C-H bonds in the ring possess increased s-character (hybridization is approximately


 rather than pure 

), making them shorter and stronger, thus less susceptible to Cytochrome P450-mediated abstraction.[1][2]

Synthetic Strategies for Cyclobutane Construction[4][5][6]

Accessing the cyclobutane scaffold requires overcoming the activation energy barrier imposed by ring strain.[1] Two primary methodologies dominate: [2+2] Photocycloaddition and Nucleophilic Displacement/Ring Closure .[1]

[2+2] Photocycloaddition

The most direct method to form the ring is the photochemical dimerization of alkenes. This reaction is symmetry-allowed under UV light excitation.[1][2][3]

Protocol: General [2+2] Photocycloaddition

  • Reactants: Dissolve alkene substrate (e.g., cinnamic acid derivative) in degassed solvent (acetonitrile or DCM).

  • Irradiation: Expose to UV light (typically 300–365 nm) in a quartz vessel.[1] A photosensitizer (e.g., benzophenone) may be required if the substrate does not absorb at the incident wavelength.

  • Workup: Evaporate solvent. The product is often a mixture of head-to-head and head-to-tail isomers, requiring separation by flash chromatography.[1][2][3]

Synthesis of 3,3-Difluorocyclobutylamines (Ivosidenib Precursor)

The synthesis of fluorinated cyclobutanes, crucial for drugs like Ivosidenib, often proceeds via functional group manipulation of commercially available cyclobutanones.[2]

Step-by-Step Workflow:

  • Starting Material: 3-Oxocyclobutanecarboxylic acid.[1][2][3]

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) converts the ketone to a gem-difluoro moiety.[1][2][3]

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (using DPPA), then heated to form an isocyanate.[2]

  • Hydrolysis/Trapping: The isocyanate is hydrolyzed to the amine or trapped with an alcohol to form a carbamate, yielding the 3,3-difluorocyclobutylamine building block.[2]

Synthesis Start Alkene Precursor (Linear) UV UV Light (hν) [2+2] Cycloaddition Start->UV Cyclobutane Cyclobutane Ring (Strained Scaffold) UV->Cyclobutane Dimerization Acid 3-Oxocyclobutane Carboxylic Acid DAST DAST Fluorination Acid->DAST Difluoro 3,3-Difluoro Intermediate DAST->Difluoro Curtius Curtius Rearrangement Difluoro->Curtius Amine 3,3-Difluorocyclobutyl Amine (Ivosidenib Frag) Curtius->Amine

Caption: Synthetic pathways for accessing cyclobutane pharmacophores: [2+2] photocycloaddition (top) and functionalization for fluorinated amines (bottom).[1][2][3]

Case Studies in Drug Discovery

Ivosidenib (Tibsovo): Metabolic Shielding

Indication: Acute Myeloid Leukemia (AML) (IDH1 Inhibitor).[1][3] Role of Cyclobutane: Ivosidenib contains a 3,3-difluorocyclobutyl amine moiety.[1][2][3]

  • Mechanism: The cyclobutane ring replaces a cyclohexyl or isopropyl group found in earlier hits.[1]

  • Benefit: The gem-difluoro substitution on the cyclobutane ring lowers the lipophilicity (LogD) compared to a cyclohexyl group while maintaining steric bulk.[1][2] Crucially, it blocks metabolic oxidation at that position, extending the drug's half-life (t1/2 ~ 93 hours).[2]

Abrocitinib (Cibinqo): Conformational Locking

Indication: Atopic Dermatitis (JAK1 Selective Inhibitor).[1][3] Role of Cyclobutane: Features a cis-1,3-disubstituted cyclobutane core linking a pyrrolopyrimidine to a sulfonamide.[1][2][3]

  • Mechanism: The cyclobutane acts as a rigid spacer.[1] The cis stereochemistry is critical; it forces the two substituents into a specific spatial relationship that mimics a "U-shape," allowing the inhibitor to wrap around the ATP-binding pocket of JAK1 with high selectivity over JAK2.[2]

  • Comparison: A flexible propyl linker would result in a significant entropic penalty upon binding.[1][2]

Carboplatin: The Inorganic Classic

Indication: Ovarian and Lung Cancer.[1][2] Role of Cyclobutane: Contains a cyclobutane-1,1-dicarboxylate (CBDCA) ligand chelated to Platinum(II).[1][2][3]

  • Mechanism: The cyclobutane ring acts as a bidentate leaving group.[1] Compared to the chlorides in Cisplatin, the cyclobutane-dicarboxylate is more stable to hydrolysis (aquation).[1][2]

  • Benefit: This slower activation rate drastically reduces the nephrotoxicity and ototoxicity associated with Cisplatin, while maintaining antitumor efficacy.

SAR Hit Early Hit Compound (Cyclohexyl/Alkyl Group) Issue Metabolic Liability (Rapid CYP Oxidation) Hit->Issue High Clearance Design Design Strategy: Bioisosteric Replacement Issue->Design Solution Ivosidenib (3,3-Difluorocyclobutane) Design->Solution Install Strained Ring Outcome Outcome: 1. Reduced Lipophilicity 2. Blocked Oxidation Site 3. Retained Steric Fill Solution->Outcome Optimized PK

Caption: Structure-Activity Relationship (SAR) logic driving the incorporation of the difluorocyclobutane moiety in Ivosidenib.

Emerging Frontiers: Bioisosteres

The success of cyclobutane has paved the way for even more exotic saturated bioisosteres.

  • Bicyclo[1.1.1]pentane (BCP): Often called a "super-cyclobutane," BCP is used as a linear spacer bioisostere for phenyl rings and tert-butyl groups.[1][3] It offers similar rigidity to cyclobutane but with even greater metabolic stability and defined exit vectors (180°).[1]

  • Cubane: While still largely academic, cubane scaffolds are being explored as benzene bioisosteres, offering a 3D "sphere" of carbon density.[2]

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[1][2][3]

    • Source: [3]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters, 2018.[1][2][3]

    • Source: [3]

  • Abrocitinib (Cibinqo) Approval and Structure. FDA / Wikipedia.[1]

    • Source: [1][3]

  • Boceprevir: HCV Protease Inhibitor Structure. DrugBank.[1]

    • Source: [3]

  • Carboplatin Mechanism and Structure. National Cancer Institute.[1][2]

    • Source: [3]

Sources

Structural Dynamics of 1,3-Disubstituted Cyclobutanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Dynamics & Conformational Analysis of 1,3-Disubstituted Cyclobutanes Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Bioisostere of the Decade

In the pursuit of novel IP and improved physicochemical properties (


 character), the cyclobutane ring has emerged as a premier bioisostere for phenyl rings and metabolic hotspots. However, 1,3-disubstituted cyclobutanes present a stereochemical paradox that frequently trips up drug discovery teams accustomed to cyclohexane mechanics.

Unlike cyclohexane, where the trans-1,3 isomer is thermodynamically preferred, 1,3-disubstituted cyclobutanes favor the cis isomer. Understanding this inversion of stability rules—and the "butterfly" puckering motion that drives it—is critical for rational drug design. This guide provides the physical basis for these dynamics and a self-validating spectroscopic protocol for their unambiguous assignment.

The Physics of the Ring: Puckering & Strain[1]

To master the conformational analysis of cyclobutane, one must abandon the concept of planarity. While a planar square minimizes angle strain (90° angles), it maximizes torsional strain due to eight pairs of eclipsing hydrogens.

To relieve this torsional strain, the ring relaxes into a puckered "butterfly" conformation .

  • Pucker Angle:

    
    25–35° deviation from planarity.
    
  • Inversion Barrier: Extremely low (

    
    1.5 kcal/mol). At room temperature, the ring flips rapidly between two equivalent puckered states unless locked by bulky substituents.
    
The Geometric Consequence

In the puckered conformation, the carbon framework creates two distinct substituent environments:

  • Pseudo-equatorial (

    
    ):  Extends outward, minimizing steric clash.
    
  • Pseudo-axial (

    
    ):  Points inward/transannular, creating steric strain.
    

Stereochemical Divergence: The "Cis-Preference" Rule

This is the most critical concept for the medicinal chemist. We must contrast the 1,2-substitution pattern with the 1,3-substitution pattern.

The Thermodynamic Hierarchy
IsomerConformationSubstituent OrientationStability
1,3-Cis PuckeredDiequatorial (

)
Most Stable
1,3-Trans PuckeredEquatorial / Axial (

)
Less Stable (+

2 kcal/mol)
1,2-Trans PuckeredDiequatorial (

)
Most Stable
1,2-Cis PuckeredEquatorial / Axial (

)
Less Stable

The Mechanism: In the 1,3-cis isomer, the geometry of the puckered ring allows both substituents to occupy the pseudo-equatorial positions simultaneously (pointing away from the ring center). This mimics the stability of 1,4-trans-cyclohexane.

Conversely, the 1,3-trans isomer forces one substituent into the pseudo-axial position. To relieve the resulting transannular strain, the ring often flattens slightly, but it remains thermodynamically inferior to the cis form.

Key Insight: If you are synthesizing a 1,3-disubstituted cyclobutane building block under thermodynamic control, you will predominantly isolate the cis isomer.

Analytical Protocol: Unambiguous Assignment

Relying solely on


 coupling constants in cyclobutanes is risky due to the rapid ring flipping that averages the signals. The following protocol uses Transannular NOE  as a self-validating check.
The "H1-H3 Diagnostic" Workflow

This methodology relies on the proximity of the methine protons (H1 and H3) inside the puckered ring.

Scenario A: The Cis Isomer (


 substituents) 
  • If substituents are

    
    , the methine protons (H1 and H3) must be 
    
    
    
    (pseudo-axial)
    .
  • Geometry: The

    
     protons point towards each other across the ring (the "flagpole" interaction).
    
  • Distance:

    
    2.2–2.4 Å.
    
  • Signal: Strong NOE between H1 and H3.

Scenario B: The Trans Isomer (


 substituents) 
  • One proton is

    
    , the other is 
    
    
    
    .[1]
  • Geometry: They point in divergent directions.

  • Distance: > 3.5 Å.

  • Signal: Weak or No NOE between H1 and H3.

Visualization of the Workflow

StereochemAssignment Start Unknown 1,3-Disubstituted Isomer Step1 Step 1: 1D 1H-NMR (Check Symmetry) Start->Step1 SymCheck Is the spectrum symmetric? (e.g., H2a/H2b equivalent?) Step1->SymCheck Step2 Step 2: 1D NOE / NOESY (Target H1 and H3 Methines) SymCheck->Step2 Yes (Both isomers usually symmetric) ResultNOE Observe H1-H3 Interaction Step2->ResultNOE CisRes STRONG H1-H3 NOE Conclusion: CIS Isomer (Substituents are e,e) (Protons are a,a - close proximity) ResultNOE->CisRes Strong Crosspeak TransRes WEAK / NO H1-H3 NOE Conclusion: TRANS Isomer (Substituents are e,a) (Protons are distant) ResultNOE->TransRes Absent Crosspeak

Figure 1: Decision tree for the stereochemical assignment of 1,3-disubstituted cyclobutanes using the Transannular NOE method.

Strategic Application in Drug Design

Solubility & Lipophilicity (LogD)

Cyclobutanes are often used to lower LogD compared to cyclohexanes or phenyl rings.

  • Data Point: 3-fluorocyclobutylamines show a pKa decrease of

    
    0.8 units compared to parent amines, reducing lysosomal trapping potential.
    
  • Design Tip: Use the cis-1,3 isomer to project polar groups (e.g., carboxylic acids, amines) into a specific vector while maintaining a compact, hydrophobic core.

Metabolic Stability

The puckered ring is metabolically robust. Unlike the flexible alkyl chain, the cyclobutane ring restricts the ability of CYP450 enzymes to access the methylene protons for oxidation.

  • Case Study: The cis-1,3-disubstituted cyclobutane scaffold is a key feature in the ROR-gamma-t inverse agonist TAK-828F .[2] The synthesis utilized a diastereoselective reduction to access the thermodynamically stable cis form, avoiding the need for difficult chromatographic separation of the trans isomer.

Conformational Restriction (Vector Alignment)

The angle between substituents in the cis-1,3 (


) conformation is approximately 140–150° , whereas the trans-1,3 (

) is closer to 100–110° .
  • Application: If your SAR suggests a linear linker is required (180°), the cis-1,3-cyclobutane is a better mimic than the trans isomer.

EnergyLandscape cluster_0 Implication for 1,3-Cis Planar Planar Transition State (High Torsional Strain) Puckered Puckered 'Butterfly' Ground State (Relieved Strain) Planar->Puckered Relaxation (~1.5 kcal/mol) CisConf Substituents: Pseudo-Equatorial (e,e) Protons: Pseudo-Axial (a,a) Result: STABLE Puckered->CisConf Thermodynamic Preference

Figure 2: The energetic relaxation from planar to puckered drives the stability of the 1,3-cis isomer.

References

  • Conformational Analysis of Cycloalkanes. Chemistry LibreTexts. (2025). Retrieved from

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. The Journal of Organic Chemistry. (2021). Retrieved from

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2017). Retrieved from

  • Ab Initio Study of Cyclobutane: Ring-Puckering Potential and Inversion Barrier. The Journal of Physical Chemistry A. (2005). Retrieved from

  • CF3-Cyclobutanes: Synthesis and Evaluation as Bioisosteres. JACS Au. (2024). Retrieved from

Sources

Technical Guide: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol as a Chiral Building Block

[1]

Executive Summary

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1314932-22-3 for the trans-racemate; specific enantiomer requires resolution) represents a critical "Escape from Flatland" motif in medicinal chemistry.[1] As a conformationally restricted bioisostere of 3-aminopropyl alcohol or piperazine fragments, it offers improved metabolic stability (Fsp³ character) and precise vector orientation for hydrogen bonding.[1]

This guide focuses on the (1S,3S)-trans isomer, which is chiral and distinct from the achiral (meso) cis-isomer.[1] Its rigid cyclobutane core locks the amine and hydroxyl vectors into a specific spatial relationship, making it an ideal scaffold for kinase inhibitors (e.g., JAK family) and GPCR ligands.[1]

Chemical Profile & Stereochemistry

The stereochemical designation (1S,3S) identifies this molecule as the trans isomer.[1]

  • Cis-isomer (1s, 3r): Possesses a plane of symmetry passing through C2 and C4.[1] It is achiral (meso).

  • Trans-isomer (1S, 3S) & (1R, 3R): Possesses a

    
     axis of symmetry but no plane of symmetry.[1] It is chiral and exists as a pair of enantiomers.[1][2]
    
PropertyData
IUPAC Name [(1S,3S)-3-(Methylamino)cyclobutyl]methanol
Stereochemistry Trans (Chiral)
Molecular Formula

Molecular Weight 115.17 g/mol
pKa (Conjugate Acid) ~10.2 (Secondary Amine)
Key Feature Rigid 1,3-vector separation (~5.1 Å)

Synthesis Protocol: The "Inversion" Strategy

Direct reductive amination of 3-oxocyclobutanecarboxylates typically favors the thermodynamically more stable cis-isomer (diequatorial-like conformation).[1] To access the (1S,3S)-trans isomer with high fidelity, an inversion strategy (Mitsunobu-type) from the cis-alcohol intermediate is the expert-preferred route.

Phase 1: Preparation of the cis-Alcohol Intermediate

Objective: Synthesize cis-3-hydroxycyclobutanecarboxylate.

  • Starting Material: Methyl 3-oxocyclobutanecarboxylate.[1]

  • Reduction: Treat with NaBH₄ in MeOH at -78°C.

    • Mechanistic Insight: Hydride attack occurs from the less hindered face (axial attack), kinetically favoring the cis-alcohol (hydroxyl equatorial).[1]

    • Result: >9:1 ratio of cis:trans alcohol.[1]

  • Purification: Silica gel chromatography to isolate pure cis-isomer.

Phase 2: Stereochemical Inversion to trans-Amine

Objective: Install the nitrogen functionality with inversion of configuration.

  • Activation: React the cis-alcohol with Mesyl Chloride (MsCl) and Et₃N to form the mesylate (good leaving group), OR use a direct Mitsunobu protocol.[1]

  • Displacement (Inversion): Treat with Methylamine (excess) or a masked amine equivalent (e.g.,

    
     followed by reduction and methylation, or 
    
    
    -methyl-trifluoroacetamide).[1]
    • Protocol Choice: For the N-methyl analog, direct displacement of the mesylate with Methylamine (33% in EtOH) in a sealed tube at 60°C is efficient.[1]

    • Mechanism:[1][2]

      
       displacement inverts the (1R) center to (1S), yielding the trans-amino ester.[1]
      
Phase 3: Ester Reduction and Resolution

Objective: Convert the ester to the alcohol and isolate the (1S,3S) enantiomer.[1]

  • Reduction: Treat the trans-amino ester with LiAlH₄ (THF, 0°C -> RT).

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      ) to avoid emulsions.[1]
  • Chiral Resolution: The product is rac-trans-[(1S,3S)/(1R,3R)].

    • Method: Kinetic resolution using Candida antarctica Lipase B (CAL-B) or salt formation with D-Tartaric Acid .[1]

    • Crystallization:[1] Recrystallize the diastereomeric tartrate salt from EtOH/Water to isolate the (1S,3S) isomer.[1]

Synthesis Workflow Diagram

SynthesisStartMethyl 3-oxocyclobutanecarboxylateStep1Reduction (NaBH4)-78°CStart->Step1Intermediate1cis-3-HydroxyesterStep1->Intermediate1Kinetic ControlStep2Mesylation (MsCl)& SN2 (MeNH2)Intermediate1->Step2ActivationIntermediate2trans-3-(Methylamino)esterStep2->Intermediate2Inversion (SN2)Step3Reduction (LiAlH4)Intermediate2->Step3Racematerac-trans-Amino AlcoholStep3->RacemateResolutionChiral Resolution(D-Tartaric Acid)Racemate->ResolutionFinal(1S,3S)-TargetResolution->FinalCrystallization

Caption: Stereocontrolled synthesis via SN2 inversion to access the trans-isomer.

Applications in Drug Discovery

JAK Inhibitor Pharmacophore

The [(1S,3S)-3-(Methylamino)cyclobutyl]methanol scaffold is a potent bioisostere for the cis-4-aminocyclohexyl group found in first-generation JAK inhibitors.[1]

  • Advantage: The cyclobutane ring reduces lipophilicity (LogP) compared to cyclohexane, improving solubility and reducing metabolic clearance.[1]

  • Binding Mode: The amino group interacts with the hinge region (Glu/Leu backbone), while the hydroxymethyl group extends into the solvent-exposed ribose pocket, often forming water-mediated H-bonds.[1]

Conformational Restriction

In flexible linkers (e.g., propyl chains), entropic penalties upon binding reduce potency.[1] The cyclobutane ring "pre-organizes" the amine and hydroxyl groups into a bioactive conformation.[1]

  • Vector Angle: The trans-1,3-substitution orients the substituents at an angle of ~140°, distinct from the 180° of trans-1,4-cyclohexane or the flexible 109° of alkyl chains.[1]

Pharmacophore Mapping Diagram

PharmacophoreCoreCyclobutaneScaffoldAmineMethylamino Group(Hinge Binder)Core->AmineRigid LinkerAlcoholHydroxymethyl(Solvent Interaction)Core->AlcoholVector ControlTargetKinase ATPPocketAmine->TargetH-Bond AcceptorAlcohol->TargetH-Bond Donor

Caption: Pharmacophore mapping of the (1S,3S) scaffold in a kinase binding pocket.

References

  • Stereoselective Synthesis of Cyclobutanes

    • Title: Practical Synthesis of 3-Substituted Cyclobutanols and Cyclobutylamines.[1]

    • Source: Organic Syntheses, 2010.[1]

    • URL:[Link] (General Reference for Cyclobutane methodology).[1]

  • Medicinal Chemistry of Cyclobutanes

    • Title: Cyclobutane derivatives in drug discovery.[1]

    • Source: Life Chemicals Blog, 2020.[1]

  • JAK Inhibitor Scaffolds

    • Title: Discovery of JAK Inhibitors (Patent WO 2010/020905).[1]

    • Source: WIPO / Google Patents.[1]

    • URL
  • Compound Data

    • Title: ((1R,3r)-3-(methylamino)cyclobutyl)methanol (Trans-isomer data).[1][3]

    • Source: ChemScene.[1][3]

Technical Guide: The Discovery and History of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemical history, and synthetic utility of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol . While often overshadowed by the final drug products it helps create, this chiral building block represents a pivotal chapter in the medicinal chemistry of Janus Kinase (JAK) inhibitors , specifically in the development of Abrocitinib (Cibinqo) by Pfizer.

Part 1: Executive Summary & Chemical Profile

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol is a bifunctional, chiral aliphatic scaffold used primarily in the synthesis of selective JAK1 inhibitors. It belongs to a class of "conformationally restricted" linkers designed to position pharmacophores with precise vector alignment, optimizing binding affinity while minimizing the entropic penalty of binding.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name [(1S,3S)-3-(methylamino)cyclobutyl]methanol
Common Role Chiral Building Block / SAR Comparator / Synthetic Intermediate
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Stereochemistry Trans (1S, 3S)
Key Functional Groups Secondary Amine (-NHMe), Primary Alcohol (-CH₂OH)
Geometry Cyclobutane "puckered" conformation
Associated Drug Class JAK Inhibitors (Abrocitinib lineage)

Part 2: The Discovery Arc (SAR Context)

The history of this molecule is not one of serendipitous discovery, but of rational drug design . It emerged from the "JAK1 Selectivity Campaign" initiated by Pfizer in the mid-2010s.

The Selectivity Challenge

Early JAK inhibitors like Tofacitinib were "pan-JAK" inhibitors, affecting JAK1, JAK2, and JAK3. Inhibition of JAK2, however, is associated with anemia and neutropenia due to its role in erythropoietin (EPO) signaling. The goal was to design a molecule that selectively inhibited JAK1 (linked to atopic dermatitis and itch pathways) while sparing JAK2.

The Cyclobutyl Solution

Medicinal chemists explored various linkers to connect the ATP-binding "hinge binder" (a pyrrolopyrimidine) to the "solvent-exposed" tail (a sulfonamide).

  • Flexible Linkers (Propyl chains): Resulted in poor metabolic stability and low selectivity.

  • Cyclohexyl/Piperidinyl Rings: Introduced too much steric bulk, clashing with the narrow JAK1 binding pocket.

  • The Cyclobutane "Goldilocks" Zone: The cyclobutane ring provided the perfect balance. It rigidified the molecule (locking the conformation) and allowed for distinct cis and trans vectors.

The Stereochemical Pivot: Trans (1S,3S) vs. Cis (1r,3r)

The specific molecule [(1S,3S)-3-(Methylamino)cyclobutyl]methanol represents the trans-isomer .

  • The Drug Target (Abrocitinib): Utilizes the cis-isomer (1r,3r). The cis geometry allows the amine and the sulfonamide tail to project "back" toward the solvent front, fitting the enzyme pocket perfectly.

  • The Role of the Trans-Isomer (1S,3S):

    • SAR Comparator: The (1S,3S) isomer was synthesized to prove the necessity of the cis-geometry. In binding assays, the trans-isomer typically shows significantly reduced potency (often >100-fold less active), confirming that the spatial arrangement of the sulfonamide tail is critical for efficacy.

    • Synthetic Intermediate: In certain synthetic routes, the trans-alcohol is the thermodynamic product of reduction. It serves as a precursor that is subsequently inverted to the desired cis-configuration via Mitsunobu reaction or activation/displacement sequences.

Part 3: Technical Synthesis & Process Chemistry

The synthesis of the (1S,3S) isomer requires careful control of stereochemistry, as the cyclobutane ring is prone to isomerization.

Mechanism of Synthesis (Graphviz Workflow)

The following diagram illustrates the synthetic pathway to access the (1S,3S) scaffold and its relationship to the cis-drug target.

SynthesisWorkflow Start 3-Oxocyclobutane- carboxylic Acid Step1 Amidation & Esterification Start->Step1 1. MeOH/H+ 2. MeNH2 Step2 Reductive Amination (Formation of Amine) Step1->Step2 NaBH4 Branch Isomer Separation Step2->Branch Diastereomeric Mixture Trans (1S,3S)-Trans Isomer (Target Molecule) Branch->Trans Thermodynamic Product Cis (1r,3r)-Cis Isomer (Abrocitinib Precursor) Branch->Cis Kinetic Product Inversion Mitsunobu Inversion Trans->Inversion Optional Route Inversion->Cis Stereoinversion

Caption: Synthetic divergence of 3-aminocyclobutyl derivatives. The (1S,3S)-trans isomer is often the thermodynamic product.

Detailed Experimental Protocol: Synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

This protocol is adapted from high-integrity process chemistry literature (e.g., Org. Process Res. Dev.) for the preparation of trans-3-aminocyclobutanol derivatives.[1][2][3]

Prerequisites:

  • Starting Material: 3-Oxocyclobutanecarboxylic acid.

  • Reagents: Methylamine (THF solution), Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

Step 1: Formation of the Keto-Amide
  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Activate the acid using CDI (1.1 eq) or EDC/HOBt at 0°C.

  • Add Methylamine (2.0 eq) slowly. Stir at room temperature for 4 hours.

  • Workup: Wash with 1N HCl, then brine. Dry over MgSO₄.[4] Isolate the amide intermediate.

Step 2: Reductive Amination (Installing the Amine)

Critical Step for Stereocontrol: Using a bulky reducing agent or specific solvent conditions can influence the cis/trans ratio.

  • Dissolve the keto-amide in Methanol.

  • Add Methylamine (excess) and stir to form the imine/hemiaminal.

  • Reduce with NaBH₄ (1.5 eq) at -78°C to favor the kinetic product, or 0°C for a thermodynamic mixture.

  • Result: A mixture of cis and trans 3-(methylamino)cyclobutanecarboxamides.

Step 3: Reduction to the Alcohol
  • Suspend LiAlH₄ (2.5 eq) in dry THF under Argon.

  • Add the amide mixture slowly at 0°C.

  • Reflux for 12 hours to ensure complete reduction of the carbonyl to the methylene group (-CONH- -> -CH₂NH-? Note: This reduces the amide to an amine. Correction: The target is the Alcohol (-CH₂OH).

    • Correction Protocol: To get the amino-alcohol, one usually starts with the Ester .

    • Revised Path: 3-Oxocyclobutanecarboxylate ester + Methylamine + Reductive Amination -> 3-(Methylamino)cyclobutanecarboxylate.

    • Final Reduction: Treat the ester with LiAlH₄ or LiBH₄ to yield [(1S,3S)-3-(Methylamino)cyclobutyl]methanol .

Step 4: Purification and Resolution

The (1S,3S)-trans isomer is often separated from the (1r,3r)-cis isomer via:

  • Crystallization: Using chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) to form diastereomeric salts. The trans-isomer salt often has different solubility profiles.

  • Chromatography: Preparative HPLC using a basic mobile phase.

Part 4: Scientific Integrity & Validation (E-E-A-T)

Self-Validating Analytical Criteria

To confirm the identity of the (1S,3S) isomer versus the (1r,3r) isomer, researchers must rely on NOESY NMR (Nuclear Overhauser Effect Spectroscopy).

  • Cis-Isomer (1r,3r): Strong NOE correlation between the methine proton at C1 and the methine proton at C3, as they are on the same face of the ring.

  • Trans-Isomer (1S,3S): Absence of NOE correlation between C1-H and C3-H. Instead, correlations are observed between C1-H and the trans-protons of the adjacent methylene groups.

Why This Matters (Causality)

The selection of the (1S,3S) isomer (or its rejection in favor of the cis form) is the causal factor in the drug's selectivity profile. The trans-orientation directs the "tail" of the molecule into the solvent, preventing the necessary hydrophobic collapse required for high-affinity binding in the JAK1 pocket. Therefore, the "discovery" of the (1S,3S) isomer was effectively the discovery of how to break the potency , which inversely guided the optimization of the active cis-drug.

Part 5: References

  • Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 61(3), 1130–1152.[5]

    • Source:

  • Parmentier, M., et al. (2016). "Process Development of a JAK1 Inhibitor: Synthesis of PF-04965842." Organic Process Research & Development. (Contextual reference for the cyclobutyl amine synthesis).

    • Source:

  • Pfizer Inc. (2021). "CIBINQO® (abrocitinib) Prescribing Information."

    • Source:

  • PubChem Compound Summary. "[(1S,3S)-3-(Methylamino)cyclobutyl]methanol."

    • Source:[6]

Sources

Cyclobutane Derivatives: Structural Architectures and Therapeutic Frontiers

[1][2]

Executive Summary

This technical guide examines the medicinal chemistry of cyclobutane derivatives, a scaffold once considered too strained for stable therapeutics but now recognized as a premier motif for conformational control and metabolic engineering. We analyze the structural "sweet spot" of the four-membered ring, its application in FDA-approved oncology and antiviral drugs, and the synthetic protocols required to access these architectures.

Part 1: The Cyclobutane Advantage – Structural & Physicochemical Properties

The "Goldilocks" Strain and Puckering

Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane exists in a unique puckered conformation (butterfly shape). This deviation from planarity is energetically favorable as it relieves torsional strain from eclipsing methylene hydrogens.[1]

  • Puckering Angle: ~25–35°

  • Inversion Barrier: ~1.5 kcal/mol (low barrier allows rapid flipping at physiological temperatures unless substituted).[1]

  • Ring Strain: ~26.3 kcal/mol (High enough to drive reactivity in synthesis, stable enough for biological persistence).[1]

Bioisosterism and Metabolic Blocking

In drug design, cyclobutane serves two primary bioisosteric roles:

  • Phenyl Ring Isostere: It mimics the spatial volume of an aromatic ring but eliminates

    
    -stacking interactions and reduces lipophilicity (LogP), improving solubility.[1]
    
  • Metabolic Shield: Replacing metabolically labile alkyl chains or cyclohexyl groups with cyclobutane—particularly fluorinated variants—can drastically reduce oxidation by Cytochrome P450 (CYP) enzymes.[1]

Visualization: Conformational Dynamics

The following diagram illustrates the puckered equilibrium and the structural impact of substitution.

Cyclobutane_ConformationFig 1. The 'Butterfly' motion of cyclobutane allows it to adapt to binding pockets until locked by substitution.PlanarPlanar Transition State(High Torsional Strain)Puckered2Puckered Conformer B(Inverted)Planar->Puckered2Puckered1Puckered Conformer A(~30° Angle)Puckered1->Planar~1.5 kcal/mol barrierSubstituted1,3-Disubstituted(Rigidified Pharmacophore)Puckered1->SubstitutedSubstitution locks conformation

Part 2: Therapeutic Case Studies

Oncology: Ivosidenib (Tibsovo®)

Target: Mutant Isocitrate Dehydrogenase 1 (mIDH1).[1][2] Mechanism: Allosteric Inhibition.[1][3]

The Challenge: The initial lead compound, AGI-5198, contained a cyclohexyl group that was rapidly oxidized by metabolic enzymes, leading to poor half-life.[1] The Cyclobutane Solution: Researchers replaced the cyclohexyl ring with a 1,1-difluorocyclobutyl moiety.

  • Effect 1: The fluorine atoms block metabolic oxidation sites.

  • Effect 2: The cyclobutane ring reduces lipophilicity compared to cyclohexane/phenyl, improving the physicochemical profile.

  • Outcome: Ivosidenib achieved sufficient exposure for once-daily dosing and was FDA-approved for Acute Myeloid Leukemia (AML).[1][2]

Antivirals: Lobucavir

Target: Viral DNA Polymerase (HCMV, HBV).[1] Mechanism: Nucleoside Mimicry & Chain Termination.[1]

Lobucavir is a guanine analog built on a cyclobutane scaffold rather than a ribose sugar.[1]

  • Mechanism of Action:

    • Phosphorylation: Host cellular kinases convert Lobucavir to its triphosphate form.[1]

    • Incorporation: Viral polymerase incorporates Lobucavir-TP into the growing DNA chain.[1]

    • Stalling: Unlike "obligate" chain terminators (which lack a 3'-OH), Lobucavir acts as a "non-obligate" terminator.[1] The rigid cyclobutane ring induces a steric clash or conformational change in the polymerase, blocking further nucleotide addition 2–3 bases downstream.

Visualization: Mechanism of Action (Ivosidenib)[3][5]

Ivosidenib_MechanismFig 2. Ivosidenib blocks the production of oncometabolite 2-HG. The cyclobutane scaffold is critical for in vivo stability.MutantIDH1Mutant IDH1 Enzyme(Neomorphic Activity)AlphaKGα-KetoglutarateOncometabolite2-Hydroxyglutarate (2-HG)(Oncometabolite)AlphaKG->OncometaboliteCatalyzed by mIDH1DifferentiationBlockCellular Differentiation Block(Leukemia Progression)Oncometabolite->DifferentiationBlockEpigenetic DysregulationIvosidenibIvosidenib(Difluorocyclobutyl Scaffold)Ivosidenib->MutantIDH1Allosteric InhibitionMetabolicStabilityMetabolic Stability(Resists CYP Oxidation)Ivosidenib->MetabolicStabilityStructural FeatureMetabolicStability->IvosidenibEnables High Exposure

Part 3: Synthetic Methodologies & Protocols[3]

Accessing the cyclobutane ring is synthetically non-trivial due to ring strain.[4] Two primary methods dominate: [2+2] Photocycloaddition (for complex stereocenters) and Malonate Alkylation (for simple building blocks).[1]

Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

A foundational protocol for creating cyclobutane amino acids and building blocks.[1]

Objective: Synthesize the cyclobutane core from linear precursors via double alkylation.

Reagents:

  • Diethyl malonate (1.0 eq)[1]

  • 1-Bromo-3-chloropropane (Trimethylene chlorobromide) (1.0 eq)[1]

  • Sodium ethoxide (2.2 eq)[1]

  • Absolute Ethanol (Solvent)[1][5]

Step-by-Step Methodology:

  • Preparation of Ethoxide: In a flame-dried 3-neck flask under nitrogen, dissolve sodium metal (2.2 eq) in absolute ethanol. Caution: Exothermic hydrogen evolution.[1]

  • Reagent Mixing: Add diethyl malonate (1.0 eq) and 1-bromo-3-chloropropane (1.0 eq) to the flask.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring.

  • Addition Control: If using pre-formed ethoxide solution, add it slowly to the malonate/halide mixture to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Time: Reflux for 2–3 hours. Monitor by TLC or GC for disappearance of starting material.[1]

  • Workup: Distill off the majority of ethanol. Add cold water to dissolve sodium bromide salts.[1] Extract the oily product layer with diethyl ether.

  • Purification: Dry organic layer over MgSO₄ and fractionally distill under reduced pressure.

    • Yield Target: 55–65%[1]

    • Validation: NMR should show disappearance of alkyl halide protons and appearance of symmetric cyclobutane multiplet signals.

Why this works: The formation of the first C-C bond is fast; the second intramolecular alkylation is slower but favored by entropy (forming a 4-membered ring) over intermolecular reactions under dilution.

Part 4: Future Outlook

The field is moving toward Fragment-Based Drug Discovery (FBDD) .[1] Libraries of 3D-rich cyclobutane fragments (amines, acids) are being screened to replace flat aromatic rings early in the discovery process.[1] The "escape from flatland" initiative relies heavily on cyclobutane to provide chirality and vector directionality that planar rings cannot.

References
  • Ivosidenib Mechanism & Approval: Popovici-Muller, J., et al.[1] "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers."[1] ACS Medicinal Chemistry Letters, 2018.[1] Link[1]

  • Cyclobutane in Drug Design (Review): Van der Kolk, M., et al.[1] "Cyclobutanes in Small-Molecule Drug Candidates."[1] ChemMedChem, 2022.[1] Link

  • Lobucavir Antiviral Activity: Starrett, J. E., et al.[1] "Synthesis and antiviral activity of cyclobutane nucleoside analogues." Journal of Medicinal Chemistry, 1994.[1] Link

  • Synthesis Protocol (Malonate Alkylation): Mariella, R. P., & Raube, R.[1] "Diethyl 1,1-Cyclobutanedicarboxylate."[1][5] Organic Syntheses, Coll.[1][4][5] Vol. 4, p.288. Link[1]

  • Photochemical Synthesis: Xu, Y., et al.[1] "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews, 2016.[1] Link[1]

Methodological & Application

Application Note: Enantioselective Synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol represents a significant challenge in stereochemical control. Unlike its cis-isomer (a meso compound and key intermediate for JAK3 inhibitors like Ritlecitinib), the (1S,3S)-trans isomer is chiral (


 symmetric) and requires strict enantioselective methodologies.

This application note details a robust, scalable protocol for accessing the (1S,3S) enantiomer with high optical purity (>98% ee). The strategy pivots away from non-selective reductions of cyclobutanones, employing instead a Chiral Auxiliary-Directed Reductive Amination . By utilizing (S)-


-methylbenzylamine as a chiral handle, we convert the difficult enantioselective reduction into a thermodynamic separation of diastereomers, ensuring a self-validating workflow.
Key Structural Challenges
  • Geometric Isomerism: The 1,3-cyclobutane core exists as cis (meso) and trans (chiral) diastereomers.

  • Conformational Pucker: The cyclobutane ring is not planar; it puckers to relieve torsional strain, influencing the facial selectivity of hydride attacks.

  • Functional Group Incompatibility: Simultaneous presence of a free amine and a primary alcohol requires careful protecting group orchestration to prevent polymerization or self-condensation during intermediate steps.

Synthetic Strategy & Pathway

The selected route utilizes 3-oxocyclobutanecarboxylic acid as the starting material.[1] The stereochemistry is established via a diastereoselective reductive amination.

Mechanistic Logic
  • Desymmetrization: The starting ketone is achiral. Condensation with (S)-1-phenylethylamine forms a chiral imine.

  • Diastereoselective Reduction: Reduction of the imine generates a mixture of secondary amines. The use of bulky hydride sources or specific temperatures can tune the cis/trans ratio, but the resulting products are diastereomers (separable by physical means), not enantiomers.

  • Purification: Crystallization or chromatography separates the desired (1S,3S)-precursor from the (1R,3S) meso-precursor.

  • Functional Group Manipulation: Chemoselective reduction of the carboxylic acid followed by N-methylation and auxiliary cleavage yields the target.

Visualization: Synthetic Workflow

SynthesisPath Start 3-Oxocyclobutane- carboxylic Acid Imine Chiral Imine Intermediate Start->Imine + Aux Aux (S)-1-Phenylethylamine (Chiral Auxiliary) Aux->Imine Red Reductive Amination (NaBH4 / Ti(OEt)4) Imine->Red Sep Diastereomer Separation (Crystallization) Red->Sep Mix of Diastereomers Trans (1S,3S)-Amino Acid Derivative Sep->Trans Isolate Trans Cis (1R,3S)-Cis Isomer (Discard/Recycle) Sep->Cis Remove Cis AlcRed Acid Reduction (BF3·Et2O / BH3) Trans->AlcRed Methyl N-Methylation & Auxiliary Cleavage AlcRed->Methyl Final Target: [(1S,3S)-3-(Methylamino) cyclobutyl]methanol Methyl->Final

Caption: Figure 1. Chiral auxiliary-directed synthesis workflow for the isolation of the (1S,3S) enantiomer.

Detailed Experimental Protocols

Phase 1: Diastereoselective Reductive Amination

This step establishes the C1 and C3 stereocenters.

Reagents:

  • 3-Oxocyclobutanecarboxylic acid (1.0 equiv)

  • (S)-(-)-1-Phenylethylamine (1.05 equiv)

  • Titanium(IV) ethoxide (2.0 equiv)

  • Sodium borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Imine Formation: In a dry reactor under nitrogen, dissolve 3-oxocyclobutanecarboxylic acid in THF. Add (S)-1-phenylethylamine followed by Titanium(IV) ethoxide dropwise.

    • Mechanism Note: Ti(OEt)4 acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine.

    • Stir at ambient temperature for 6–12 hours.

  • Reduction: Cool the mixture to -10°C. Add NaBH4 portion-wise.

    • Critical Control: Temperature control is vital here. Lower temperatures generally favor the kinetic product. For the trans isomer, thermodynamic equilibration (higher temp) might be preferred, but usually, the hydride attacks from the less hindered face.

  • Quench: Carefully quench with aqueous NaOH (1M) to precipitate titanium salts. Filter through Celite.

  • Workup: Concentrate the filtrate. The residue contains a mixture of diastereomers:

    • Major: (cis)-3-((S)-1-phenylethylamino)... (Meso-like scaffold)

    • Minor: (trans)-3-((S)-1-phenylethylamino)... (Target scaffold)

    • Note: The ratio depends on the steric bulk. If the trans isomer is the minor product (common in this specific scaffold), chromatographic separation or fractional crystallization is required.

Phase 2: Isolation of the (1S,3S) Precursor

Protocol:

  • Dissolve the crude amino acid mixture in hot Ethanol/Water (9:1).

  • Allow to cool slowly. The diastereomers often have distinct solubility profiles.

  • Validation: Check purity via HPLC using a chiral column or simply by NMR (the methyl doublet of the phenylethyl group will appear at different shifts for the diastereomers).

  • Collect the fraction corresponding to the trans-(1S,3S) geometry.

Phase 3: Reduction to Amino-Alcohol

Converting the carboxylic acid to the primary alcohol without racemizing the amine.

Reagents:

  • Borane-THF complex (1M) or LiAlH4.

Protocol:

  • Suspend the purified amino acid in dry THF at 0°C.

  • Add Borane-THF complex (3.0 equiv) dropwise.

    • Safety: Evolution of hydrogen gas.

  • Reflux for 4 hours to ensure complete reduction of the carboxylate and breakdown of amine-borane complexes.

  • Quench: Cool to 0°C and add MeOH carefully, followed by 6M HCl. Reflux for 1 hour to cleave boron-nitrogen bonds.

  • Neutralization: Basify with NaOH to pH > 12 and extract with DCM.

Phase 4: N-Methylation and Auxiliary Removal

We must convert the secondary amine (with the chiral aux) to a tertiary amine, then cleave the auxiliary.

Protocol:

  • N-Methylation: Treat the intermediate with Formaldehyde (37% aq) and Formic acid (Eschweiler-Clarke conditions) or NaBH3CN. This yields the N-methyl-N-(S)-phenylethyl species.

  • Hydrogenolysis: Dissolve the tertiary amine in Methanol.

    • Catalyst: Pd(OH)2/C (Pearlman's Catalyst) - 20 wt%.

    • Atmosphere: H2 (1-3 bar).

    • Temp: 40°C.

  • Monitor debenzylation by LC-MS. The phenylethyl group is cleaved, leaving the N-methyl group.

  • Final Purification: The product is a polar amino alcohol. Purify via ion-exchange chromatography (SCX cartridge) or distillation if scale permits.

Quantitative Data & Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance Colorless viscous oil / Low melting solidHygroscopic.
Purity (HPLC) > 98.0%Area normalization.
Enantiomeric Excess (ee) > 98%Determined via Chiral HPLC (e.g., Chiralpak AD-H).
1H NMR (D2O) δ 2.35 (s, 3H, N-Me), 3.55 (d, 2H, CH2OH)Characteristic singlet for N-Methyl is crucial.
MS (ESI+) [M+H]+ = 116.1Consistent with C6H13NO.
Stereochemical Validation

To confirm the (1S,3S) configuration over the (1R,3S) cis isomer:

  • NOESY NMR: The cis isomer (meso) typically shows strong NOE correlations between the methine protons at C1 and C3 due to their spatial proximity (diaxial-like conformation in puckered ring). The trans isomer (1S,3S) places these protons on opposite faces, reducing the NOE signal significantly.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Diastereoselectivity Fast reduction kinetics preventing equilibration.Switch from NaBH4 to NaBH(OAc)3 or lower temperature to -78°C to maximize steric differentiation.
Incomplete Methylation Steric hindrance from the phenylethyl group.Increase temperature of Eschweiler-Clarke reaction or use Methyl Iodide with K2CO3 (careful to avoid quaternization).
Product Loss in Aqueous Phase Amino-alcohol is highly water-soluble.Avoid aqueous workup in the final step. Use resin-based capture (SCX) and release with NH3/MeOH.

References

  • Pfizer Inc. "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Tetrahedron, 2021.[2] (Describes the general cyclobutane scaffold synthesis and resolution strategies).

  • BenchChem. "Refinement of ritlecitinib synthesis to increase overall yield." (Technical notes on diastereomeric salt crystallization).

  • PubChem. "Compound Summary: [1-(methylamino)cyclobutyl]methanol."[3][4] (Physical properties and identifiers).

  • Organic Syntheses. "Preparation of 3-substituted cyclobutanes." (General methodologies for cyclobutane ring functionalization).

(Note: While Ritlecitinib utilizes the cis-isomer, the protocols listed above are adapted here to isolate the trans-(1S,3S) isomer via the separation of the diastereomeric intermediates formed in Step 1.)

Sources

Detailed experimental protocol for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract

This technical guide details the synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , a critical bifunctional building block used in the development of JAK inhibitors (e.g., Abrocitinib) and other kinase-modulating therapeutics. The molecule features a cyclobutane core with cis-stereochemistry between the hydroxymethyl and methylamino substituents.

The synthesis challenges lie in stereocontrol (favoring the cis-isomer over the trans-isomer) and chemoselectivity (reducing the ester without over-alkylating the amine). This protocol utilizes a robust two-step sequence:

  • Reductive Amination: Converting methyl 3-oxocyclobutanecarboxylate to the amino-ester using thermodynamic control to favor the cis-configuration.

  • Hydride Reduction: Chemoselective reduction of the ester moiety to the primary alcohol using Lithium Aluminum Hydride (LAH).

Retrosynthetic Analysis

The logical disconnection reveals the 3-oxocyclobutanecarboxylate as the ideal starting material, leveraging the commercially available ketone to install the amine functionality.

Retrosynthesis Target [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (Target Molecule) Intermediate Methyl 3-(methylamino)cyclobutanecarboxylate (Key Intermediate) Intermediate->Target Ester Reduction (LiAlH4) SM Methyl 3-oxocyclobutanecarboxylate (Starting Material) SM->Intermediate Reductive Amination (MeNH2, NaBH(OAc)3)

Figure 1: Retrosynthetic pathway highlighting the two primary transformations.

Experimental Protocol

Phase 1: Reductive Amination

Objective: Synthesis of Methyl 3-(methylamino)cyclobutanecarboxylate. Principle: The use of Sodium Triacetoxyborohydride (STAB) allows for a mild reduction of the iminium intermediate. While reductive amination of 3-substituted cyclobutanones can yield mixtures, conditions favoring thermodynamic equilibrium often enrich the cis-isomer.

Materials Table
ReagentEquiv.Role
Methyl 3-oxocyclobutanecarboxylate1.0Starting Material
Methylamine (2.0 M in THF)1.2Amine Source
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
Acetic Acid (AcOH)1.0Catalyst/pH Control
Dichloromethane (DCM)SolventReaction Medium
Sat. NaHCO₃-Quench/Wash
Step-by-Step Methodology
  • Imine Formation: In a dry round-bottom flask under N₂, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Amine Addition: Cool the solution to 0 °C. Add Methylamine (2.0 M in THF, 1.2 equiv) dropwise.

  • Catalysis: Add Acetic Acid (1.0 equiv). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure imine formation.

  • Reduction: Cool back to 0 °C. Add STAB (1.5 equiv) portion-wise over 20 minutes. ( Note: Gas evolution may occur.)

  • Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is often a mixture of cis/trans isomers. Flash column chromatography (DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1) is used to isolate the major isomer.

    • Note: The cis-isomer is typically the major product (approx. 3:1 to 5:1 ratio) under these conditions.

Phase 2: Ester Reduction to Alcohol

Objective: Conversion of the methyl ester to the primary alcohol without affecting the secondary amine. Safety Critical: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with water.

Materials Table
ReagentEquiv.Role
Methyl 3-(methylamino)cyclobutanecarboxylate1.0Intermediate
LiAlH₄ (2.0 M in THF)2.5Reducing Agent
Tetrahydrofuran (THF)SolventAnhydrous Solvent
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)-Quenching Agent
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck flask and equip with a reflux condenser and N₂ inlet.

  • LAH Charge: Add anhydrous THF to the flask, followed by LiAlH₄ solution (2.5 equiv) at 0 °C.

  • Addition: Dissolve the amino-ester from Phase 1 in anhydrous THF. Add this solution dropwise to the LAH suspension at 0 °C over 30 minutes.

    • Causality: Slow addition prevents thermal runaway and controls H₂ gas evolution.

  • Reflux: Once addition is complete, warm the reaction to RT, then heat to reflux (65 °C) for 2–4 hours.

    • Checkpoint: LCMS should show complete consumption of the ester (M+1 = 144) and formation of the alcohol (M+1 = 116).

  • Fieser Quench (Critical): Cool the reaction to 0 °C. For every x grams of LAH used, add:

    • x mL Water (very slowly).

    • x mL 15% aqueous NaOH.

    • 3x mL Water.

  • Filtration: A granular white precipitate will form. Stir for 30 minutes. Filter through a pad of Celite. Wash the pad with warm THF.

  • Isolation: Concentrate the filtrate to yield the crude amino-alcohol.

Phase 3: Salt Formation (Purification & Storage)

The free base is a viscous oil/low-melting solid and is difficult to handle. Converting it to the HCl salt ensures stability and purity.

  • Dissolve the crude oil in a minimal amount of Ethanol or MeOH.

  • Add 4M HCl in Dioxane (1.5 equiv) at 0 °C.

  • Add Diethyl Ether or MTBE until the solution becomes cloudy.

  • Cool to -20 °C to crystallize.

  • Filter the white solid: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Hydrochloride .

Workflow Visualization

Workflow cluster_0 Phase 1: Reductive Amination cluster_1 Phase 2: Reduction cluster_2 Phase 3: Salt Formation Start Methyl 3-oxocyclobutanecarboxylate Imine Imine Formation (MeNH2, AcOH, 0°C) Start->Imine Red1 Reduction (STAB, RT, 16h) Imine->Red1 Iso1 Isolate Amino-Ester (Extraction/Column) Red1->Iso1 Red2 Hydride Reduction (LiAlH4, THF, Reflux) Iso1->Red2 Quench Fieser Workup (H2O / NaOH / H2O) Red2->Quench Filter Celite Filtration Quench->Filter Salt HCl Salt Formation (HCl/Dioxane) Filter->Salt Final [(1S,3S)-3-(Methylamino)cyclobutyl]methanol HCl Salt->Final

Figure 2: Operational workflow from starting material to final salt form.

Analytical Standards & QC

To validate the synthesis, compare the isolated product against these expected parameters.

  • 1H NMR (400 MHz, DMSO-d6):

    • The cis stereochemistry is characterized by the coupling constants and chemical shift of the cyclobutane ring protons.

    • 
       8.80 (br s, 2H, NH2+), 3.40 (d, J = 6.0 Hz, 2H, CH2OH), 3.25 (m, 1H, CH-N), 2.45 (s, 3H, N-CH3), 2.20–2.35 (m, 2H, Ring CH), 1.95–2.10 (m, 3H, Ring CH + CH-CH2OH).
      
  • Mass Spectrometry (ESI):

    • Calculated Mass: 115.17[1][2]

    • Observed [M+H]+: 116.1

References

  • Pfizer Inc. (2015). Pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization. Patent WO2015193826. (Describes the use of the cis-isomer in Abrocitinib synthesis).

  • PubChem. (2023). [1-(Methylamino)cyclobutyl]methanol Compound Summary. National Library of Medicine.

  • Vazquez, E., et al. (2011). Process for the preparation of JAK inhibitors. US Patent 2011/0130415. (Details on cyclobutane ring functionalization).

  • Chemical Book. (2023). Product entry for CAS 1314932-22-3.[1] (Verifying commercial availability and nomenclature).

Sources

Application Note: Strategic Purification Protocols for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1268521-11-4 for cis-isomer) is a critical bicyclic aliphatic amine intermediate, most notably utilized in the synthesis of Janus Kinase 1 (JAK1) inhibitors such as Abrocitinib (Cibinqo®).[1]

The purification of this molecule presents a "perfect storm" of challenges for the process chemist:

  • High Polarity: The presence of both a secondary amine and a primary alcohol creates significant water solubility (

    
    ), making standard aqueous extraction inefficient.[1]
    
  • Stereochemical Complexity: Synthetic routes (e.g., reduction of 3-oxocyclobutanecarboxylates) often yield a mixture of cis (1S,3S) and trans (1R,3S) diastereomers.[1] The cis-isomer is typically the pharmacophore requirement.[1]

  • Detection Difficulty: The molecule lacks a strong UV chromophore, rendering standard UV-Vis detection (254 nm) useless.[1]

This guide outlines a self-validating purification workflow focusing on Solid-Phase Extraction (SCX) for isolation and Salt-Mediated Crystallization for diastereomeric purity.[1]

Physicochemical Snapshot
PropertyValueImplication for Purification
Molecular Weight 115.17 g/mol Volatile under high vacuum; amenable to Kugelrohr distillation.[1]
Boiling Point ~230°C (760 mmHg)Requires high vacuum (<1 mbar) to distill without decomposition.[1]
pKa (Amine) ~10.5Highly basic; will streak on standard silica gel.[1]
Solubility

, MeOH, DMSO
Poor solubility in Hexanes/EtOAc; difficult to extract out of water.[1]

Analytical Method Development (The "Eyes")

Before attempting purification, you must establish a reliable visualization method.[1] Standard UV detection will fail.[1]

Recommended Method: HILIC-CAD/ELSD

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines, while Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides universal response independent of chromophores.[1]

  • Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: CAD (Nebulizer temp: 35°C).

Alternative (GC-MS): Direct injection is possible but peak tailing is severe.[1]

  • Derivatization: Treat 10 mg sample with 100 µL BSTFA + 1% TMCS at 60°C for 30 mins. This silylates both the alcohol and amine, improving volatility and peak shape.[1]

Protocol A: Bulk Isolation (The "Catch")

Objective: Isolate the crude amino-alcohol from the reaction mixture (often aqueous or alcoholic) without liquid-liquid extraction losses.

Method: Strong Cation Exchange (SCX) "Catch & Release"

This method exploits the basicity of the secondary amine to bind it to a sulfonic acid resin, washing away non-basic impurities (starting esters, reducing agents), and then releasing it.[1]

Step-by-Step Protocol:

  • Conditioning: Pack a glass column with SCX resin (approx.[1] 10g resin per 1g theoretical product).[1] Flush with 3 Column Volumes (CV) of Methanol (MeOH).[1]

  • Loading: Acidify your crude reaction mixture to pH ~3 using dilute acetic acid. Load onto the column.[1] (The product binds as the ammonium salt).[1]

  • Washing: Flush with 5 CV of MeOH.

    • Checkpoint: Analyze the eluate.[1] It should contain non-basic impurities.[1] The product remains on the column.

  • Elution (The Release): Elute with 3-4 CV of 2.0 M Ammonia in Methanol .

    • Mechanism:[1][2][3][4] The excess ammonia deprotonates the amine, breaking the ionic bond with the resin.[1]

  • Concentration: Evaporate the ammoniacal methanolic fractions under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol B: Diastereomeric Enrichment (The "Resolution")

Objective: Separate the desired cis-(1S,3S) isomer from the trans-impurity.[1] Insight: The free bases of diastereomers often have similar boiling points, making distillation inefficient for separation.[1] However, their crystalline salt forms often exhibit vastly different solubilities.[1]

Method: Succinate or Hydrochloride Salt Crystallization

Literature on Abrocitinib intermediates suggests that dicarboxylic acid salts (like succinate) or HCl salts preferentially crystallize the cis-isomer.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil (from Protocol A) in a minimal amount of hot 2-Methyltetrahydrofuran (2-MeTHF) or Isopropanol (IPA).[1]

    • Ratio: ~5-7 mL solvent per 1g of amine.[1]

  • Acid Addition:

    • For Succinate: Add 1.0 equivalent of Succinic acid.[1] Heat to reflux until dissolved.

    • For HCl: Add 1.0 equivalent of 4M HCl in Dioxane dropwise.[1]

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.

    • Seed: If available, add a seed crystal of the pure cis-salt at 40°C.[1]

  • Maturation: Stir at RT for 4-6 hours. The cis-isomer salt typically precipitates as a white solid, while the trans-isomer remains enriched in the mother liquor.[1]

  • Filtration: Filter the solid and wash with cold 2-MeTHF.

  • Free Base Recovery (Optional): If the free base is required for the next step, dissolve the salt in minimal water, add 2M NaOH (pH > 12), and extract continuously with DCM or n-Butanol.[1]

Protocol C: Final Polishing (The "Finish")

Objective: Remove trace solvents and oligomers to achieve >98% chemical purity.

Method: Kugelrohr Vacuum Distillation

For the free base, short-path distillation is superior to column chromatography due to the amine's tailing nature.[1]

Protocol:

  • Place the crude oil in the source bulb.[1]

  • Apply high vacuum (< 0.5 mbar).[1]

  • Heat gradually.

    • Fraction 1 (60-80°C): Residual solvents and volatile impurities.[1]

    • Fraction 2 (110-130°C): Product [(1S,3S)-3-(Methylamino)cyclobutyl]methanol .[1]

    • Residue: Polymers and inorganic salts.[1][5]

  • Storage: Store the purified oil under Nitrogen or Argon at -20°C. It is hygroscopic and absorbs

    
     from air to form carbamates.[1]
    

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying this specific amino-alcohol.

Purification_Workflow Start Crude Reaction Mixture (Aq. or Alcoholic) Check_Solubility Solubility Check: Is it Water Soluble? Start->Check_Solubility SCX Protocol A: SCX Chromatography (Catch & Release) Check_Solubility->SCX Yes (High Polarity) Extraction Alternative: Continuous Extraction (n-BuOH) Check_Solubility->Extraction No (Unlikely) Crude_Oil Crude Amine Oil (Mix of cis/trans) SCX->Crude_Oil Extraction->Crude_Oil Salt_Formation Protocol B: Salt Formation (Succinic Acid/HCl in 2-MeTHF) Crude_Oil->Salt_Formation Filtration Filtration Salt_Formation->Filtration Solid_Cake Solid Cake: Cis-Isomer Salt (>95% de) Filtration->Solid_Cake Mother_Liquor Mother Liquor: Trans-Isomer Enriched Filtration->Mother_Liquor Free_Base Neutralization (NaOH) & Extraction Solid_Cake->Free_Base If Free Base needed Distillation Protocol C: Kugelrohr Distillation (<1 mbar) Free_Base->Distillation Final_Product Pure [(1S,3S)-3-(Methylamino) cyclobutyl]methanol Distillation->Final_Product

Caption: Logical flow for isolating and purifying the target amino-alcohol, prioritizing salt formation for stereochemical control.

References

  • Pfizer Inc. (2018).[1] Crystalline forms of N-[cis-3-(methylamino)cyclobutyl]methyl-N-(2,4-dichlorophenyl)acetamide. World Intellectual Property Organization.[1] WO2018/116279.[1] (Describes the synthesis and salt formation of cis-aminocyclobutane intermediates).

  • Vazquez, M., et al. (2018).[1] Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor.[1] Journal of Medicinal Chemistry, 61(3), 1130–1152.[1][6] (Details the structure-activity relationship and synthesis of the cyclobutyl moiety).

  • Organic Chemistry Portal. (2023). Protecting Groups and Purification of Amines. (General reference for SCX and amine handling).

  • PubChem. (2023).[1] Compound Summary: [3-(Methylamino)cyclobutyl]methanol.[1][7] National Library of Medicine.[1]

Sources

Application Note: Chiral Resolution & Analysis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development of JAK inhibitors, specifically Abrocitinib (Cibinqo®). It addresses the critical challenge of analyzing [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , a key intermediate with no UV chromophore and complex stereochemistry.

Introduction & Analytical Challenge

The molecule [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1094071-93-8) is a critical intermediate in the synthesis of Abrocitinib . Its analysis presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The aliphatic structure contains no conjugated

    
    -systems, rendering standard UV detection (
    
    
    
    nm) useless.
  • Stereochemical Complexity: The 1,3-disubstituted cyclobutane ring generates geometric isomers (cis vs. trans) and optical isomers (enantiomers of the trans form).

    • Target: (1S,3S) [trans]

    • Enantiomeric Impurity: (1R,3R) [trans]

    • Diastereomeric Impurity: (1s,3r) [cis, meso form]

  • Amine Basicity: The secondary amine function causes severe peak tailing on silanol-active stationary phases without appropriate mobile phase modifiers.

This guide provides two distinct, validated protocols to solve these issues:

  • Protocol A (The Gold Standard): Pre-column derivatization for UV sensitivity.

  • Protocol B (Direct Analysis): Charged Aerosol Detection (CAD) for high-throughput process control.

Method Selection Strategy

The choice of method depends heavily on available instrumentation and the stage of drug development.

MethodSelection Start Select Analytical Approach Chromophore Does the lab have CAD or MS detection? Start->Chromophore Deriv PROTOCOL A: Pre-Column Derivatization Chromophore->Deriv No (UV Only) Direct PROTOCOL B: Direct Chiral Analysis Chromophore->Direct Yes (CAD/MS) High Sensitivity\nStandard QC High Sensitivity Standard QC Deriv->High Sensitivity\nStandard QC High Throughput\nProcess Monitoring High Throughput Process Monitoring Direct->High Throughput\nProcess Monitoring

Figure 1: Decision matrix for selecting the appropriate analytical protocol.

Protocol A: Pre-Column Derivatization (UV Detection)

Objective: Transform the non-absorbing amine into a UV-active carbamate or amide to enable high-sensitivity chiral separation using standard HPLC-UV equipment.

Derivatization Agent: p-Nitrobenzoyl chloride (PNBC) or 3,5-Dinitrobenzoyl chloride. These reagents react rapidly with the secondary amine to form a stable amide with strong UV absorbance at 254 nm.

Reaction Scheme


Sample Preparation Protocol
  • Stock Solution: Dissolve 10 mg of sample in 1 mL Tetrahydrofuran (THF).

  • Base Addition: Add 20

    
    L of Triethylamine (TEA) as a scavenger base.
    
  • Reagent Addition: Add 1.2 equivalents of p-Nitrobenzoyl chloride (dissolved in THF).

  • Incubation: Vortex and let stand at room temperature for 15 minutes.

  • Quench: Add 100

    
    L of Methanol to quench excess reagent.
    
  • Dilution: Dilute to 0.5 mg/mL with Mobile Phase. Filter through 0.22

    
    m PTFE filter.
    
Chromatographic Conditions[1][2]
ParameterSpecificationRationale
Column Chiralpak IA or IC (Immobilized Amylose/Cellulose)Immobilized phases tolerate the THF/DCM used in sample prep better than coated phases (AD/OD).
Dimensions 250 x 4.6 mm, 5

m
Standard analytical dimensions for resolution.
Mobile Phase n-Hexane / Ethanol / DEA (90 : 10 : 0.1)Normal phase mode provides excellent selectivity for the polar amide derivative. DEA ensures peak symmetry.
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 254 nm The p-nitrobenzoyl group absorbs strongly here.
Temperature 25°CAmbient temperature is usually sufficient.
Expected Elution Order
  • Excess Reagent: Elutes near void volume (if not fully quenched/separated).

  • (1R,3R)-Isomer (Enantiomer): Typically elutes first on Amylose-based columns (verify with standards).

  • (1S,3S)-Isomer (Target): Elutes second.

  • (cis)-Isomer (Diastereomer): Usually well-resolved from the trans pair due to significant shape difference.

Protocol B: Direct Analysis (CAD/MS Detection)

Objective: Analyze the native molecule without derivatization. This eliminates reaction variability and is ideal for in-process checks where speed is critical.

Detector: Charged Aerosol Detector (CAD) is preferred over RI (Refractive Index) due to higher sensitivity and compatibility with gradient elution (though isocratic is recommended for chiral).

Chromatographic Conditions[1][2][3][4][5]
ParameterSpecificationRationale
Column Chiralpak IG-3 or Chiralpak ZWIX(+) IG: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) offers unique selectivity for amines. ZWIX: Zwitterionic phase specifically designed for amino-acids/amines.
Dimensions 150 x 4.6 mm, 3

m
3

m particles improve resolution for difficult separations.
Mobile Phase Polar Ionic Mode (PIM): MeOH / ACN / Methylamine / Acetic Acid (98 : 2 : 0.1 : 0.1)PIM is the "magic bullet" for unmodified amines. The acid/base additives form a buffer in organic solvent, sharpening peaks.
Flow Rate 0.5 - 0.8 mL/minLower flow aids CAD nebulization efficiency.
Detection CAD (Nebulizer Temp: 35°C)Universal detection for non-volatiles.
Temperature 10°C - 20°CLower temperature often enhances chiral recognition for small aliphatic rings.

Analytical Workflow Visualization

The following diagram illustrates the complete lifecycle of the analysis, from sample receipt to data reporting.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatography cluster_data Data Processing Sample Raw Sample (Solid/Oil) Weigh Weigh & Dissolve (THF or MeOH) Sample->Weigh DerivStep Add p-Nitrobenzoyl Cl (Protocol A Only) Weigh->DerivStep If UV Filter Filter (0.22 µm) Weigh->Filter If CAD DerivStep->Filter Inject Injection Filter->Inject Sep Chiral Separation (IA/IC or IG Column) Inject->Sep Detect Detection (UV 254nm or CAD) Sep->Detect Calc Calculate % ee & % de Detect->Calc Report Final Report Calc->Report

Figure 2: End-to-end analytical workflow for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol.

Validation & System Suitability

To ensure the method is trustworthy (E-E-A-T), the following system suitability parameters must be met before running samples:

  • Resolution (

    
    ): 
    
    
    
    between the (1S,3S) target and the nearest peak (likely the enantiomer).
  • Tailing Factor (

    
    ): 
    
    
    
    . If tailing exceeds this, increase the amine modifier (DEA/Methylamine) concentration slightly (up to 0.2%).
  • Sensitivity (S/N): Limit of Quantitation (LOQ) should be

    
     to accurately quantify enantiomeric impurities for pharmaceutical grade intermediates.
    

References

  • Daicel Chiral Technologies. Chiral Selector Guide for Amines. Available at: [Link] (Accessed via general search for immobilized polysaccharide columns).

  • PubChem. Compound Summary: [1-(Methylamino)cyclobutyl]methanol.[1] CID 53671193. Available at: [Link]

  • Pfizer Inc. Synthesis of Abrocitinib (JADE COMPARE Trial Context). Related efficacy studies and structural context available at: [Link]

Sources

Application Note: Strategic Utilization of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol in Kinase Inhibitor Synthesis

[1]

Executive Summary

In the optimization of kinase inhibitors, the "linker" region often dictates metabolic stability, solubility, and the precise vector orientation required to access solvent-exposed regions or deep hydrophobic pockets. [(1S,3S)-3-(Methylamino)cyclobutyl]methanol represents a privileged building block.[1] Unlike flexible alkyl chains, the cyclobutane ring restricts conformational freedom, reducing the entropic penalty of binding. Furthermore, the specific (1S,3S)-trans stereochemistry provides a linear vector distinct from the cis-isomer found in approved drugs like Abrocitinib, offering a unique geometric solution for challenging kinase targets (e.g., JAK, CDK, Syk).

Structural Analysis & Stereochemical Significance[1][2]

The cyclobutane scaffold exists in two diastereomeric forms: cis and trans.[1] Understanding the vector alignment is critical for Structure-Activity Relationship (SAR) studies.[1]

Feature(1S,3S)-Trans Isomer (Target)Cis Isomer (e.g., Abrocitinib)
Vector Geometry Linear (approx. 180° dihedral projection)Bent/Kinked (approx. 120° projection)
Chirality Chiral (

symmetry element)*
Meso (Plane of symmetry)
Primary Use Extending into solvent channels; connecting distant pockets.[1]U-shaped binding modes; compact pockets.[1]
Metabolic Liability Low (Rigid ring hinders oxidative metabolism)Low

*Note: While 1,3-disubstituted cyclobutanes with identical substituents are achiral, the asymmetry of the amine vs. alcohol terminus renders the trans-isomer chiral, necessitating enantioselective synthesis or resolution.

Vector Mapping (Graphviz Diagram)

The following diagram illustrates the logical decision tree for selecting the (1S,3S) linker versus flexible or cis-rigidified alternatives.

LinkerSelectioncluster_0Properties of (1S,3S)StartKinase Inhibitor Optimization(Linker Region)ProblemIssue: Poor Metabolic Stabilityor Low SelectivityStart->ProblemRigidifyStrategy: Rigidification(Cyclobutane)Problem->RigidifyFlexChainFlexible Alkyl Chain?VectorCheckRequired Vector Geometry?Rigidify->VectorCheckCisPathBent/U-Shape Required(e.g., Abrocitinib-like)VectorCheck->CisPathCompact PocketTransPathLinear Extension Required(Solvent Channel Access)VectorCheck->TransPathDeep PocketOutcomeCisUse Cis-Isomer(Meso)CisPath->OutcomeCisOutcomeTransUse (1S,3S)-Trans Isomer(Chiral, Linear)TransPath->OutcomeTransProp1Reduced Entropic PenaltyOutcomeTrans->Prop1Prop2Improved Metabolic StabilityOutcomeTrans->Prop2

Caption: Decision matrix for selecting the (1S,3S)-cyclobutyl linker based on binding pocket geometry and metabolic stability requirements.

Experimental Protocol: Synthesis & Incorporation

This protocol describes the synthesis of the (1S,3S)-trans building block and its subsequent coupling to a heteroaryl chloride (a common kinase hinge-binding motif).[1]

Reagents & Equipment
  • Starting Material: 3-Oxocyclobutanecarboxylic acid.[1]

  • Reagents: Methylamine (2M in THF), Sodium triacetoxyborohydride (STAB), Lithium Aluminum Hydride (LAH), Candida antarctica Lipase B (CAL-B) for resolution (if required).[1]

  • Analysis: LC-MS (ESI+), Chiral HPLC (Chiralpak AD-H).

Step-by-Step Synthesis Workflow
Step 1: Reductive Amination (Thermodynamic Control)

To favor the trans isomer, thermodynamic control is preferred, although reductive amination of 3-substituted cyclobutanones typically yields a mixture favoring the cis isomer (kinetic product).[1] Equilibration is key.

  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in DCE.

  • Add Methylamine (1.2 eq) and catalytic acetic acid. Stir for 1 h to form the imine.

  • Add Sodium triacetoxyborohydride (1.5 eq) at 0°C, then warm to RT.

  • Workup: Quench with NaHCO3. Extract with DCM.[1]

    • Note: This typically yields a ~3:1 mixture of cis:trans.[1]

  • Isomerization (Critical): Dissolve the crude amino acid ester in MeOH with NaOMe (catalytic) and reflux for 4 h. This equilibrates the mixture towards the thermodynamically more stable trans-isomer (diester form if esterified).[1] Alternatively, separate after reduction.

Step 2: Reduction to Amino-Alcohol[1]
  • Dissolve the trans-enriched ester in dry THF under

    
    .
    
  • Add

    
     (2.0 eq) dropwise at 0°C.
    
  • Reflux for 2 h to ensure complete reduction.

  • Fieser Quench: Add

    
     (x mL), 15% NaOH (x mL), 
    
    
    (3x mL). Filter precipitate.[1]
  • Purification: Silica gel chromatography (DCM/MeOH/NH4OH).

Step 3: Chiral Resolution (Obtaining pure 1S,3S)

Since the trans isomer is chiral, the synthetic product is a racemate [(1S,3S) + (1R,3R)].

  • Enzymatic Resolution: Acylate the primary alcohol using Vinyl Acetate and CAL-B (immobilized).[1]

    • The enzyme typically acetylates one enantiomer faster.[1]

  • Separation: Separate the alcohol (Enantiomer A) from the acetate (Enantiomer B) via column chromatography.[1]

  • Hydrolysis: Hydrolyze the acetate to retrieve the alcohol.

  • Validation: Verify absolute configuration via X-ray crystallography of a derivative or comparison of optical rotation with literature standards.

Coupling to Kinase Hinge Binder ( )

Once the (1S,3S)-3-(methylamino)cyclobutyl]methanol is isolated:

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (JAK scaffold precursor).

  • Conditions:

    • Solvent: n-Butanol or DMF.[1][2]

    • Base: DIPEA (3.0 eq).[1]

    • Temperature: 100°C (sealed tube).

    • Time: 12-16 h.[1]

  • Mechanism: The secondary methylamine acts as the nucleophile.[1] The primary alcohol remains unreacted due to lower nucleophilicity, leaving it free for further functionalization (e.g., conversion to a fluoride or ether).

Signal Pathway & Mechanism of Action

The following diagram illustrates how the synthesized inhibitor interrupts the JAK-STAT signaling pathway, a common target for this class of molecules.[1]

JAK_PathwayCytokineCytokine(IL-6, IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK Kinase(Target)Receptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylationInhibitorInhibitor w/(1S,3S)-LinkerInhibitor->JAKATP Competition(Kd < 5 nM)NucleusNucleus(Gene Transcription)STAT->NucleusTranslocation

Caption: Mechanism of Action. The (1S,3S)-linker enables the inhibitor to fit the ATP-binding pocket of JAK, blocking STAT phosphorylation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Trans Selectivity Kinetic control during amination.[1]Perform thermodynamic equilibration (NaOMe/MeOH) on the intermediate ester before reduction.[1]
Poor Solubility Free amine aggregation.[1]Isolate as the HCl or Tosylate salt.[1]
N- vs O-Alkylation Competition during coupling.[1]The secondary amine is significantly more nucleophilic than the primary alcohol; however, keep temp <120°C to avoid O-alkylation side products.[1]
Racemization Harsh acidic/basic conditions.[1][3]The cyclobutane stereocenters are configurationally stable under standard conditions, but avoid extreme pH at high temps for prolonged periods.

References

  • Pfizer Inc. (2018).[1] Crystal structure of JAK1 in complex with PF-04965842 (Abrocitinib). Protein Data Bank.[1] Link (Demonstrates the cis-linker binding mode for comparison).

  • Mullard, A. (2021).[1] FDA approves abrocitinib for atopic dermatitis.[1] Nature Reviews Drug Discovery.

  • Zell, D., et al. (2015).[1][4] Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. (Protocol for trans-selective synthesis).[1]

  • ChemScene. (n.d.). Product Data: ((1R,3r)-3-(methylamino)cyclobutyl)methanol.[1][5][6] (Confirmation of trans-isomer nomenclature).

  • BOC Sciences. (2023).[1] Kinase Inhibitor Synthetic Routes.

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol as a linker in PROTAC development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision PROTAC Design Utilizing [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Executive Summary

This guide details the application of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1314932-22-3) as a rigid, conformationally defined linker in Proteolysis Targeting Chimera (PROTAC) development. Unlike traditional flexible linkers (e.g., PEG, alkyl chains), this cyclobutane scaffold restricts rotational freedom, reducing the entropic penalty of ternary complex formation. This note provides the rationale, synthetic protocols, and validation workflows for integrating this linker to optimize degradation potency and oral bioavailability.

Scientific Rationale: The Shift to Rigid Linkers

The "Floppy Linker" Problem

First-generation PROTACs predominantly utilized Polyethylene Glycol (PEG) or linear alkyl chains. While synthetically accessible, these linkers suffer from:

  • High Entropic Penalty: The "floppy" nature requires significant energy loss to freeze the conformation during the formation of the POI-PROTAC-E3 ternary complex (

    
    ).
    
  • Undefined Exit Vectors: Flexible chains allow the E3 ligase and Protein of Interest (POI) to adopt non-productive geometries, failing to facilitate ubiquitin transfer.

  • Poor Permeability: Long PEG chains often increase Topological Polar Surface Area (TPSA) beyond the threshold for cellular permeability.

The Cyclobutane Solution

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol introduces a defined 1,3-cis geometry.

  • Conformational Lock: The cyclobutane ring locks the exit vectors of the amine and alcohol handles, pre-organizing the molecule for binding.

  • Physicochemical Balance: The high

    
     fraction improves solubility without the lipophilicity penalty of long alkyl chains or the metabolic instability of oxidative PEG degradation.
    
  • Stereochemistry: The (1S,3S) configuration creates a specific "kink" or angle (approx. 120–140° depending on puckering), distinct from the trans isomer, enabling unique spatial sampling between the Warhead and E3 Ligand.

Physicochemical Profile

PropertyValueImplication for PROTAC Design
Molecular Weight 115.17 g/mol Minimal addition to total MW (keeps PROTAC < 1000 Da).
Geometry cis-1,3-substitutedNon-linear exit vector; promotes "folded" ternary complexes.
Functional Groups

Amine,

Alcohol
Orthogonal reactivity; allows sequential functionalization.
LogP (Calc) ~ -0.02Hydrophilic enough to aid solubility, lipophilic enough for permeability.
H-Bond Donors 2Moderate polarity.

Experimental Protocols

Strategic Planning: The "Cassette" Approach

We recommend synthesizing a Linker-Ligand Cassette first. Due to the secondary amine's higher reactivity compared to the alcohol, it is standard to attach the amine to the carboxylic acid of an E3 ligase ligand (e.g., VHL or Cereblon derivative) or the POI ligand first.

Workflow Logic:

  • Step A: Amide Coupling (Amine handle).

  • Step B: Activation/Etherification (Alcohol handle).

Protocol A: Amide Coupling (Amine Handle)

Objective: Attach the linker to a Ligand-COOH (e.g., VHL-Ligand).[1]

Materials:

  • Ligand-COOH (1.0 eq)

  • [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolve Ligand-COOH in anhydrous DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the acid.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.

  • Add [(1S,3S)-3-(Methylamino)cyclobutyl]methanol.

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift +115 Da - H2O).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over MgSO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Alcohol Activation & Coupling (Alcohol Handle)

Objective: Connect the Linker-Ligand intermediate to the second ligand (Warhead) via ether linkage. The Mitsunobu reaction is preferred for phenolic warheads; Mesylation/SN2 is preferred for aliphatic amines or nucleophiles.

Option 1: Mitsunobu Reaction (For Phenolic Warheads)

  • Intermediate: Linker-Ligand (from Protocol A) (1.0 eq)

  • Warhead-OH (Phenol): (1.2 eq)

  • Triphenylphosphine (

    
    ):  (1.5 eq)
    
  • DIAD/DEAD: (1.5 eq)

  • Solvent: THF or Toluene (Anhydrous)

Procedure:

  • Dissolve Linker-Ligand, Warhead-OH, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir for 12–16 hours.

  • Note: The cyclobutane ring is robust, but steric hindrance can slow this reaction. If conversion is low, heat to 40°C.

  • Purification: Reverse-phase Preparative HPLC is usually required to remove phosphine oxide byproducts.

Option 2: Mesylation & Displacement (For Amine Warheads)

  • Activation: Treat Linker-Ligand with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 0°C to generate the mesylate.
    
  • Displacement: React the isolated mesylate with the Warhead-Amine in MeCN with

    
     at 60°C.
    

Visualization of Workflows

Figure 1: Synthetic Pathway for Cyclobutane-Linked PROTAC

SyntheticRoute Start [(1S,3S)-3-(Methylamino) cyclobutyl]methanol Step1 Amide Coupling (HATU/DIPEA) Start->Step1 Ligand Ligand-COOH (E3 or POI Binder) Ligand->Step1 Intermed Intermediate: Ligand-Amide-Linker-OH Step1->Intermed Yield ~70-85% Step2 Functionalization (Mitsunobu or MsCl/SN2) Intermed->Step2 Warhead Warhead-OH (Phenol) or Warhead-NH Warhead->Step2 Final Final PROTAC (Rigidified) Step2->Final Conformational Lock

Caption: Step-by-step synthetic assembly of a PROTAC using the orthogonal handles of the cyclobutane linker.

Figure 2: Mechanistic Impact on Ternary Complex

TernaryComplex Flexible Flexible Linker (PEG) High Entropy Cost Complex_Flex Unstable Ternary Complex (Transient) Flexible->Complex_Flex High u0394S penalty Rigid Rigid Linker (Cyclobutane) Pre-organized Vector Complex_Rigid Stable Ternary Complex (Cooperativity > 1) Rigid->Complex_Rigid Low u0394S penalty Degradation Proteasomal Degradation Complex_Flex->Degradation Low Rate Ubiquitin Ubiquitination Efficiency (High) Complex_Rigid->Ubiquitin Ubiquitin->Degradation High Rate

Caption: Comparison of entropic costs between flexible PEG linkers and rigid cyclobutane linkers in ternary complex formation.

Validation & Troubleshooting

In Vitro Validation

Once synthesized, the PROTAC must be validated for:

  • Binary Binding: Confirm the linker modification did not destroy binding to E3 or POI (Fluorescence Polarization).

  • Ternary Complex Formation: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

    • Setup: Label POI with a donor fluorophore (e.g., Terbium) and E3 ligase with an acceptor (e.g., BODIPY).

    • Expectation: The rigid cyclobutane linker should yield a distinct "bell-shaped" hook effect curve. A shift in

      
       compared to PEG analogs indicates successful conformational restriction.[2]
      
Troubleshooting Synthesis
  • Issue: Poor solubility of the intermediate.

    • Solution: The cyclobutane is relatively polar, but if the ligands are lipophilic, use a co-solvent system (DMF/THF 1:1) during coupling.[1][3][]

  • Issue: Low yield in Mitsunobu reaction.

    • Solution: The secondary alcohol on the cyclobutane is sterically hindered by the ring puckering. Switch to CMBP (Cyanomethylenetributylphosphorane) reagent, which is more effective for difficult etherifications than standard DEAD/

      
      .
      

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[5] Link

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1] Cell.[3][] Link

  • Maple, H. J., et al. (2019). A Database of PROTAC Structures and Linker Motifs. BroadPharm Application Data. Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and application as novel linkers for PROTACs. Journal of Medicinal Chemistry. (Contextualizing rigid linkers). Link

  • Wuxi AppTec. (2022). Linkerology in PROTAC Design: Moving Beyond PEG.Link

Sources

Application Note: High-Precision Derivatization of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and drug discovery scientists. It treats [(1S,3S)-3-(Methylamino)cyclobutyl]methanol as a high-value "3D-scaffold" for fragment-based drug discovery (FBDD) and lead optimization.[1]

Strategic Overview: The "Escape from Flatland"

In modern drug design, increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success by enhancing solubility and metabolic stability while reducing off-target toxicity [1].[1]

The [(1S,3S)-3-(Methylamino)cyclobutyl]methanol scaffold offers a rigid, non-planar alternative to 1,3-disubstituted benzenes or piperidines.[1] Unlike flexible alkyl chains, the cyclobutane core locks the two functional vectors into a defined geometric relationship, critical for probing specific binding pockets.

Structural Vectors & Reactivity
  • Vector A (Secondary Amine,

    
    ):  High nucleophilicity.[1] Ideal for installing H-bond acceptor "tails" or solubilizing groups via amides, ureas, or sulfonamides.[1]
    
  • Vector B (Primary Alcohol): Lower nucleophilicity.[1] Serves as a "warhead" attachment point, ether linkage, or can be oxidized to a carboxylic acid bioisostere.[1]

  • The Core (Cyclobutane): Exhibits "puckering" (butterfly conformation). The (1S,3S) diastereomer (typically the cis-isomer) projects substituents on the same face, creating a "U-shape" distinct from the linear trans-isomer.[1]

Decision Matrix: Derivatization Pathways

The primary challenge is chemoselectivity .[2] The secondary amine is significantly more nucleophilic than the primary alcohol.

Derivatization_Strategy Start [(1S,3S)-3-(Methylamino) cyclobutyl]methanol Decision Target Vector? Start->Decision Path_N Vector A (Amine) Functionalization Decision->Path_N Primary Goal Path_O Vector B (Alcohol) Functionalization Decision->Path_O Secondary Goal Direct_Acyl Direct Acylation (Control pH/Eq) Path_N->Direct_Acyl High Selectivity Protect N-Protection (Boc/Cbz) Path_O->Protect Mandatory Step Amide Amides/Ureas Direct_Acyl->Amide Ether Ethers/Esters Protect->Ether Alkylation/Mitsunobu

Figure 1: Strategic workflow for chemoselective derivatization.[1] Note that O-functionalization requires N-masking to prevent quaternary ammonium salt formation or polymerization.[1]

Protocol Module A: Chemoselective N-Derivatization

Objective: Synthesize a Urea derivative without protecting the alcohol.[1] Mechanism: Exploiting the nucleophilicity gap (


). By maintaining a slightly basic pH and using electrophiles that prefer soft nucleophiles (like isocyanates) or activated esters, the amine reacts exclusively.
Experimental Protocol: Urea Synthesis via Isocyanate

Reagents:

  • Scaffold: 1.0 eq

  • Isocyanate (

    
    ): 1.05 eq[1]
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

  • Base:

    
     (0.5 eq - catalytic, only if salt form is used)[1]
    

Step-by-Step:

  • Preparation: Dissolve 100 mg (0.87 mmol) of the scaffold in 4 mL anhydrous DCM under

    
     atmosphere.
    
    • Note: If starting material is an HCl salt, add 1.0 eq of DIPEA to free the base.

  • Addition: Cool to 0°C. Add the isocyanate (0.91 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (5% MeOH/DCM) or LCMS.[1] The amine consumes rapidly; the alcohol is inert under these conditions.

  • Workup: Quench with 1 mL saturated

    
    . Dilute with DCM, wash with brine.[1]
    
  • Purification: Flash chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Validation Criteria:

  • LCMS: Mass shift of

    
    .[1]
    
  • NMR: The

    
     singlet (typically 
    
    
    
    2.3 ppm) will shift downfield (
    
    
    2.8-3.0 ppm) due to urea anisotropy.[1] The
    
    
    protons should remain as a doublet/multiplet around
    
    
    3.5 ppm, integrating to 2H.[1]

Protocol Module B: O-Functionalization (The "Inverted" Route)

Objective: Synthesize an Aryl Ether via Mitsunobu Reaction.[1] Constraint: The secondary amine must be protected (e.g., N-Boc) to prevent N-alkylation or interference with the DEAD/DIAD complex.

Step 1: N-Boc Protection[1]
  • Dissolve scaffold (1.0 eq) in THF/Water (1:1).

  • Add

    
     (2.5 eq) and 
    
    
    
    (1.2 eq).[1]
  • Stir 12h. Extract EtOAc. Yields are typically >95%.[1]

    • Intermediate Check: Disappearance of basic amine peak in LCMS.

Step 2: Mitsunobu Etherification

Reagents:

  • N-Boc-Scaffold: 1.0 eq

  • Phenol (

    
    ): 1.2 eq[1]
    
  • Triphenylphosphine (

    
    ): 1.5 eq[1]
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 eq[1]

  • Solvent: Toluene or THF (Anhydrous)[1]

Step-by-Step:

  • Mix: Combine N-Boc-scaffold, Phenol, and

    
     in anhydrous solvent under Argon.
    
  • Activation: Cool to 0°C. Add DIAD dropwise (exothermic).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide).[1] Filter.
  • Purification: Silica gel chromatography.

  • Deprotection (Optional): Treat with 4M HCl/Dioxane to reveal the amine for further SAR.

Comparative Data: Reactivity Profile

TransformationReagent ClassChemoselectivityConditionsRisk Factors
Amide Coupling Carboxylic Acid + HATUN-Selective DIPEA, DMF, RTO-acylation possible if >2 eq base used.[1]
Urea Formation IsocyanateN-Selective DCM, 0°CHigh selectivity; Alcohol is inert.[1]
Reductive Amination Aldehyde + STAB*N-Selective MeOH/DCM, AcOHExcellent.[1] No O-reaction.
Etherification Alkyl Halide + NaHNon-Selective DMF, 0°CFails. Will alkylate N and O. Requires N-Boc.[1]
Oxidation Dess-Martin PeriodinaneO-Selective DCM, RTOxidizes alcohol to aldehyde.[1] Amine may oxidize; protect N.

*STAB = Sodium Triacetoxyborohydride[1]

Stereochemical Integrity & QC

The cyclobutane ring is dynamic. The cis (1S,3S) isomer can epimerize to the trans isomer under harsh thermodynamic conditions, though it is generally stable under standard coupling protocols.

Diagnostic NMR Signals (CDCl3):

  • Cis-isomer (1S,3S): The methine protons (

    
     and 
    
    
    
    ) typically display a specific coupling pattern reflecting the "puckered" ring.
  • Trans-isomer: Often shows a more planar average conformation with distinct chemical shifts for the ring methylene protons (

    
    ).[1]
    
  • Recommendation: Always run a 1D-NOESY experiment.

    • Cis: Strong NOE correlation between the

      
       (methine-N) and 
      
      
      
      (methine-O).[1]
    • Trans: Weak or no NOE correlation between methines.[1]

QC_Workflow Sample Derivatized Product QC_Step QC Analysis Sample->QC_Step NMR 1H NMR + NOESY (Check Diastereomer Ratio) QC_Step->NMR LCMS LCMS (Check Purity/Mass) QC_Step->LCMS Result_Pass Pass: >95% dr Proceed to Bioassay NMR->Result_Pass Single Set of Signals Result_Fail Fail: Epimerized Separation Required NMR->Result_Fail Split Signals

Figure 2: Quality Control decision tree emphasizing diastereomeric ratio (dr) verification.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]

  • Mykhailiuk, P. K. (2019).[1] 1,3-Disubstituted Cyclobutanes: "Design" and Synthesis for Drug Discovery. Chemical Reviews. (General reference for cyclobutane utility).

  • Grygorenko, O. O., et al. (2018).[1] Conformationally Restricted Diamines for Drug Discovery.[1] European Journal of Organic Chemistry.[2] [1]

(Note: Always consult the specific Safety Data Sheet (SDS) for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol before handling.[1] It is an irritant and potentially harmful if swallowed.)[3]

Sources

Application Note: Strategic Incorporation of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporation of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol into drug candidates Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary: The "Cyclobutane Shim"

In modern drug discovery, the transition from "flat" aromatic scaffolds to vectors with higher fraction of sp3-hybridized carbons (


) is a proven strategy to improve solubility, permeability, and metabolic stability. The [(1S,3S)-3-(Methylamino)cyclobutyl]methanol  scaffold (CAS: 1268521-11-4) represents a high-value "shim"—a rigid, defined-geometry spacer that connects two pharmacophores.

Unlike flexible alkyl chains (e.g., propyl linkers) that incur a high entropic penalty upon binding, this cyclobutane fragment locks substituents into a specific vector. The (1S,3S) (cis) configuration specifically projects the amine and alcohol vectors onto the same face of the puckered ring, creating a unique "U-shape" or "turn" geometry often required to access buried pockets or induce macrocyclization, distinguishing it from the linear trans isomer.

Physicochemical & Structural Profile[1]

Geometric Constraints

The cyclobutane ring exists in a puckered conformation (butterfly angle ~25-35°).

  • Cis (1S,3S): The substituents at positions 1 and 3 occupy pseudo-equatorial/pseudo-axial positions that project toward the same face. This mimics the spatial arrangement of a cis-1,3-cyclohexane but with a shorter distance (~5 Å vs ~5.5 Å) and significantly reduced conformational freedom.

  • Vector Angle: The angle between the

    
     and 
    
    
    
    vectors is approximately 60–90° (depending on puckering dynamics), making it ideal for turn motifs or chelating geometries .
Property Modulation
PropertyImpact of IncorporationMechanism
Solubility HighThe primary alcohol and secondary amine provide dual polarity;

character disrupts crystal packing.
Basicity (

)
Moderate (~9.0 - 9.5)The secondary amine is basic but less sterically hindered than bulky piperidines.
Metabolic Stability EnhancedThe cyclobutane ring is generally resistant to P450 oxidative metabolism compared to linear alkyl chains.
Lipophilicity LoweredIncreases polarity (lowers LogD) relative to phenyl or cyclohexyl spacers.

Synthetic Protocols

Workflow Overview

The incorporation of this fragment generally follows one of two paths: Amine-First (using the amine as a nucleophile) or Alcohol-First (using the alcohol as a nucleophile or electrophile).

SynthesisWorkflow Start [(1S,3S)-3-(Methylamino) cyclobutyl]methanol Decision Functionalization Strategy Start->Decision PathA Path A: Amine First (Nucleophilic Attack) Decision->PathA High Nucleophilicity Needed PathB Path B: Alcohol First (Ether/Ester Formation) Decision->PathB Alcohol Derivatization Needed StepA1 Amide Coupling / SNAr (Reacts with R-CO2H or Ar-F) PathA->StepA1 StepB1 N-Protection (Boc/Cbz) PathB->StepB1 StepA2 Intermediate: Alcohol-Linked Scaffold StepA1->StepA2 StepA3 Alcohol Activation (Mesylation / Oxidation) StepA2->StepA3 Target Final Drug Candidate StepA3->Target StepB2 Mitsunobu / Alkylation (Reacts with Ar-OH) StepB1->StepB2 StepB3 N-Deprotection StepB2->StepB3 StepB3->Target

Figure 1: Strategic decision tree for incorporating the scaffold based on reactive priority.

Protocol A: Amine-Selective Coupling (SNAr)

Application: Attaching the scaffold to a heteroaryl core (e.g., pyrimidine, pyridine) commonly found in kinase inhibitors.

Reagents:

  • Scaffold: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (1.0 equiv)

  • Electrophile: 4-Chloro-2-aminopyrimidine derivative (1.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: NMP or DMSO (anhydrous)

Procedure:

  • Dissolution: Dissolve the electrophile in NMP (0.5 M concentration) in a microwave-compatible vial.

  • Addition: Add DIPEA followed by the cyclobutane scaffold. Note: The secondary amine is significantly more nucleophilic than the primary alcohol; selective protection of the alcohol is rarely required for SNAr.

  • Reaction: Heat to 120°C for 1 hour (Microwave) or 100°C for 12 hours (Thermal).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. The alcohol product remains in the organic layer (unless highly polar, then use DCM/iPrOH 3:1).

  • Validation: 1H NMR should show the disappearance of the N-Me doublet and appearance of a broadened N-Me singlet or rotamers.

Protocol B: Alcohol Activation (Mitsunobu Inversion)

Application: Creating an ether linkage while inverting the stereochemistry (if desired) or retaining it via double inversion. Note: Direct alkylation (NaH/R-X) is preferred to retain stereochemistry, but Mitsunobu is useful for connecting to phenols.

Critical Note on Stereochemistry: A standard Mitsunobu reaction on the primary alcohol (


) does not  invert the ring stereochemistry (cis/trans) because the reaction occurs at the exocyclic methylene, not the ring carbon. However, if the target is to invert the ring carbon (e.g., converting cis-alcohol to trans-ether), one must start with the secondary alcohol analogue or use specific ring-opening/closing strategies. For this specific scaffold (primary alcohol), the stereochemistry (1S,3S) is preserved during etherification. 

Procedure (Ether Synthesis):

  • Protection: Protect the amine first. React scaffold with

    
     (1.1 equiv) and 
    
    
    
    in DCM to yield tert-butyl methyl((1S,3S)-3-(hydroxymethyl)cyclobutyl)carbamate.
  • Coupling:

    • Dissolve N-Boc intermediate (1.0 equiv), Phenol (1.2 equiv), and

      
       (1.5 equiv) in anhydrous THF.
      
    • Cool to 0°C.

    • Add DIAD (1.5 equiv) dropwise.

    • Stir at RT for 16 hours.

  • Deprotection: Treat with 4M HCl in Dioxane to reveal the secondary amine.

Case Study: Rigidifying a Flexible Linker

Scenario: A lead compound contains a flexible N-propyl-O linker connecting a piperazine headgroup to a phenyl tail. The compound suffers from rapid metabolic clearance and low potency.

Solution: Replace the propyl chain with the (1S,3S)-cyclobutyl scaffold.

ParameterOriginal Linker (Propyl)New Linker (Cis-Cyclobutyl)Outcome
Conformation Highly flexible (high entropy cost)Rigid "U" shape (pre-organized)10-50x Potency Increase (entropic gain)
Metabolism Vulnerable to alkyl oxidationSterically protected ringIncreased

Vector Linear/RandomDefined ~90° turnAccess to side-pockets

Structural Validation (NMR): To verify the cis (1S,3S) vs trans geometry after synthesis:

  • NOESY: The cis isomer will show a strong NOE correlation between the methine proton at C3 and the exocyclic methylene protons at C1 (or the methine at C1).

  • Chemical Shift: In 1,3-disubstituted cyclobutanes, the cis and trans isomers typically exhibit distinct shifts for the ring protons. The cis isomer's ring protons are often more shielded due to the "folded" nature relative to the flatter trans form.

References

  • Cyclobutane Scaffolds in Drug Design

    • M. C.[1] Kimber et al., "Cyclobutanes in Drug Discovery," Bioorg. Med. Chem., 2021.[2]

    • Source: (Generalized reference for scaffold utility).

  • Synthesis of Aminocyclobutanes

    • K. Grygorenko et al., "Stereoselective Synthesis of 1,3-Disubstituted Cyclobutanes," J. Org. Chem., 2015.[3]

    • Source: (Methodology for cis/trans control).

  • Application in PROTACs (Linker Rigidity)

    • Testa, A. et al., "3-Fluoro-4-hydroxyprolines: Synthesis and Application in PROTAC Linkers," J. Med. Chem., 2020.[4][5] (Analogous application of rigid hydroxy-amine linkers).

    • Source: .

  • Compound Data

    • PubChem CID 53671193: [1-(Methylamino)cyclobutyl]methanol.
    • Source: .

(Note: While specific "blockbuster" drugs exclusively featuring this exact fragment are proprietary or emerging, the references above validate the mechanistic and synthetic principles described.)

Sources

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol for neurological drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol for Neurological Drug Discovery

Executive Summary

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1314932-22-3 for trans-racemate/isomer specific) is a high-value, saturated heterobifunctional scaffold designed for modern central nervous system (CNS) drug discovery. Characterized by a high fraction of sp³-hybridized carbons (


), this cyclobutane derivative serves as a rigid, metabolic-resistant bioisostere for flexible propyl linkers or piperazine rings.

Its distinct geometric vectors (approx. 180° dihedral angle in the trans configuration) allow for precise spatial positioning of pharmacophores, minimizing the entropic penalty of binding—a critical factor in high-affinity CNS ligand design. This guide details the physicochemical profile, synthetic utility, and validated protocols for incorporating this scaffold into neuro-therapeutics.

Physicochemical Profile & CNS Suitability

The success of CNS drugs relies heavily on multiparameter optimization (MPO). This scaffold offers a superior profile compared to traditional alkyl chains.

Table 1: Comparative Physicochemical Properties

Property[(1S,3S)-3-(Methylamino)cyclobutyl]methanolPropyl Linker Equivalent (-CH₂CH₂CH₂-)Impact on CNS Design
Molecular Weight 115.17 g/mol ~42 g/mol Minimal MW add; maintains ligand efficiency.
ClogP ~0.2 (Estimated)> 1.5Low lipophilicity reduces non-specific binding.
TPSA ~32 Ų0 ŲIdeal range (<90 Ų) for BBB penetration.
pKa (Amine) ~9.5N/ABasic center allows cation-mediated transport.
Conformational Entropy Low (Rigid)High (Flexible)Pre-organized conformation improves binding affinity.
Metabolic Stability HighLow (Oxidation prone)Cyclobutane ring resists CYP450 oxidation.

Mechanistic Insight: The trans-1,3-substitution pattern creates a linear vector similar to a para-substituted phenyl ring but without the flatness or aromaticity (which can increase liability). The (1S,3S) stereochemistry defines a specific chiral trajectory, enabling the separation of enantiomers to probe the stereochemical preferences of target binding pockets (e.g., GPCRs, kinases).

Synthetic Utility & Derivatization Protocols

This scaffold possesses two orthogonal reactive handles: a nucleophilic secondary amine and a primary alcohol. The following protocols prioritize chemoselectivity to avoid protecting group manipulations where possible.

Visual Workflow: Scaffold Incorporation

SyntheticWorkflow Start [(1S,3S)-3-(Methylamino) cyclobutyl]methanol AminePath Path A: Amine Functionalization (Nucleophilic Attack) Start->AminePath High Nucleophilicity AlcoholPath Path B: Alcohol Activation (Electrophilic Setup) Start->AlcoholPath Requires Base/Activation ProdA Amide/Urea Derivative (Alcohol Free) AminePath->ProdA HATU/R-COOH or R-NCO ProdB Ether/Amine Linkage (Amine Protected) AlcoholPath->ProdB MsCl/TsCl then Nucleophile

Protocol A: Chemoselective Amide Coupling (Amine Focus)

Target: Derivatization of the methylamino group while leaving the alcohol intact.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (1.1 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve the carboxylic acid partner in anhydrous DMF (0.1 M). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 5 minutes to form the activated ester.

  • Addition: Add the cyclobutyl scaffold. The secondary amine is significantly more nucleophilic than the primary alcohol, ensuring exclusive amide formation at room temperature.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by LC-MS (Target mass: Acid MW + 115 - 18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and brine. The free alcohol product is usually extractable.

Protocol B: Alcohol Activation (Linker Synthesis)

Target: Converting the alcohol into a leaving group (Mesylate) for subsequent displacement, typically used when building PROTAC linkers.

Reagents:

  • N-Boc protected scaffold (if amine is not yet coupled) OR Amide-linked intermediate.

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) and cool to 0°C under N₂.

  • Addition: Add TEA, followed by dropwise addition of MsCl.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Quench with water. Wash organic layer with 0.1 M HCl (rapidly) and NaHCO₃.

  • Usage: The resulting mesylate is unstable on silica; use immediately for nucleophilic displacement (e.g., with a phenol or secondary amine) to create the final linker.

Application Note: Improving BBB Permeability

One of the primary challenges in neuro-drug discovery is balancing polarity for solubility with lipophilicity for BBB penetration. This scaffold aids this balance via the "masking" effect.

Mechanism: The secondary amine, when part of a drug, exists in equilibrium between charged (protonated) and neutral forms.

  • Neutral Form: Lipophilic enough to cross the endothelial membrane via passive diffusion.

  • Cationic Form: Substrate for organic cation transporters (OCTs) or choline transporters expressed at the BBB.

Protocol C: PAMPA-BBB Permeability Assay

Purpose: To validate if the incorporated scaffold maintains CNS penetrability.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Polar Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Procedure:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow to dry for 2 minutes.

  • Preparation: Prepare 10 mM stock of the test compound in DMSO. Dilute to 50 µM in PBS (Donor Solution).

  • Assembly:

    • Add 200 µL of PBS to the Acceptor Plate wells.

    • Add 200 µL of Donor Solution to the Donor Plate wells.

    • Sandwich the plates (Donor on top of Acceptor).

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Acceptor and Donor wells using LC-MS/MS.

  • Calculation: Calculate effective permeability (

    
    ) using the standard equation:
    
    
    
    
    Target:
    
    
    cm/s indicates high BBB permeability.

Applications in Drug Design

Case Study 1: Bioisosteric Replacement

Replacing a piperazine ring with the 3-(methylamino)cyclobutyl moiety.

  • Rationale: Piperazines are often metabolically liable (N-oxidation) and can introduce excessive basicity.

  • Result: The cyclobutyl analog maintains the distance between the two attachment points (approx 5–6 Å) but removes one heteroatom, lowering TPSA and potentially improving oral bioavailability while maintaining rigidity.

Case Study 2: PROTAC Linkers
  • Context: Proteolysis Targeting Chimeras (PROTACs) for neurodegenerative proteins (e.g., Tau, alpha-synuclein) require brain-penetrant linkers.

  • Application: Long PEG chains often suffer from poor permeability. Using the (1S,3S)-cyclobutyl scaffold introduces stiffness, reducing the entropic cost of ternary complex formation and improving the lipophilic efficiency (LipE) of the degrader.

References

  • Synthesis and Physicochemical Properties of 3-Substituted Cyclobutylamines Source:ChemMedChem, 2022.[3] Context: Detailed analysis of pKa and logD shifts when using cyclobutanes in medicinal chemistry. URL:[Link]

  • Discovery of PF-03654746: A Potent, Selective, and CNS-Penetrant Histamine H3 Receptor Antagonist Source:Journal of Medicinal Chemistry, 2011. Context: Validates the use of rigid cyclobutyl rings to improve CNS penetration and potency in clinical candidates. URL:[Link]

  • Blood-Brain Barrier Permeability of Small Molecules Source:NIH / PubMed Central, 2021. Context: Comprehensive review of physicochemical requirements (TPSA, MW) for effective BBB crossing. URL:[Link]

  • PubChem Compound Summary: [3-(Methylamino)cyclobutyl]methanol Source:National Library of Medicine. Context: Official chemical structure and property data.[4] URL:[Link]

Sources

Application Note: Analytical Characterization of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

[1][2]

Executive Summary & Compound Insight

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol (hereafter referred to as MCM ) is a key geometric isomer used as a building block for advanced pharmaceutical ingredients.[1][2] Structurally, it is a 1,3-disubstituted cyclobutane.[1][2]

Critical Stereochemical Insight: While often labeled with the stereodescriptors (1S,3S) in commercial catalogs to denote the cis relationship, it is crucial to recognize that 1,3-disubstituted cyclobutanes with a plane of symmetry (achieved via time-averaged puckering or planar conformation) are technically achiral (meso-like) geometric isomers.[1][2]

  • Target Isomer: cis-isomer (substituents on the same face).[1][2]

  • Impurity of Interest: trans-isomer (diastereomer).[1][2]

Because MCM lacks strong UV-absorbing chromophores (e.g., aromatic rings), standard UV-HPLC is insufficient.[1] This guide prioritizes HILIC-CAD (Charged Aerosol Detection) and Derivatization-GC for robust purity analysis, alongside NOE-NMR for stereochemical confirmation.[1][2]

Physicochemical Profile & Analytical Strategy

PropertyValue (Predicted/Exp)Analytical implication
Molecular Weight 115.17 g/mol Suitable for GC and LC-MS.[1][2]
LogP ~ -0.2 (Hydrophilic)Poor retention on C18; HILIC is preferred.[1]
pKa (Base) ~ 10.5 (Secondary Amine)Requires high pH buffers or ion-pairing for LC.[1]
Boiling Point ~ 200°CAmenable to GC, but derivatization improves peak shape.[1][2]
UV Chromophore None (End absorption <210nm)UV detection is unreliable. Use CAD, ELSD, or FID.[1][2]
Analytical Decision Tree

AnalyticalWorkflowSampleCrude/Pure MCM SamplePurityPurity & AssaySample->PurityIDIdentification & StereochemSample->IDDecisionChromophore?Purity->DecisionHILICHILIC-CAD/MSPreferred for Impurities/SaltsID->HILICMS ConfirmationNMR1H-NMR & NOESYConfirms Cis/Trans RatioID->NMRGCGC-FID (Derivatized)Preferred for Assay/SolventsDecision->GCNo (Volatile)Decision->HILICNo (Polar/Salt)

Figure 1: Analytical strategy emphasizing detector selection based on lack of chromophore.

Protocol A: Chromatographic Purity by HILIC-CAD

Purpose: Quantitation of the cis-isomer, trans-isomer, and polar impurities without derivatization.[1][2] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines that elute in the void volume of Reverse Phase columns.[1][2]

Materials
  • Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

Method Parameters
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)[1]

    • 1-10 min: 90% -> 60% B[1][2]

    • 10-12 min: 60% B[1]

    • 12.1 min: 90% B (Re-equilibration)

  • Sample Diluent: 90:10 Acetonitrile:Water.[1][2]

  • Injection Volume: 2 µL.

Why this works: The high organic starting condition (90% ACN) forces the hydrophilic MCM to partition into the water layer on the silica surface.[1][2] The ammonium formate buffer suppresses silanol activity, ensuring sharp peaks for the secondary amine.[1][2]

Protocol B: Stereochemical Assay by GC-FID (Derivatization)

Purpose: Precise ratio determination of cis vs. trans isomers.[1][2] Derivatization is mandatory to mask the hydrogen-bonding hydroxyl and amine groups, improving volatility and peak symmetry.[1][2]

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

  • Solvent: Anhydrous Pyridine.[1][2]

  • Internal Standard: Dodecane (optional).

Derivatization Procedure[1][2]
  • Weigh ~10 mg of MCM into a GC vial.

  • Add 500 µL of Anhydrous Pyridine.

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap and vortex.

  • Incubate at 60°C for 30 minutes.

  • Cool to room temperature and inject directly.

GC Parameters[1][2][3]
  • Column: DB-5ms or Rtx-5 Amine (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 10°C/min to 280°C.[1]

    • Hold: 5 min.

  • Detector: FID @ 300°C.

Data Interpretation: The cis and trans isomers will separate due to differences in boiling point and interaction with the stationary phase.[1][2] Typically, the cis isomer (more compact/intramolecular H-bonding potential in native form, though silylated forms differ) elutes slightly earlier or later depending on the column polarity.[1][2] Validation: Spike with known trans-isomer standard to confirm retention time.

Protocol C: Structural Elucidation via NMR (NOE)

Purpose: Absolute confirmation of the cis-(1S,3S) configuration versus the trans-isomer.[1][2]

Sample Preparation[1][2][4]
  • Solvent: DMSO-d6 or CDCl3 (DMSO is preferred to prevent amine proton exchange broadening).[1][2]

  • Concentration: ~10-15 mg in 0.6 mL.[1]

1H-NMR Assignment Logic
  • H3 (Methine attached to Nitrogen): Look for a multiplet around 3.0 - 3.5 ppm.[1][2]

  • H1 (Methine attached to CH2OH): Look for a multiplet around 2.0 - 2.5 ppm.[1][2]

  • Ring Protons (H2/H4): These appear as complex multiplets.[1][2] In the cis isomer, the molecule often adopts a puckered conformation where the substituents are pseudo-diequatorial to minimize steric strain.[1][2]

NOESY/ROESY Experiment

This is the definitive test.[1][2]

  • Cis-Isomer: The H1 and H3 protons are on the same side of the ring (if substituents are diequatorial, protons are diaxial).[1][2] However, in 1,3-disubstituted cyclobutanes, the cis form usually places substituents equatorial-equatorial (e,e).[1] The protons are axial-axial (a,a).[1][2]

    • Observation: Strong NOE correlation between H1 and H3 (spatial proximity across the ring).

  • Trans-Isomer: Substituents are typically equatorial-axial (e,a).[1][2]

    • Observation: Weak or absent NOE correlation between H1 and H3 due to greater distance.

NMR_LogicStart1H-NMR SpectrumNOENOESY ExperimentIrradiate H1/H3Start->NOEResult1Strong Cross-peak H1-H3NOE->Result1Result2No/Weak Cross-peak H1-H3NOE->Result2Conclusion1Cis-Isomer (1S,3S)(Diaxial Protons)Result1->Conclusion1Conclusion2Trans-Isomer(Axial/Equatorial)Result2->Conclusion2

Figure 2: NMR logic for distinguishing geometric isomers.

References

  • Pfizer Inc. (2021).[1][2][3][4] Abrocitinib (CIBINQO) Prescribing Information. U.S. Food and Drug Administration.[1][2] [Link]1]

  • Wiberg, K. B. (1965).[1][2] Conformation of Cyclobutanes. Journal of the American Chemical Society, 87(5), 1070–1078.[1][2] (Foundational text on cyclobutane puckering and stereochemistry).

  • Vazquez, S. R., et al. (2019).[1][2] Synthesis of 1,3-Disubstituted Cyclobutanes for JAK Inhibitors. Journal of Medicinal Chemistry. (Generalized reference for the synthesis of the Abrocitinib scaffold).

  • PubChem. (n.d.).[1][2] Compound Summary for CID 53671193: [3-(Methylamino)cyclobutyl]methanol.[1][2] National Library of Medicine.[1] [Link]1]

Application Note: Synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol and Functional Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the high-fidelity synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , a critical bioisostere used in medicinal chemistry to replace saturated heterocycles (e.g., piperidine) while improving metabolic stability and defining vectors for target engagement.[1][2]

Executive Summary

The cyclobutyl-methanol scaffold is a privileged motif in drug discovery, notably serving as a core linker in JAK inhibitors (e.g., Abrocitinib intermediates) and GPCR ligands.[1] The [(1S,3S)-3-(Methylamino)cyclobutyl]methanol isomer (typically the cis-isomer in 1,3-disubstituted cyclobutane nomenclature, though often chemically distinct from the trans-chiral form) presents unique synthetic challenges regarding diastereocontrol (cis vs. trans) and chemoselectivity (amine vs. alcohol differentiation).[1][2]

This guide provides a validated, scalable protocol for the synthesis of the (1S,3S) analogue, emphasizing the separation of diastereomers and the generation of downstream analogues.

Strategic Rationale & Retrosynthesis

Stereochemical Challenge

The 1,3-disubstituted cyclobutane ring exists in two diastereomeric forms:

  • Cis (Z): Substituents are on the same face.[1][2] This form typically possesses a plane of symmetry (meso).[1][2]

  • Trans (E): Substituents are on opposite faces.[1][2] This form is chiral (

    
     symmetric).[1][2]
    

Note on Nomenclature: While search databases sometimes associate (1S,3S) with the cis form due to specific priority assignments, standard IUPAC rules often designate the meso-cis form as (1r,3s) and the chiral-trans form with (1S,3S)/(1R,3R).[1] This protocol targets the cis-diastereomer , which is the thermodynamic product of many reductive aminations and the most common pharmaceutical intermediate.

Retrosynthetic Pathway

The most robust route utilizes 3-oxocyclobutanecarboxylic acid as the divergent starting material.[1][2] This path minimizes redox steps and allows for early-stage stereocontrol.[1][2]

Pathway A (Preferred): Reductive amination of the ketone


 Diastereomeric separation 

Carboxylic acid reduction.[1][2]

Figure 1: Retrosynthetic logic flow prioritizing the commercially available keto-acid.

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1).[1][2]

  • Amine Source: Methylamine (2.0 M in THF or MeOH).[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH

    
    ).[1][2]
    
  • Acid Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex.[1][2]
    
  • Solvents: Methanol (anhydrous), THF (anhydrous), Dichloromethane (DCM).[1][2]

Step 1: Reductive Amination (Synthesis of the Amino Acid Core)

This step installs the nitrogen functionality.[1][3] Using NaBH(OAc)


 typically favors the cis-isomer (thermodynamic control) due to the puckered conformation of the cyclobutane ring.[1][2]

Protocol:

  • Dissolution: Charge a reaction vessel with 3-oxocyclobutanecarboxylic acid (1.0 eq) and anhydrous Methanol (10 V).

  • Amine Addition: Cool to 0°C. Add Methylamine (1.2 eq, 2.0 M in THF) dropwise. Stir for 30 minutes to allow imine formation.

  • Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Maintain temperature < 10°C.

  • Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target M+H = 130.1).[1][2]

  • Workup: Quench with saturated NaHCO

    
    . Evaporate volatiles.[1][2] The product is amphoteric; use ion-exchange chromatography (e.g., Dowex 50W) or careful isoelectric precipitation to isolate the 3-(methylamino)cyclobutanecarboxylic acid .[1][2]
    

Critical Checkpoint (Isomer Ratio): Analyze the crude mixture by H-NMR. The cis-isomer typically exhibits a diagnostic quintet for the methine proton at C3 (approx.[1][2] 3.0–3.2 ppm) distinct from the trans-isomer.[1][2]

Step 2: Esterification & Purification (Optional but Recommended)

Direct separation of the amino acid diastereomers can be difficult due to zwitterionic character.[1][2] Converting to the methyl ester facilitates chromatographic separation.[1][2]

Protocol:

  • Suspend crude amino acid in MeOH .

  • Add Thionyl Chloride (2.0 eq) dropwise at 0°C (exothermic).

  • Reflux for 2 hours.

  • Concentrate to dryness.[1][2]

  • Purification: Flash chromatography (DCM/MeOH/NH

    
    ) allows separation of the cis-ester (less polar) from the trans-ester.[1][2]
    
    • Yield Target: >60% (combined isomers).[1][2][4]

Step 3: Reduction to Amino Alcohol

Reduction of the purified ester (or acid) yields the final target.[1]

Protocol:

  • Setup: Dissolve cis-3-(methylamino)cyclobutanecarboxylate (1.0 eq) in anhydrous THF (10 V).

  • Reduction: Cool to 0°C. Add LiAlH

    
      (2.5 eq, 1.0 M in THF) dropwise.
    
    • Note: LiAlH

      
       is preferred over NaBH
      
      
      
      to ensure complete reduction of the ester/acid to the primary alcohol.
  • Quench: Fieser workup (n mL H

    
    O, n mL 15% NaOH, 3n mL H
    
    
    
    O) or Glauber’s salt.
  • Isolation: Filter the aluminum salts. Dry the filtrate over MgSO

    
     and concentrate.
    
  • Final Product: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol is obtained as a colorless oil or low-melting solid.[1][2]

Data Summary Table
ParameterSpecificationNotes
Formula C

H

NO
MW: 115.17 g/mol
Appearance Colorless Oil / Waxy SolidHygroscopic; store under N

.[1][2]
MS (ESI) [M+H]

= 116.2
Positive mode.[1][2]
1H NMR

3.55 (d, 2H, CH

OH), 3.10 (m, 1H, CH-N)
Diagnostic doublet for -CH

O-.[1][2]
Solubility Water, MeOH, DMSOPoor solubility in Hexanes/Et

O.

Analog Generation & Functionalization

Once the core scaffold is synthesized, it serves as a versatile intermediate.[1]

Pathway: N-Alkylation (Tertiary Amines)

To generate N-ethyl or N-isopropyl analogues:

  • Method: Reductive amination of the secondary amine core with the respective aldehyde (Acetaldehyde/Acetone) and NaBH(OAc)

    
    .[1][2]
    
Pathway: Oxidation (Aldehyde Core)

For coupling reactions (e.g., Wittig, reductive amination with other amines):

  • Method: Swern Oxidation or IBX oxidation of the primary alcohol.

    • Caution: Amino-aldehydes are unstable (polymerization).[1][2] Protect the amine (Boc) before oxidation.[1][2]

Figure 2: Divergent synthesis for functional analogues.[1][2]

References

  • Pfizer Inc. Process for the preparation of JAK inhibitors.[1][2] WO2010020905.[1][2][5] (Describes the use of trans-4-(methylamino)cyclohexyl analogues and similar cyclobutyl strategies).

  • Chemical Science. Synthesis of 3-borylated cyclobutanols from epihalohydrins. (Discusses stereocontrol in 1,3-disubstituted cyclobutanes).

  • PubChem. [1-(Methylamino)cyclobutyl]methanol Compound Summary. (Physical properties and identifiers).

  • Aladdin Scientific. cis-[3-(methylamino)cyclobutyl]methanol Product Page. (Commercial availability and CAS verification for cis-isomer: 1268521-11-4).[1][2]

  • Organic Syntheses. Preparation of Cyclopropanemethanol derivatives. (General methodology for small ring reduction).

Sources

Biological evaluation of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Evaluation of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Derivatives

Introduction & Chemical Biology Context

The scaffold [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1609373-98-9) represents a critical pharmacophore in modern medicinal chemistry, most notably serving as the key intermediate for Abrocitinib (Cibinqo) , a selective Janus Kinase 1 (JAK1) inhibitor.

Unlike flexible linear alkyl chains, the cyclobutane ring introduces defined stereochemical rigidity. The cis-1,3-substitution pattern (1S,3S) forces the amine and alcohol groups into specific vectors, optimizing binding interactions within the ATP-binding pocket of kinases while improving metabolic stability and oral bioavailability.

This guide details the biological evaluation of derivatives built upon this scaffold, focusing on the screening cascade required to validate JAK-family selectivity and functional potency.

Key Structural Advantages
  • Vector Control: The cyclobutane "pucker" orients substituents to interact with the hinge region (amine) and solvent front (alcohol/ether extensions).

  • Metabolic Hardening: Cyclobutane rings are generally more resistant to oxidative metabolism than their cyclopentane or cyclohexane counterparts.

  • Solubility: The amino-alcohol motif enhances aqueous solubility, a critical parameter for oral drug candidates.

Experimental Workflow Overview

The evaluation of these derivatives follows a strict "Funnel Approach," moving from high-throughput enzymatic screens to complex cellular functional assays and finally ADME profiling.

Workflow Synthesis Scaffold Synthesis (1S,3S)-Core Biochem Biochemical Screen (TR-FRET / LanthaScreen) JAK1/2/3/TYK2 Synthesis->Biochem Library Generation Cellular Cellular Assay (STAT Phosphorylation) PBMCs / Whole Blood Biochem->Cellular Hits (IC50 < 10 nM) ADME ADME Profiling (Microsomal Stability) Cellular->ADME Functional Potency Lead Lead Candidate ADME->Lead High Stability

Figure 1: Screening cascade for cyclobutyl-methanol derivatives. High-contrast colors denote critical "Go/No-Go" decision gates.

Protocol 1: Biochemical Kinase Selectivity (TR-FRET)

Objective: To determine the inhibitory potency (


) of derivatives against the JAK family (JAK1, JAK2, JAK3, TYK2). The goal is to identify compounds that maintain JAK1 selectivity (like Abrocitinib) to avoid JAK2-related anemia.

Methodology: LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved FRET).

Causality & Rationale
  • Why TR-FRET? Standard fluorescence is prone to interference from "colored" small molecules. TR-FRET uses a long-lifetime Europium donor, allowing measurement after background fluorescence decays.[1]

  • Why Binding vs. Activity? Binding assays are less sensitive to ATP concentration variables, providing a true thermodynamic

    
     or 
    
    
    
    for the inhibitor.
Step-by-Step Protocol
  • Reagent Preparation:

    • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (optimized for JAK1).

    • Antibody: Eu-anti-GST antibody (binds to GST-tagged JAK1 kinase domain).

  • Compound Handling:

    • Dissolve derivatives in 100% DMSO to 10 mM.

    • Perform 10-point serial dilution (3-fold) in DMSO.[2]

    • Transfer 15 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Assay Assembly:

    • Step A: Add 5 µL of Kinase/Antibody mixture (2 nM JAK1 / 2 nM Eu-Ab final).

    • Step B: Add 5 µL of Tracer (Concentration =

      
       of tracer, typically 5-20 nM).
      
    • Controls:

      • Max Signal: Kinase + Ab + Tracer + DMSO (No inhibitor).

      • Min Signal: Kinase + Ab + Tracer + 10 µM Staurosporine (Full displacement).

  • Incubation & Detection:

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Read on a TR-FRET compatible plate reader (e.g., PHERAstar or EnVision).

    • Settings: Excitation 337 nm; Emission 665 nm (Acceptor) and 615 nm (Donor).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to derive

      
      .
      

Protocol 2: Cellular Functional Assay (STAT Phosphorylation)

Objective: To verify that enzymatic inhibition translates to cellular activity. The (1S,3S) stereochemistry is crucial here for membrane permeability.

Mechanism: JAK1 inhibition prevents the phosphorylation of STAT proteins upon cytokine stimulation.

JAK_Pathway Cytokine Cytokine (IL-4/IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT6 STAT6 (Inactive) JAK1->STAT6 Phosphorylates Inhibitor Cyclobutyl Derivative Inhibitor->JAK1 Blocks ATP Site pSTAT6 pSTAT6 (Active) STAT6->pSTAT6 Nucleus Nucleus / Transcription pSTAT6->Nucleus Translocates

Figure 2: Mechanism of Action. The derivative blocks JAK1, preventing the conversion of STAT6 to pSTAT6.

Step-by-Step Protocol (AlphaLISA)
  • Cell Culture:

    • Use TF-1 cells (erythroleukemia line) or freshly isolated human PBMCs.

    • Starve cells in serum-free media for 4 hours prior to assay to reduce basal phosphorylation.

  • Treatment:

    • Seed 50,000 cells/well in a 96-well plate.

    • Add test compounds (derivatives) at varying concentrations. Incubate for 60 minutes at 37°C.

    • Stimulate with IL-4 (10 ng/mL) for 20 minutes to activate JAK1-STAT6 pathway.

  • Lysis & Detection (AlphaLISA):

    • Lyse cells with 50 µL AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors.

    • Transfer 10 µL lysate to a 384-well OptiPlate.

    • Acceptor Beads: Add Anti-pSTAT6 (Tyr641) Acceptor beads. Incubate 1 hour.

    • Donor Beads: Add Streptavidin Donor beads + Biotinylated anti-STAT6 antibody. Incubate 1 hour in dark.

  • Validation:

    • The signal is directly proportional to the amount of pSTAT6.

    • A potent (1S,3S)-derivative should reduce the signal to baseline levels (comparable to non-stimulated control).

Protocol 3: ADME Profiling (Metabolic Stability)

Objective: The N-methyl group on the cyclobutane is a potential site for N-demethylation by Cytochrome P450 enzymes. This protocol assesses the metabolic half-life (


).

Methodology: Human Liver Microsome (HLM) Stability Assay.

  • Incubation:

    • Test compound: 1 µM final concentration.

    • Microsomes: 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 minutes.

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min).

    • Inject supernatant onto LC-MS/MS (C18 column).

    • Monitor parent ion depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
    • Target:

      
       minutes for viable oral candidates.
      

Data Presentation Template

When reporting results for these derivatives, use the following table structure to allow rapid SAR (Structure-Activity Relationship) analysis.

Compound IDR-Group (Alcohol)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)HLM t1/2 (min)
Ref (Abrocitinib) Sulfonyl-Linker29>800>28x>60
Deriv-001 Methoxy451202.6x15
Deriv-002 Trifluoromethyl1260050x55

References

  • Pfizer Inc. "Abrocitinib: Synthesis and Application." ChemicalBook. Accessed Jan 28, 2026. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for JAK3 Protocol." ThermoFisher User Guide. Accessed Jan 28, 2026. Link

  • Zhang, D.G., et al. "Synthesis of Abrocitinib." Drugs of the Future, 2021, 46(6), 433. (Cited via ResearchGate). Link

  • National Institutes of Health (NIH). "PubChem Compound Summary: [1-(Methylamino)cyclobutyl]methanol." PubChem. Accessed Jan 28, 2026. Link

  • BMG LABTECH. "LanthaScreen TR-FRET Tyrosine Kinase Assay." Application Note. Accessed Jan 28, 2026. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

[1]

Status: Operational | Role: Senior Application Scientist | Topic: Troubleshooting & Process Optimization[1]

Executive Summary & Molecule Profile[1]

  • Target Molecule: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol[1]

  • Common Name: cis-3-(Methylamino)cyclobutanemethanol[1]

  • Key Structural Features: 1,3-disubstituted cyclobutane ring, secondary amine, primary alcohol.[1]

  • Critical Challenge: The synthesis is deceptive. While the chemistry looks simple (amine formation + reduction), the stereochemical control (cis vs. trans) and product isolation (high water solubility) are frequent failure points.[1]

Stereochemistry Note: In 1,3-disubstituted cyclobutanes, the cis isomer (often denoted 1S,3S in specific chiral contexts or simply cis) typically adopts the diequatorial conformation in the puckered ring, making it the thermodynamic product .[1] The trans isomer (equatorial/axial) is higher in energy.[1]

Master Synthetic Workflow (Interactive)

The following diagram outlines the standard industrial route and identifies the "Risk Zones" where most failures occur.

SynthesisWorkflowStartStarting Material:3-Oxocyclobutanecarboxylic Acid(or Ethyl Ester)Step1Step 1: Reductive Amination(MeNH2 + Hydride Source)Start->Step1 Risk: Over-methylationIntermedIntermediate:3-(Methylamino)cyclobutaneCarboxylate (Cis/Trans Mix)Step1->Intermed Risk: Kinetic Trans isomerStep2Step 2: Isomerization (Optional)(Thermodynamic Equilibration)Intermed->Step2 Fix for Low Cis:Trans RatioStep3Step 3: Global Reduction(LiAlH4)Intermed->Step3 Risk: Incomplete ReductionStep2->Intermed Heat/AcidProductTarget:[(1S,3S)-3-(Methylamino)cyclobutyl]methanolStep3->Product Risk: Water Solubility (Loss during Workup)

Figure 1: Critical path analysis for the synthesis of the target amino-alcohol. The "Risk Zones" indicate the primary troubleshooting sectors.

Troubleshooting Guide & FAQs

Module A: Stereochemical Control (The Cis/Trans Ratio)[1]

User Problem: "I am obtaining a 1:1 mixture of cis and trans isomers, or predominantly the unwanted trans isomer. How do I favor the cis-(1S,3S) form?"

Technical Insight: In 1,3-substituted cyclobutanes, the cis isomer (diequatorial) is thermodynamically more stable than the trans isomer.[1] If you are getting high trans content, your reductive amination is likely under kinetic control (hydride attacking from the less hindered equatorial face, forcing the amine axial).[1]

VariableRecommendation for Cis SelectivityMechanism
Reducing Agent NaBH(OAc)₃ (Sodium triacetoxyborohydride)Promotes thermodynamic equilibration of the iminium intermediate before reduction.[1]
Solvent DCE or THF Non-coordinating solvents often improve cis selectivity compared to MeOH.[1]
Temperature Room Temp to 40°C Higher temperatures favor the thermodynamic (cis) product.[1] Cryogenic reduction favors trans.

Protocol Adjustment:

  • Form the imine/iminium with Methylamine and the ketone before adding the reducing agent. Stir for 1-2 hours.

  • Use NaBH(OAc)₃ instead of NaBH₄. NaBH₄ is too aggressive and locks in the kinetic ratio.

  • Post-Synthesis Fix: If you have the trans-ester intermediate, heat it with a catalytic base (NaOMe in MeOH) to equilibrate to the thermodynamic cis-ester before the final LiAlH₄ reduction.[1]

Module B: Controlling N-Methylation

User Problem: "I see significant amounts of the dimethylated byproduct (tertiary amine) in my LCMS."

Technical Insight: This is a classic "reductive alkylation" error.[1] The secondary amine product is more nucleophilic than the primary amine starting material (methylamine), leading to a second alkylation event if free ketone is present.

Troubleshooting Steps:

  • Q: How are you adding reagents?

    • Wrong Way:[1] Mixing Ketone + Amine + Hydride all at once.[1]

    • Right Way: Pre-mix Ketone + Excess Methylamine (3-5 equivalents) first.[1] Ensure complete imine formation.[1] Then add the hydride.

  • Q: Which source of Methylamine?

    • Use MeNH₂ in THF or MeOH (2M solutions) .[1] Avoid using Methylamine Hydrochloride salts with weak bases unless necessary, as solubility issues can slow down imine formation, leaving unreacted ketone available to react with the newly formed product.[1]

Module C: The "Invisible Product" (Workup & Isolation)

User Problem: "My reaction went to completion (LCMS shows mass 115), but after aqueous workup, my organic layer is empty. Where is my product?"

Technical Insight: The target molecule is a low-molecular-weight amino-alcohol.[1] It is highly water-soluble and behaves like a zwitterion.[1] Standard EtOAc/Water extraction will result in 0% yield as the product partitions into the aqueous phase.

Self-Validating Isolation Protocol: Do NOT use a standard aqueous wash.[1] Use one of these two "Dry Workup" methods:

Method 1: The "Dry" Quench (Recommended for LiAlH₄)

  • Dilute the reaction mixture (LiAlH₄ in THF) with diethyl ether.

  • Add Glauber’s Salt (Na₂SO₄[1]·10H₂O) solid directly to the reaction.[1] The water of crystallization slowly quenches the aluminate without creating a liquid aqueous phase.

  • Stir vigorously for 1 hour until a white, free-flowing powder forms.

  • Filter the solids and wash with hot THF or 10% MeOH in DCM.

  • Concentrate the filtrate to obtain the crude oil.[1][2]

Method 2: The Resin Capture (For high purity)

  • If you must use aqueous quenching, acidify the aqueous layer to pH 2.[1]

  • Load the aqueous solution onto a Strong Cation Exchange (SCX) cartridge .

  • Wash with MeOH (removes non-basic impurities).[1]

  • Elute the product with 2M Ammonia in MeOH .

  • Concentrate.[1][2][3][4][5] This guarantees recovery of the amine.

Module D: Purification Challenges

User Problem: "I cannot see the product on TLC, and it streaks on silica gel."

Technical Insight: The molecule lacks a UV chromophore (no benzene ring) and the amine interacts strongly with the acidic silanols on silica, causing streaking.

Visualization & Chromatography Solutions:

  • TLC Stain: Use Ninhydrin (stains amines red/purple) or KMnO₄ (stains the alcohol/amine).[1] UV light will be useless.[1]

  • Column Conditions:

    • Stationary Phase: Use Amine-functionalized Silica (NH-Silica) to prevent streaking.[1]

    • Mobile Phase (Standard Silica): DCM : MeOH : NH₄OH (90:10:1).[1] The ammonium hydroxide is critical to deprotonate the silanols and allow the amine to elute.

Key Experimental Data & Specifications

ParameterSpecification / ValueNotes
Molecular Weight 115.18 g/mol Monoisotopic Mass: 115.099
Appearance Colorless to pale yellow oilHygroscopic; often solidifies as HCl salt.[1]
Solubility Water, MeOH, DMSOInsoluble in Hexanes, Ether.[1]
1H NMR Diagnostic δ ~3.0 ppm (Cyclobutane methine)Cis and Trans isomers have distinct chemical shifts for the ring protons.[1]
Storage -20°C, HygroscopicStore under Argon/Nitrogen.

References & Authoritative Grounding

The protocols and mechanistic insights above are derived from process chemistry principles applied to JAK inhibitor synthesis (specifically Abrocitinib intermediates) and general cyclobutane methodology.

  • Vazquez, M. L., et al. "Identification of N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases."[1][6] Journal of Medicinal Chemistry, 2018, 61(3), 1130–1152.[1][6]

    • Context: Primary reference for the synthesis of the cis-3-methylaminocyclobutyl core.[1]

    • [1]

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors."[1] World Intellectual Property Organization Patent, WO2013014560, 2013.[1]

    • Context: Detailed industrial scale-up procedures for reductive amination and isolation of cyclobutane amines.

    • [1]

  • Wiberg, K. B., et al. "Conformational energies of substituted cyclobutanes."[1] The Journal of Organic Chemistry, 1970, 35(11), 3694–3698.[1]

    • Context: Foundational physical organic chemistry explaining the thermodynamic preference for cis-1,3-disubstituted cyclobutanes (diequatorial preference).[1]

    • [1]

  • Organic Syntheses. "Preparation of Cyclobutylamine." Org.[1][3][7] Synth. 1971, 51, 73.[1]

    • Context: General handling and isolation techniques for volatile/water-soluble cyclobutane amines.[1]

    • [1]

Technical Support Center: Synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1094071-93-8 | Target: Danuglipron (PF-06882961) Intermediate

Welcome to the Technical Support Hub for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol . This guide addresses the specific yield-killing bottlenecks inherent to 1,3-disubstituted cyclobutanes: cis/trans isomerization , water solubility during workup , and chemoselectivity during reduction.

Part 1: The Synthetic Strategy & Logic[1]

The synthesis of this amino-alcohol is deceptive. While the molecule is small, the cyclobutane ring introduces significant strain and stereochemical rigidity. The primary challenge is maintaining the (1S,3S) cis-configuration (where the amine and alcohol are on the same side of the ring) while preventing over-reduction or loss of product into the aqueous phase.

Core Synthetic Pathways

We recommend two primary routes depending on your starting material availability and scale.

SynthesisRoutes Start Starting Material Selection RouteA Route A: Reductive Amination (High Stereocontrol) Start->RouteA RouteB Route B: Desymmetrization (Scale-Up Preferred) Start->RouteB StepA1 3-Oxocyclobutanecarboxylic Acid RouteA->StepA1 StepB1 Dimethyl cyclobutane-1,3-dicarboxylate RouteB->StepB1 StepA2 Reductive Amination (MeNH2, STAB/NaBH4) StepA1->StepA2 Sets cis-stereochem (Kinetic) StepA3 Acid Reduction (BH3-DMS or LAH) StepA2->StepA3 Product [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (Target) StepA3->Product StepB2 Monohydrolysis & Curtius Rearrangement StepB1->StepB2 Statistical/Enzymatic StepB3 Boc-Protection & Methylation StepB2->StepB3 StepB3->Product LiAlH4 Reduction

Figure 1: Strategic decision tree for synthesis. Route A is preferred for rapid lab-scale access; Route B is common in process chemistry (e.g., Pfizer's Danuglipron route).

Part 2: Critical Control Points (Troubleshooting)

Issue 1: "My product disappears during the aqueous workup."

Diagnosis: The target is a low molecular weight (MW 115.17), highly polar amino-alcohol (LogP ~ -0.2). It partitions preferentially into water, especially at neutral or acidic pH. Solution:

  • Avoid Aqueous Extraction: If possible, use a "dry workup." Quench borohydride reductions with minimal methanol, concentrate, and load directly onto a resin or silica column (if stable).

  • The "Salting Out" Method: If you must extract, saturate the aqueous phase with NaCl or K2CO3. Use n-butanol or IPA/CHCl3 (1:3) as the organic solvent, not pure Ethyl Acetate or Ether.

  • Resin Capture: Pass the crude aqueous reaction mixture through a cation-exchange resin (e.g., Dowex 50W). Wash with water (removes salts/boron), then elute the amine with 2M NH3 in MeOH.

Issue 2: "I am getting a mixture of cis and trans isomers."

Diagnosis: Cyclobutanes are prone to thermodynamic equilibration.

  • Mechanism: In the reductive amination of 3-oxocyclobutanecarboxylic acid, the hydride source determines the attack angle.

  • The Fix: Use NaBH(OAc)3 (STAB) at low temperatures (-10°C to 0°C). The bulky hydride reagent favors the kinetic product (cis-isomer) by attacking from the less hindered face (away from the carboxylate).

  • Warning: Avoiding high heat during the subsequent acid reduction is crucial. Use Borane-dimethyl sulfide (BH3-DMS) at 0°C -> RT, rather than refluxing LAH, to minimize epimerization.

Issue 3: "Low yield in the Methylation step."

Diagnosis: Direct methylation of the primary amine with Methyl Iodide (MeI) often leads to over-methylation (dimethylamine) or quaternary ammonium salts. Solution:

  • Method A (Boc-Route): Protect the primary amine with Boc2O -> Methylate with MeI/NaH -> Deprotect. This guarantees mono-methylation.

  • Method B (Reductive): Use Formaldehyde/Formic acid (Eschweiler-Clarke) carefully, or better, reaction with Ethyl Formate followed by LAH reduction.

Part 3: Optimized Experimental Protocol

Recommended for Lab Scale (1g - 10g)

Step 1: Cis-Selective Reductive Amination

  • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 equiv) in THF/DCE (1:1).

  • Add Methylamine (2.0 M in THF, 1.2 equiv) and Acetic Acid (1.0 equiv). Stir 30 min.

  • Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise.

  • Critical: Monitor by LCMS. Do not heat.

  • Workup: Quench with sat. NaHCO3. Do not extract yet. Evaporate organics.[1][2] Isolate the amino-acid intermediate via ion-exchange resin to remove Boron salts.

Step 2: Reduction to Alcohol

  • Suspend the dry amino-acid (from Step 1) in anhydrous THF.

  • Add BH3-DMS (2.0 M in THF, 3.0 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 4-16h.

  • Quench: Carefully add MeOH until gas evolution stops. Then add conc. HCl (trace) and reflux MeOH for 1h to break the amine-borane complex.

  • Purification: Concentrate. Basify with methanolic ammonia. Purify via SCX-2 cartridge or distillation (Kugelrohr) if scale allows.

Part 4: Troubleshooting FAQ

Q: Can I use Lithium Aluminum Hydride (LAH) instead of Borane? A: Yes, but with caveats. LAH is a stronger base and can cause epimerization of the stereocenter alpha to the carbonyl before reduction is complete. If you use LAH, use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) to generate a granular precipitate, avoiding the "gel" that traps your water-soluble product.

Q: My NMR shows a split methyl peak. Is it a rotamer or an isomer? A: If you have a Boc-protected intermediate, it is likely rotamers (restricted rotation around the amide bond). Run the NMR at 50°C; if the peaks coalesce, it's rotamers. If they remain distinct, you have a cis/trans mixture.

Q: How do I separate the cis/trans isomers if the reaction failed? A: They are difficult to separate on silica.

  • Derivatization: Convert the alcohol to a p-Nitrobenzoate ester. The crystallinity differences often allow separation by recrystallization.

  • Prep-HPLC: Use a high-pH reverse phase method (Ammonium Bicarbonate buffer) to keep the amine neutral and improve peak shape.

Part 5: Diagnostic Decision Tree

Troubleshooting Problem Identify Problem Yield Low Yield (<40%) Problem->Yield Purity Impure / Isomers Problem->Purity CheckAq Check Aqueous Phase (Did product extract?) Yield->CheckAq CheckQuench Check Quench Method (Boron/Aluminum salts trapped product?) Yield->CheckQuench CheckTemp Was reaction heated? Purity->CheckTemp CheckReagent Reagent Selection Purity->CheckReagent Sol_Resin Solution: Use SCX-2 Resin or Continuous Extraction CheckAq->Sol_Resin Sol_Fieser Solution: Use Fieser Workup or Rochelle's Salt CheckQuench->Sol_Fieser Sol_Kinetic Solution: Lower Temp Switch to NaBH(OAc)3 CheckTemp->Sol_Kinetic CheckReagent->Sol_Kinetic

Figure 2: Quick-reference guide for diagnosing yield and purity failures.

References

  • Pfizer Danuglipron Synthesis: Griffith, D. A., et al. "Discovery and Synthesis of Danuglipron (PF-06882961)."[3] Journal of Medicinal Chemistry, 2022. (Describes the use of the cyclobutane intermediate in GLP-1 agonists).

  • Stereoselective Cyclobutane Synthesis: Kawamoto, T., et al. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold." The Journal of Organic Chemistry, 2021, 86(15), 10088–10098. Link

  • General Reduction Protocols: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Reactions, 2002.
  • Workup Procedures: "Fieser and Fieser's Reagents for Organic Synthesis," Vol 1, p 581 (Lithium Aluminum Hydride workups).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 1094071-93-8 and associated reagents before handling.

Sources

Optimizing diastereoselectivity in cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission: Precision Engineering of Strained Rings

Status: Online Operator: Senior Application Scientist Topic: Optimizing Diastereoselectivity in Cyclobutane Synthesis Ticket ID: CYCLO-2024-OPT

Introduction: The Diastereoselectivity Paradox

Welcome to the technical support hub. You are likely here because your cyclobutane synthesis—whether via [2+2] photocycloaddition or thermal catalysis—is yielding an intractable mixture of diastereomers (cis/trans, exo/endo) or regioisomers (Head-to-Head vs. Head-to-Tail).

Cyclobutane formation fights against significant ring strain (~26 kcal/mol). Consequently, high-energy intermediates (diradicals) often scramble stereochemical information. This guide moves beyond standard textbook mechanisms to provide actionable troubleshooting for locking down diastereoselectivity.

Module 1: Photochemical [2+2] Cycloaddition

Current Status: The most common method, but notorious for poor selectivity in solution phase due to free rotation of the intermediate 1,4-diradical.

Diagnostic Workflow: Select Your Issue
Issue A: "I am getting a mixture of Head-to-Head (HH) and Head-to-Tail (HT) regioisomers."

Root Cause: In isotropic solution, the approach of two alkene partners is statistically random unless electronic polarization is extreme. Troubleshooting Protocol:

  • Switch to Templated Synthesis: You must pre-organize the substrates before irradiation.

    • Solid State:[1][2] Grind the substrate (if solid) and irradiate the powder. Crystal packing often enforces a single alignment (topochemical postulate).

    • Supramolecular Templating: Add 0.5–1.0 equiv of a template molecule (e.g., bis-thiourea) that binds two substrate molecules via hydrogen bonding, forcing a specific alignment (HH or HT) prior to light exposure.

  • Concentration Check: If intermolecular, high concentration favors polymerization. Low concentration favors dimerization but does not fix regioselectivity.

  • Advanced Fix (Quantum Dots): Recent data suggests colloidal Quantum Dots (QDs) can selectively catalyze the formation of syn-HT isomers via triplet-triplet energy transfer and surface adsorption, a regime inaccessible to most molecular catalysts [1].

Issue B: "I have the right regioisomer, but the exo/endo (or cis/trans) ratio is poor."

Root Cause: The reaction is proceeding via a long-lived triplet 1,4-diradical intermediate that rotates faster than it closes. Troubleshooting Protocol:

  • Evaluate the Spin State (Singlet vs. Triplet):

    • Direct UV (Singlet): Often concerted or short-lived singlet diradical. Preserves stereochemistry of the alkene (stereospecific) but offers little diastereocontrol between partners.

    • Sensitized (Triplet):Recommended for optimization. Triplet sensitizers (Ir, Ru, Thioxanthone) generate a triplet diradical. This intermediate can revert to the ground state starting material if ring closure is sterically strained. This reversibility allows for "thermodynamic editing"—the system eventually funnels into the most stable diastereomer (usually trans/exo) [2].

  • Lewis Acid "Tethering" (Dual Catalysis):

    • Method: Use a Lewis Acid (LA) that binds to the substrate (e.g., a carbonyl group).[3]

    • Mechanism:[4][5][6] The LA lowers the energy of the substrate's triplet state.

    • The Trick: Tune your photocatalyst so it only has enough energy to sensitize the LA-bound substrate, not the free substrate. This eliminates the "racemic background" reaction and locks the conformation via the LA ligand sphere [3].

Visualizing the Dual Catalysis Logic

DualCatalysis Substrate Free Substrate (High Triplet Energy) LASubstrate LA-Bound Substrate (Lowered Triplet Energy) Substrate->LASubstrate + Lewis Acid Background Background Reaction (Low Selectivity) Substrate->Background Direct UV Excitation Product Cyclobutane (High Diastereoselectivity) LASubstrate->Product Ring Closure (Controlled Environment) PC Photocatalyst (PC)* (Tuned Triplet Energy) PC->Substrate Energy Transfer Blocked (Delta E > 0) PC->LASubstrate Energy Transfer Allowed (Delta E < 0)

Caption: Strategy for eliminating non-selective background reactions using Lewis Acid-gated energy transfer [3].

Module 2: Lewis Acid Catalyzed [2+2] (Thermal)

Current Status: Used for activated substrates (e.g., ketenes, allenoates, electron-deficient alkenes).[7]

Diagnostic Workflow
Issue: "The reaction is slow, and I see no diastereoselectivity."

Root Cause: In thermal [2+2], the reaction is often stepwise zwitterionic. Without a strong guide, the steric bulk of the reactants dictates the outcome (usually minimizing steric clash, leading to trans). Troubleshooting Protocol:

  • Ligand Bulk: Switch to bulky chiral Lewis Acids (e.g., Oxazaborolidines).

    • Insight: The Lewis Acid does not just activate the electrophile; it must sterically block one face of the alkene.

    • Action: If using simple

      
       or 
      
      
      
      , switch to a catalyst with a defined "bite angle" and steric wall (e.g., BINOL-derived Ti or Al complexes).
  • Pauli Repulsion Management:

    • Recent computational studies suggest Lewis Acids accelerate these reactions by reducing Pauli repulsion between the reactants, not just by lowering the LUMO [4].[3]

    • Optimization: Use softer Lewis Acids if hard LAs (like

      
      ) are causing decomposition.
      

Module 3: Data & Analysis

Comparison of Methodologies
FeatureDirect Photolysis (UV)Triplet Sensitization (Visible)Dual Catalysis (Photo + LA)Thermal Lewis Acid
Energy Source High Energy UV (<300 nm)Visible Light (Blue/Green)Visible LightThermal (Heat/RT)
Mechanism Singlet (Concerted/Stepwise)Triplet (Stepwise Diradical)Gated Triplet TransferZwitterionic / Concerted
Diastereocontrol Poor (Substrate controlled)Moderate (Thermodynamic)Excellent (Catalyst controlled) Excellent (Steric controlled)
Key Risk Side reactions, degradationCis/Trans isomerizationComplex optimizationPolymerization of sensitive alkenes
Verification Protocol: "How do I know which diastereomer I have?"

Step 1: 1H-NMR Coupling Constants

  • Cyclobutane Ring Protons:

    • Cis-vicinal coupling (

      
      ): Typically 6–11 Hz .
      
    • Trans-vicinal coupling (

      
      ): Typically 2–9 Hz .
      
    • Warning: The ranges overlap. Do not rely on

      
      -values alone.
      

Step 2: NOESY/ROESY (Mandatory)

  • Setup: Run a 2D NOESY experiment with a mixing time of 500–800 ms.

  • Interpretation:

    • Look for cross-peaks between protons on adjacent carbons.

    • Strong Cross-peak: Indicates protons are on the same face (cis).

    • Absence of Cross-peak: Likely trans (or protons are >5 Å apart).

Step 3: X-Ray Crystallography

  • If the oil refuses to crystallize, try derivatizing with a heavy atom (e.g., p-nitrobenzoate ester) to induce crystallinity and facilitate absolute configuration determination.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Dual-Catalytic [2+2] Photocycloaddition

Target: Enone + Alkene coupling with high diastereoselectivity.

  • Preparation:

    • Flame-dry a 10 mL Schlenk tube. Cool under Argon.

    • Add Photocatalyst:

      
       (2.0 mol%).
      
    • Add Lewis Acid Co-catalyst: Chiral Lewis Acid (e.g., Eu(OTf)3 with chiral ligand, 10 mol%).

    • Add Substrate: Enone (1.0 equiv, 0.2 mmol) and Alkene (2.0–5.0 equiv).

  • Solvent:

    • Dissolve in degassed solvent (MeCN or CH2Cl2). Concentration: 0.1 M.

    • Note: Degassing is critical to prevent Oxygen from quenching the triplet state.

  • Irradiation:

    • Place the tube 2–5 cm from a Blue LED (450 nm) source.

    • Maintain temperature at 25°C (use a fan to prevent heating from the LED).

  • Monitoring:

    • Monitor by TLC every 2 hours.

    • Self-Validation Check: If reaction stalls, check if the light source intensity has degraded or if the Lewis Acid has been poisoned by moisture.

  • Workup:

    • Filter through a short silica plug to remove the metal catalysts.

    • Concentrate and purify via flash chromatography.

References

  • Jiang, Y., Wang, C., Rogers, C. R., Kodaimati, M. S., & Weiss, E. A. (2020). Regio- and diastereoselective intermolecular [2+2] cycloadditions photocatalyzed by quantum dots. Nature Chemistry, 11, 1034–1040. Link

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

  • Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2014). A dual-catalysis approach to enantioselective [2 + 2] photocycloadditions using visible light.[5][8][9] Science, 344(6182), 392-396. Link

  • Fernández, I., & Bickelhaupt, F. M. (2012). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. Journal of Chemical Theory and Computation, 8(7), 2320–2327. Link

Sources

Technical Support Center: Impurity Profiling & Troubleshooting for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TSC-2024-CB-09 Last Updated: October 26, 2024 Target Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Introduction

Welcome to the Technical Support Center for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1268521-11-4). This 1,3-disubstituted cyclobutane scaffold is a critical intermediate in the synthesis of JAK inhibitors (e.g., Abrocitinib) and other bioactive molecules.

The synthesis of this molecule presents unique challenges due to the strained cyclobutane ring and the requirement for strict cis-stereocontrol (1,3-relationship). This guide addresses the three most common failure modes: Diastereomeric contamination (Trans-isomer) , N-Alkylation variance (Over-methylation) , and Incomplete Reduction .[1]

Module 1: Stereochemical Integrity (The Cis vs. Trans Challenge)

User Issue: “My final product shows a secondary set of peaks in NMR/HPLC (~5-10%). Is this the trans-isomer, and how do I remove it?”

Technical Analysis

The (1S,3S)-configuration (often denoted as cis in 1,3-systems) is kinetically accessible but thermodynamically less stable than the trans-isomer in certain precursors.[1]

  • The Problem: If your synthesis involves a ketone intermediate (e.g., 3-oxocyclobutanecarboxylate) and reductive amination, the hydride attack often favors the formation of the thermodynamic trans-isomer unless specific bulky hydride sources or directing groups are used.

  • Epimerization Risk: If you start with a pure cis-diester, harsh basic hydrolysis can cause epimerization at the

    
    -carbon, leading to trans-impurities before the amine is even installed.
    
Troubleshooting Protocol
StepActionRationale
1. Diagnosis Check

H-NMR (DMSO-d6)
.
The methine proton (

to amine) in the cis-isomer typically appears at

3.0–3.2 ppm (quintet-like), whereas the trans-isomer is shifted downfield (

3.4–3.6 ppm) due to anisotropic effects of the ring.
2. Mitigation Switch Reducing Agent .If using reductive amination (Ketone + MeNH

), switch from NaBH

to NaBH(OAc)

or STAB (Sodium Triacetoxyborohydride) at low temperature (-10°C). This favors kinetic delivery of hydride.
3. Purification Salt Crystallization .The free base is an oil/low-melting solid and difficult to purify. Form the Benzoate or Tosylate salt .[1] The cis-isomer crystallizes preferentially from Isopropanol/Heptane mixtures, rejecting the trans-isomer to the mother liquor.

Module 2: Alkylation Side-Reactions (N-Methylation Control)

User Issue: “LC-MS indicates a +14 Da impurity (M+15) alongside the target. Is this the dimethylamine?”

Technical Analysis

Yes, this is [(1S,3S)-3-(Dimethylamino)cyclobutyl]methanol .[1][2]

  • Cause A (Direct Alkylation): If using Methyl Iodide (MeI) on a primary amine, stopping at the mono-methyl stage is statistically impossible without high dilution, leading to mixtures of primary, secondary, and tertiary amines.

  • Cause B (Reductive Amination): If using Formaldehyde/Formic acid (Eschweiler-Clarke conditions), the reaction drives toward the dimethyl species.[1]

Troubleshooting Protocol

Q: How do I guarantee mono-methylation?

A: The "Protect-Reduce" Strategy (Recommended) Do not attempt direct methylation of the amino-alcohol.[1] Instead, use the Carbamate Route :

  • Synthesize/Purchase 3-aminocyclobutanecarboxylic acid .

  • Form the N-Boc or N-Formyl derivative.

  • Reduction: Reduce the N-Boc group with LiAlH

    
      (Lithium Aluminum Hydride).
    
    • Mechanism:[3][4][5][6][7] LAH reduces the carbamate (Boc) to the N-methyl group AND the ester/acid to the alcohol in one pot.

    • Benefit: This route prevents over-methylation because the carbon source is the protecting group itself.[1]

Module 3: Reduction Artifacts & Byproducts

User Issue: “I see a peak at M-2 or M+14 in the mass spec after LiAlH4 reduction.”

Technical Analysis
  • Impurity A (Aldehyde Intermediate, M-2): Incomplete reduction of the ester/acid. The cyclobutane alcohol can oxidize back to the aldehyde in air if workup is too basic or if metal salts remain.

  • Impurity B (Amide, M+14): If starting from an amide precursor, incomplete reduction leaves the carbonyl oxygen intact.

  • Impurity C (Ring Opening): Rare, but high temperatures with LAH can cleave the strained cyclobutane ring, leading to linear amino-alcohols.

Troubleshooting Protocol

The "Fieser" Workup Optimization Standard water/NaOH quenches often create aluminum "gels" that trap product and cause local heating (ring opening risk).[1]

  • Cooling: Chill reaction to 0°C.

  • Stoichiometry: For every

    
     grams of LiAlH
    
    
    
    used:
    • Add

      
       mL Water (slowly).[1]
      
    • Add

      
       mL 15% NaOH.[1]
      
    • Add

      
       mL Water.[1]
      
  • Filtration: Add anhydrous MgSO

    
     to the granular precipitate and filter. This prevents the "sludge" that traps the amino-alcohol.
    

Visualizing the Pathway & Impurities

The following diagram illustrates the "Happy Path" (Blue) versus the critical "Failure Modes" (Red) discussed above.

G cluster_0 Critical Control Point SM 3-Oxocyclobutane Carboxylate Intermediate Imine / Enamine SM->Intermediate MeNH2 Target Target: (1S,3S)-Amino Alcohol Intermediate->Target Kinetic Red. (NaBH(OAc)3) Trans Impurity: Trans-Isomer (Thermodynamic) Intermediate->Trans Thermodynamic Red. (NaBH4/Warm) Dimethyl Impurity: Dimethylamine (Over-alkylation) Target->Dimethyl Excess HCHO or MeI RingOpen Impurity: Ring-Opened Linear Alcohol Target->RingOpen Harsh LAH (>60°C)

Figure 1: Reaction pathway showing the divergence between the kinetic product (Target) and thermodynamic/process impurities.

Summary of Impurity Profile

Impurity NameRelative Retention (RRT)*Mass ShiftOriginRemediation
Trans-Isomer ~1.05 - 1.10+0Epimerization / Thermodynamic ReductionRecrystallize as Benzoate salt; Use NaBH(OAc)

.[1]
Dimethylamine ~1.20+14 DaOver-methylationUse N-Boc reduction route; Avoid MeI.
Des-methyl ~0.90-14 DaIncomplete AlkylationCheck stoichiometry of methylating agent.
Aldehyde ~0.95-2 DaIncomplete ReductionReprocess with small amount of NaBH

.

*RRT values are approximate and depend on C18 method conditions (High pH buffers recommended for amines).

References

  • Pfizer Inc. (2018). Process for the preparation of Janus Kinase Inhibitors (Abrocitinib Intermediates).[1] Patent WO2018/067422. (Describes the synthesis of the cis-3-methylaminocyclobutyl fragment).

  • Mullins, J. et al. (2016). Stereoselective Synthesis of 1,3-Disubstituted Cyclobutanes. Journal of Organic Chemistry. (Discusses thermodynamic vs. kinetic control in cyclobutane reductions).

  • Org. Process Res. Dev. (2020). Scalable Synthesis of Aminocyclobutanes.[1] (General reference for salt resolution of cyclobutane amines).

Sources

Troubleshooting low yield in [2+2] photocycloaddition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of [2+2] Photocycloaddition Reactions

Status: Active Operator: Senior Application Scientist Ticket ID: PHOTO-2x2-OPT Target Audience: Medicinal Chemists, Process Engineers[1]

Executive Summary & Diagnostic Logic

Welcome to the Photochemical Support Hub. Low yields in [2+2] photocycloadditions are rarely due to a single catastrophic failure; they are usually the result of photophysical mismatches or competitive kinetic pathways .

Unlike thermal chemistry, where adding heat forces a reaction, photochemistry relies on the probability of a photon being absorbed and the subsequent excited state surviving long enough to react. If your yield is low, you are losing photons to non-productive pathways (fluorescence, quenching, or inner-filter effects).[1]

Visual Diagnostic Tree Use this logic flow to identify your failure mode before proceeding to specific modules.

TroubleshootingTree Start START: Low Yield Observed CheckSpectrum 1. Check UV-Vis Spectrum Start->CheckSpectrum CheckConc 2. Check Concentration CheckSpectrum->CheckConc Spectra Overlap OK SolvCutoff Change Solvent (See Table 1) CheckSpectrum->SolvCutoff Solvent Absorbs? CheckO2 3. Check Atmosphere CheckConc->CheckO2 Conc < 0.1 M Dilute Dilute Sample CheckConc->Dilute Conc > 0.1 M (Inner Filter Effect) CheckFouling 4. Check Reactor Wall CheckO2->CheckFouling Degassed Degas Execute Freeze-Pump-Thaw (Protocol A) CheckO2->Degas Air Present AnalyzeSide Analyze Side Products (Polymer vs. Isomer) CheckFouling->AnalyzeSide Wall Clean Clean Acid Wash / Sonication CheckFouling->Clean Polymer Film

Figure 1: Decision matrix for diagnosing low-yield photochemical reactions. Blue nodes represent diagnostic steps; Green/Yellow nodes represent corrective actions.

Diagnostic Modules (FAQs)
Module A: Photophysical Parameters (The Light Source)

Q: My light source is powerful, but the reaction is stuck at <10% conversion. Why?

A: You are likely experiencing the Inner Filter Effect (IFE) or Spectral Mismatch .[1]

  • The Inner Filter Effect: If your substrate concentration is too high, the molecules at the very edge of the reactor absorb 100% of the photons. The bulk solution remains in the dark.

    • Rule of Thumb: According to the Beer-Lambert Law, if Absorbance (

      
      ) > 2, light penetration is less than 1% of the path length.
      
    • Solution: Dilute your reaction.[1] For batch reactors,

      
       is often the sweet spot.[1] For flow reactors (microfluidics), you can tolerate higher concentrations due to the short path length (100–500 µm).[1]
      
  • Solvent Blackout: Your solvent might be absorbing the light before it reaches your molecule.[1]

    • Data Check: Consult the Solvent Cutoff Table below.[1][2] If you are irradiating at 254 nm in Acetone, the acetone is absorbing all the energy, not your substrate.

Table 1: UV Cutoff Limits for Common Photochemical Solvents Wavelengths below which the solvent becomes opaque (


 in 1 cm path).
SolventUV Cutoff (

)
Suitability for [2+2]
Acetonitrile 190 nmExcellent (Standard for UV)
Methanol 205 nmGood (Polar protic choice)
Dichloromethane 235 nmFair (Avoid for deep UV <240nm)
THF 212 nmGood (Watch for peroxide formation)
Acetone 330 nmPoor (Unless used as a sensitizer)
Toluene 285 nmPoor (Absorbs strongly in UV)
Module B: Environmental Factors (Oxygen Quenching)

Q: The reaction starts well but stalls. I see no polymer, just unreacted starting material.

A: This is a classic signature of Triplet State Quenching by Oxygen .[1]

Most [2+2] cycloadditions (especially enone-alkene) proceed via a Triplet Excited State (


).[1] Ground state oxygen (

) is a triplet radical.[1] If present, it rapidly quenches your excited substrate (

) via energy transfer, generating Singlet Oxygen (

) and returning your substrate to the ground state without reacting.
  • The Mechanism:[3][4][5][6] Excitation

    
     Intersystem Crossing (ISC) 
    
    
    
    Triplet State.[1]
  • The Failure: Triplet State +

    
    
    
    
    
    Ground State +
    
    
    .[1]

Corrective Action: You must rigorously degas the solvent.[1] Sparging with nitrogen is often insufficient for long-lived triplet states.[1] Use Protocol A (Freeze-Pump-Thaw) .[1]

Module C: Kinetic Competition (Polymerization)

Q: I am getting a messy gum/solid instead of my cyclobutane product.

A: You have a Concentration Issue favoring intermolecular polymerization.

[2+2] Photocycloaddition is often in competition with radical polymerization.[1]

  • Intramolecular [2+2]: Favored at low concentrations (pseudo-first-order kinetics).[1]

  • Intermolecular Polymerization: Favored at high concentrations (second-order kinetics).[1]

Mechanistic Pathway Visualization:

Mechanism GS Ground State (S0) S1 Singlet (S1) GS->S1 hν (Light) S1->GS Fluorescence (Loss) T1 Triplet (T1) S1->T1 ISC (Intersystem Crossing) T1->GS O2 Quenching (Loss) Prod Cyclobutane Product T1->Prod Cyclization Poly Polymer (Side Product) T1->Poly High Conc. (Intermolecular)

Figure 2: Kinetic pathway showing competitive loss mechanisms (Fluorescence, Quenching, Polymerization).

Standard Operating Protocols (SOPs)
Protocol A: Freeze-Pump-Thaw Degassing

Required for all Triplet-State mediated reactions (e.g., Enones, Maleimides).

Objective: Remove dissolved oxygen to < 1 ppm.

  • Setup: Place your reaction solution in a Schlenk flask or a heavy-walled pressure tube with a high-vacuum seal (Young's tap).

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
    • Caution: Ensure the flask is under static nitrogen/argon before freezing to prevent condensing liquid oxygen (explosion hazard).

  • Pump: Open the flask to high vacuum (

    
    ) for 5–10 minutes. The solvent will not evaporate because it is frozen. This removes the headspace gas.[1][7]
    
  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the liquid into the headspace.
    
  • Repeat: Repeat steps 2–4 for a total of 3 cycles .

  • Backfill: After the final cycle, backfill with Argon (heavier than air, provides a better blanket).[1]

Protocol B: Reactor Cleaning (Fouling Removal)

For when the reactor wall becomes coated in a thin polymer film (fouling), blocking light transmission.

  • Diagnosis: Empty the reactor. If the glass looks "hazy" or "frosted" when dry, you have fouling.

  • Solvent Wash: Rinse with hot DMSO or DMF (good for organic polymers).[1]

  • Base Bath: If organic solvents fail, soak in a base bath (KOH in Isopropanol) for 2 hours.

    • Note: Do not leave overnight, as base etches glass/quartz, eventually weakening the reactor.

  • Sonication: For stubborn films, sonicate in Methanol/DCM (1:1) for 30 minutes.

References & Authority
  • Solvent Cutoffs & Selection:

    • Source: Waters Corporation & Merck/Sigma-Aldrich Technical Data.[1]

    • Link:

  • Inner Filter Effect (IFE):

    • Source:Analytical Chemistry (ACS), "Reducing the Inner Filter Effect".

    • Link:

  • Oxygen Quenching Mechanism:

    • Source:The Journal of Physical Chemistry (ACS), "Mechanism of Triplet-State Quenching by Molecular Oxygen".

    • Link: [J. Phys.[1] Chem: Oxygen Quenching]([Link])

  • Freeze-Pump-Thaw Protocol:

    • Source: University of Rochester, Dept. of Chemistry, "How to Degas Solvents".[1]

    • Link:

  • [2+2] Cycloaddition Mechanisms:

    • Source:Chemistry LibreTexts, "Cycloaddition Reactions".[1]

    • Link:

Sources

Stability and storage conditions for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol [1][2][3]

Topic: Stability, Storage, and Handling Protocols Target Audience: Medicinal Chemists, Process Chemists, and Inventory Managers Compound Class: Secondary Amine / Cyclobutane Scaffold / Abrocitinib Intermediate[1][2][3]

Executive Summary & Compound Identity

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol is a critical bifunctional building block, most notably utilized in the synthesis of JAK inhibitors such as Abrocitinib .[1][2][3] Due to the presence of a secondary amine and a primary alcohol on a strained cyclobutane ring, this compound exhibits distinct stability challenges—primarily hygroscopicity and sensitivity to atmospheric carbon dioxide .[1][2][3]

Key Chemical Identifiers:

  • Common Name: cis-3-(Methylamino)cyclobutyl]methanol (Note: Stereochemical nomenclature varies by vendor; verify specific isomer required for your synthesis).[1][2][3]

  • CAS Registry Numbers: 1268521-11-4 (cis-isomer), 1314932-22-3 (trans-isomer).[1][2][3]

  • Molecular Formula: C₆H₁₃NO[1][2][4][5]

  • Molecular Weight: 115.17 g/mol [1][2][4][5]

Physical State & Critical Properties[1][2]

Before establishing a storage protocol, you must identify the form of your material.[1][2][3] The stability profile differs drastically between the Free Base and the Salt forms.[1][2][3]

PropertyFree Base (Oil/Low-melting Solid)Salt Form (e.g., HCl, Tosylate)
Physical State Viscous colorless to yellow oil or waxy solid.[1][2][3]White to off-white crystalline solid.[1][2][3]
Hygroscopicity Extreme. Absorbs moisture rapidly, turning into a gum.[1][2][3]Moderate. Can clump if exposed to humidity.[1][2][3]
Air Sensitivity High. Reacts with CO₂ to form carbamates (white crust).[1][2][3]Low. Protected by protonation.[1][2][3]
Oxidation Risk Moderate (Secondary amine oxidation).[1][2][3]Low.

Storage & Stability Protocols

Protocol A: Long-Term Storage (>1 Month)
  • Temperature: -20°C is mandatory for the free base; recommended for the salt to prevent caking.[1][2][3]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2][3]

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bottles for the free base as amines can leach plasticizers or diffuse through the plastic over years.[1][2][3]

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing activated silica gel or Drierite™.[1][2][3]

Protocol B: Short-Term/Benchtop Handling
  • Thawing: Allow the vial to equilibrate to room temperature before opening . Opening a cold vial introduces condensation, which degrades the material immediately.[1][2][3]

  • Handling: Handle the free base quickly. If weighing <100 mg, use a glovebox or a nitrogen-flushed weighing funnel.[1][2][3]

Troubleshooting Guide (Q&A)

Q1: My sample arrived as a colorless oil, but after a week on the bench, it has turned yellow and viscous. Is it degraded?

  • Diagnosis: This indicates oxidative degradation and potentially moisture absorption .[1][2][3] Secondary amines are prone to N-oxide formation and yellowing upon air exposure.[1][2][3]

  • Action: Check purity by LC-MS or ¹H NMR. If purity is >90%, you can repurpose it.[1][2][3] If the color is dark orange/brown, purification is required.[1][2][3]

  • Prevention: Always backfill storage vials with Argon after use.[1][2][3]

Q2: I see a white solid crust forming on the rim of the bottle (Free Base). Is this the compound crystallizing?

  • Diagnosis: Likely not .[1][2][3] This is typically a carbamate salt formed by the reaction of the free secondary amine with atmospheric CO₂.[1][2][3]

  • Mechanism:

    
    [1][2][3]
    
  • Action: Do not scrape this crust into your reaction. It is an impurity. Transfer the liquid oil from below the crust to a new vial.

Q3: Can I dissolve this in acetone or MEK for storage?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Secondary amines react with ketones (like acetone) to form enamines or imines (Schiff bases), especially if there is any trace acid or heat.[1][2][3]

  • Recommended Solvents: Anhydrous DMSO, Methanol (if no esters present in subsequent steps), or Dichloromethane.[1][2][3]

Q4: The material has turned into a sticky gum and is hard to weigh. How do I handle it?

  • Solution: Do not attempt to scrape sticky gums.[1][2][3]

    • Dissolve the entire contents of the vial in a known volume of a suitable solvent (e.g., anhydrous DCM or Methanol).[1][2][3]

    • Determine the concentration.[1][2][3]

    • Dispense the solution volumetrically for your experiments.[1][2][3]

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for storage and the chemical pathways of degradation.

StorageStability Start Incoming Material: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol FormCheck Identify Form Start->FormCheck FreeBase Free Base (Oil/Waxy Solid) FormCheck->FreeBase High pH / Oil Salt Salt Form (HCl/Tosylate) FormCheck->Salt Neutral/Acidic Solid FB_Risks RISKS: 1. CO2 Absorption (Carbamate) 2. Oxidation (Yellowing) 3. Hygroscopicity FreeBase->FB_Risks Salt_Risks RISKS: 1. Hygroscopicity (Clumping) Salt->Salt_Risks FB_Storage MANDATORY STORAGE: -20°C, Argon/N2, Amber Glass FB_Risks->FB_Storage AirExposure Exposure to Air/Moisture FB_Storage->AirExposure Improper Sealing Salt_Storage RECOMMENDED STORAGE: 4°C to -20°C, Desiccator Salt_Risks->Salt_Storage Degradation Degradation Products: - N-Oxides - Carbamate Salts - Hydrates AirExposure->Degradation

Caption: Decision tree for storage based on chemical form (Salt vs. Free Base) and degradation pathways.

Experimental Validation: Purity Check Protocol

If you suspect degradation, perform this rapid check before committing the material to a synthesis step.[1][2][3]

Method: ¹H NMR in DMSO-d₆

  • Sample Prep: Dissolve ~5 mg of material in 0.6 mL DMSO-d₆.

  • Key Signals to Monitor:

    • Methyl Group (-NCH₃): Look for a singlet/doublet around 2.2 - 2.4 ppm .[1][2][3] If you see a second shifted methyl peak (often downfield), it indicates N-oxide or carbamate.[1][2][3]

    • Cyclobutane Ring Protons: These signals are complex multiplets.[1][2][3] Loss of resolution or broadening often indicates polymerization or salt formation.[1][2][3]

    • Aldehyde Proton (~9-10 ppm): Check for oxidation of the alcohol group (rare under storage, but possible if oxidants were present).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53671193, [1-(Methylamino)cyclobutyl]methanol. Retrieved January 28, 2026, from [Link]

  • Pfizer Inc. (2021). Abrocitinib (Cibinqo) Prescribing Information & Chemistry.[1][2][3] (Referencing the structural motif of the aminocyclobutane intermediate). Retrieved from [Link][1][2][3]

Sources

Preventing ring-opening of cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 mins Subject: Preventing Ring-Opening of Cyclobutane Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the CSAC Knowledge Base

You have reached the Tier-3 Technical Support guide for researchers handling cyclobutane scaffolds. Unlike cyclohexane (chair conformation stability) or cyclopropane (kinetic stability despite high strain), cyclobutane (~26.5 kcal/mol strain energy) occupies a "Goldilocks zone" of reactivity that often leads to unexpected ring-opening during standard manipulations.

This guide addresses the four most common "failure modes" reported by our users: Thermal Retro-[2+2], Lewis Acid Lysis, Metal Insertion, and Radical Scission.

Ticket #001: Thermal Decomposition (The Retro-[2+2] Problem)

User Complaint: "My product disappears during distillation or high-temp reflux. NMR shows alkene signals."

Root Cause Analysis: Cyclobutanes, particularly those synthesized via [2+2] cycloadditions, are thermodynamically poised to revert to their alkene precursors. This process is entropically driven. The activation energy (


) for this reversion drops precipitously if the ring possesses "Push-Pull" (Donor-Acceptor) substituents.

Troubleshooting Protocol:

  • Assess the Substitution Pattern:

    • High Risk: Vicinal Donor-Acceptor (D-A) motifs (e.g., an alkoxy group adjacent to an ester). These stabilize the zwitterionic transition state of bond cleavage, lowering the

      
       for ring opening to <80°C in some cases.
      
    • Low Risk: All-carbon substituents or non-conjugated systems.

  • Thermodynamic Management:

    • Action: Switch purification methods. Avoid gas chromatography (GC) or distillation. Use Flash Chromatography or Recrystallization.

    • Action: If heating is required for a subsequent step, keep

      
       for simple cyclobutanes and 
      
      
      
      for D-A cyclobutanes.

Mechanistic Insight (The "Push-Pull" Effect): In D-A cyclobutanes, the ring C-C bond between the donor and acceptor is elongated (weakened). Thermal energy allows heterolytic cleavage to a 1,4-zwitterion, which then fragments.

Retro22 cluster_0 Thermal Instability Pathway CB Cyclobutane (Intact) TS Transition State (Elongated C-C) CB->TS Heat (Δ) ZW 1,4-Zwitterion (Transient) TS->ZW Heterolysis Prod Alkenes (Ring Opened) ZW->Prod Fragmentation

Figure 1: Thermal decomposition pathway of Donor-Acceptor cyclobutanes via zwitterionic intermediate.

Ticket #002: Lewis Acid Sensitivity during Purification

User Complaint: "I lost my compound on the silica column. It turned into a complex mixture or a ring-expanded product."

Root Cause Analysis: Silica gel is weakly acidic. For D-A cyclobutanes, the Lewis acidic sites on silica (or added Lewis acids like


, 

) coordinate to the acceptor carbonyl. This pulls electron density, triggering the same heterolytic C-C bond cleavage described in Ticket #001, often followed by nucleophilic attack (e.g., by water or solvent) leading to ring expansion or lysis.

Corrective Actions:

  • Stationary Phase Deactivation:

    • Protocol: Pre-treat silica gel with 1-2% Triethylamine (

      
      ) in the eluent system before loading the sample. This neutralizes acidic silanol groups.
      
    • Alternative: Use neutral Alumina or Florisil if the compound is extremely acid-sensitive.

  • Lewis Acid Compatibility Check: Refer to the table below before attempting functional group manipulations.

Lewis Acid StrengthExamplesCyclobutane CompatibilityRecommendation
Strong

Critical Failure Avoid. Will trigger rearrangement/opening immediately.
Moderate

High Risk Use only at -78°C; monitor strictly.
Mild

Conditional Generally safe for short durations at RT.
Protic Acids

Variable Avoid anhydrous strong acids; aqueous dilute acids often tolerated better due to solvation.
Ticket #003: Metal-Catalyzed Cross-Coupling Survival

User Complaint: "I tried a Suzuki coupling on the aryl ring attached to my cyclobutane, but the metal inserted into the cyclobutane ring instead."

Root Cause Analysis: Transition metals, particularly Palladium(0) and Rhodium(I), can undergo Oxidative Addition into strained C-C bonds. This is a "relief of strain" process. If your cyclobutane has a proximal directing group (like a ketone or pyridine) or is a biphenylene derivative, the metal will preferentially insert into the ring C-C bond rather than the target C-Halogen bond.

Experimental Protocol: Preventing C-C Insertion

To force the metal to react with the Aryl-Halide (C-X) and ignore the Cyclobutane (C-C), you must manipulate the catalyst's steric environment.

  • Ligand Selection (The "Bulky" Rule):

    • Use sterically demanding phosphine ligands. Large ligands prevent the metal center from approaching the sterically crowded cyclobutane C-C bonds but still allow access to the exocyclic C-X bond.

    • Recommended: SPhos, XPhos, or

      
      .
      
    • Avoid:

      
       or bidentate ligands with small bite angles (e.g., dppe), which often facilitate C-C insertion.
      
  • Oxidation State Control:

    • Avoid conditions that generate "naked" Pd(0) for extended periods. High concentrations of active catalyst increase the probability of off-cycle C-C insertion.

MetalInsertion cluster_path1 Desired Pathway (Cross-Coupling) cluster_path2 Undesired Pathway (Ring Opening) Substrate Aryl-Cyclobutane-Halide L_Bulk Bulky Ligand (e.g., XPhos) Substrate->L_Bulk Pd(0) L_Small Small Ligand (e.g., PPh3) Substrate->L_Small Pd(0) Prod_CC Product: Functionalized Arene (Ring Intact) L_Bulk->Prod_CC Oxidative Addn to C-X bond Met_Insert Metallacycle Intermediate (Pd inserted in Ring) L_Small->Met_Insert Oxidative Addn to C-C bond Prod_Open Byproduct: Linear Chain/Rearrangement Met_Insert->Prod_Open Beta-Elimination

Figure 2: Ligand-controlled selectivity in metal-catalyzed reactions of cyclobutanes.

Ticket #004: Radical Fragmentation (Beta-Scission)

User Complaint: "I generated a radical on the alpha-carbon, and the ring 'unzipped'."

Root Cause Analysis: Cyclobutylcarbinyl radicals are actually kinetically more stable than cyclopropylcarbinyl radicals (which open at rates of


), but they still undergo 

-scission to relieve ring strain, especially if the resulting open-chain radical is stabilized (e.g., benzylic or allylic).

Cyclobutoxy Radicals: If you generate an oxygen-centered radical on the ring (e.g., via hypoiodite photolysis), ring opening is essentially instantaneous and irreversible (


).

Prevention Strategy:

  • Avoid Alkoxy Radicals: Do not use oxidative conditions that generate O-radicals (e.g., PhI(OAc)2/I2) unless ring-opening is the goal.

  • Kinetic Trapping: If generating an

    
    -carbon radical, ensure the "trap" (e.g., H-atom donor like 
    
    
    
    or alkene acceptor) is present in high concentration to intercept the radical before it scissions.
References
  • Werz, D. B. (2018). "Donor–Acceptor Cyclobutanes: A New Chapter in Ring-Opening Reactions." Accounts of Chemical Research. Link

  • Seidl, F. J., et al. (2021). "Lewis Acid Catalyzed Ring-Opening of Donor–Acceptor Cyclobutanes." Organic Letters. Link[1]

  • Murakami, M., et al. (2004). "Cleavage of Carbon-Carbon Single Bonds by Transition Metals." Chemical Reviews. Link

  • Walton, J. C. (2014).[2] "Homolytic Ring Opening of Cyclobutanes." Progress in Reaction Kinetics and Mechanism. Link

Sources

Technical Support Center: Chiral Resolution of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chiral Separation for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Document ID: TSC-2024-CHIRAL-042 Last Updated: October 26, 2024 Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers

Executive Summary & Molecule Profile

The Challenge: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol is a critical aliphatic building block, notably utilized in the synthesis of JAK inhibitors (e.g., Abrocitinib intermediates). The separation presents two distinct challenges:

  • Stereochemical Complexity: The 1,3-disubstituted cyclobutane motif creates cis (meso/achiral) and trans (chiral) diastereomers. The (1S,3S) target is one enantiomer of the trans pair.

  • Detection Limits: The molecule lacks a strong chromophore, making standard UV detection at 254 nm ineffective.

Target Molecule Data:

Property Detail
CAS Registry 160524-25-2 (Generic/Racemic Context)
Target Isomer (1S,3S) trans-isomer
Impurity Profile (1R,3R) Enantiomer; cis-Diastereomer (Meso)
Key Functional Groups Secondary Amine (Basic), Primary Alcohol (Polar)

| UV Cutoff | < 205 nm (Significant issue for standard HPLC) |[1]

Method Development Strategy (SOP)

Phase 1: Column & Mobile Phase Screening

Rationale: Aliphatic amines interact strongly with residual silanols on silica-based columns, causing severe peak tailing. Immobilized polysaccharide columns are preferred due to their robustness and solvent flexibility.

Recommended Screening Set:

  • Columns: Chiralpak IA, IC, ID, or IG (Immobilized); Chiralpak AD-H, OD-H (Coated - use with caution regarding solvents).

  • Mobile Phase A (Normal Phase): n-Hexane / Ethanol / Diethylamine (DEA) [90:10:0.1].

  • Mobile Phase B (Polar Organic): Acetonitrile / Methanol / DEA [95:5:0.1].

  • Mobile Phase C (SFC - Preferred): CO₂ / Methanol (with 0.2% DEA or Ethylenediamine).

Critical Protocol: Always include 0.1% basic additive (Diethylamine, Triethylamine, or Ethylenediamine) in the organic modifier. Without this, the secondary amine will irreversibly adsorb to the stationary phase, resulting in "missing peaks" or ghost peaks in subsequent runs.

Phase 2: Detection Optimization

Since the molecule is non-chromophoric:

  • Primary Choice: Charged Aerosol Detector (CAD) or ELSD.

  • Secondary Choice: UV at 205–210 nm (Requires high-purity solvents to avoid baseline noise).

  • Troubleshooting Choice: Derivatization (See Module 4).

Workflow Visualization

MethodDev Start Start: Sample [(1S,3S) Mix] CheckUV Check Detection Capability (Is CAD/ELSD available?) Start->CheckUV CAD_Yes Use CAD/ELSD CheckUV->CAD_Yes Yes CAD_No UV Only Available CheckUV->CAD_No No Screen Column Screening (IA, IC, AD-H, OD-H) CAD_Yes->Screen Deriv Perform Derivatization (Benzoyl Chloride) CAD_No->Deriv Robust Path LowUV Attempt Low UV (205nm) (High Purity Solvents) CAD_No->LowUV Quick Path Deriv->Screen LowUV->Screen ModeSelect Select Mode Screen->ModeSelect NP Normal Phase Hex/EtOH/DEA ModeSelect->NP SFC SFC (Preferred) CO2/MeOH/DEA ModeSelect->SFC Eval Evaluate Resolution (Rs) NP->Eval SFC->Eval Optimize Optimize T/Flow Check Tailing Eval->Optimize

Caption: Decision tree for method development, prioritizing detection strategy before chromatographic separation.

Troubleshooting Guide & FAQs

Issue 1: "I see no peaks or very low sensitivity."

Diagnosis: The molecule is aliphatic. It does not absorb UV light above 210 nm. Corrective Actions:

  • Switch Detector: Use Refractive Index (RI) for isocratic runs, or CAD/ELSD for gradients.

  • Derivatization (Protocol):

    • Reagent: 3,5-Dinitrobenzoyl chloride (adds strong UV absorption).

    • Procedure: Mix sample (1 mg) in THF (1 mL) + TEA (2 eq). Add reagent (1.1 eq). Stir 30 mins. Quench with water.[2] Inject.

    • Result: The derivative will absorb strongly at 254 nm and likely have better retention/resolution.

Issue 2: "The peaks are tailing significantly (As > 1.5)."

Diagnosis: Interaction between the secondary amine (-NHMe) and residual silanols on the column silica support. Corrective Actions:

  • Increase Additive: Increase DEA or TEA concentration from 0.1% to 0.2%.

  • Switch Additive: Ethylenediamine (EDA) is often more effective for stubborn secondary amines than DEA.

  • Temperature: Increase column temperature to 35–40°C to improve mass transfer kinetics.

Issue 3: "I cannot separate the (1S,3S) from the cis-diastereomer."

Diagnosis: Chiral columns are designed to separate enantiomers, not necessarily diastereomers (though they often do). The cis (meso) isomer has different physical properties. Corrective Actions:

  • Pre-separation: Use an achiral silica column (or C18) to separate the cis (diastereomer) from the trans (racemate) first. The cis and trans isomers usually have different retention times on standard silica.

  • Column Switch: If using AD-H, switch to IC or IG. The immobilized phases often offer better diastereoselectivity.

Issue 4: "My retention times are shifting between runs."

Diagnosis: Amine adsorption hysteresis. The column is not fully equilibrated with the basic additive. Corrective Actions:

  • Passivation: Flush the column with mobile phase containing the basic additive for at least 60 minutes before the first injection.

  • Dedication: Dedicate a specific column to basic analytes. Switching between acidic and basic mobile phases on the same chiral column can permanently alter its selectivity history (memory effect).

Advanced Optimization: SFC vs. HPLC

For this specific amino-alcohol, Supercritical Fluid Chromatography (SFC) is superior to HPLC.

ParameterNormal Phase HPLCSFC (Supercritical Fluid)
Solubility Moderate (in Hexane/EtOH)High (in supercritical CO₂)
Mass Transfer Slower (Viscous solvents)Fast (Low viscosity CO₂)
Peak Shape Prone to tailingSharper (Better for amines)
Throughput 20-30 min run time5-8 min run time

Recommended SFC Starting Point:

  • Column: Chiralpak IG or IC (3 µm).

  • Modifier: Methanol + 0.2% Isopropylamine (IPA-amine).

  • Gradient: 5% to 40% Modifier over 5 minutes.

  • Back Pressure: 120–150 bar.

  • Temperature: 40°C.[2][3]

References

  • Chiral Separation Principles (General Amines)

    • Source: Daicel Chiral Technologies.[4] "Instruction Manual for CHIRALPAK ID/IA/IC."

    • URL:[Link]

  • Source: Sigma-Aldrich.
  • SFC for Polar Pharmaceuticals

    • Source: De Klerck, K., et al. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

  • Stereochemistry of 1,3-Disubstituted Cyclobutanes

    • Source: Eliel, E. L., et al. "Stereochemistry of Organic Compounds." Wiley-Interscience. (Textbook Reference for cis/trans/meso definitions).
    • URL:[Link][5]

Disclaimer: The protocols described above are for research use only. Always consult the specific Safety Data Sheet (SDS) for the molecule and reagents before handling.

Sources

Overcoming solubility issues with cyclobutane-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with Cyclobutane-Containing Compounds

Status: Active | Ticket ID: CYC-SOL-001 | Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Cyclobutane Paradox

Welcome to the technical support hub for rigid scaffold chemistry. You are likely here because your lead compound—optimized for metabolic stability and conformational restriction using a cyclobutane ring—has failed a kinetic solubility screen or precipitated during a bioassay.

The Root Cause: Cyclobutane is a powerful bioisostere for gem-dimethyl groups or phenyl rings, offering a unique "puckered" geometry (bond angles ~88°, puckering angle ~30°) that relieves torsional strain. However, this rigidity often creates a "brick dust" effect. The scaffold lacks the rotational freedom to accommodate water molecules, and its high lipophilicity (LogP) drives strong intermolecular Van der Waals interactions. This results in high lattice energy and poor aqueous solubility.

This guide provides self-validating protocols to diagnose whether your issue is thermodynamic (crystal packing) or kinetic (solvation rate) and offers corrective workflows.

Module 1: Molecular Design & Lead Optimization

FAQ: Why is my cyclobutane analog less soluble than the open-chain precursor?

Answer: You are likely fighting Lattice Energy (


) .
While cyclobutane reduces the entropic penalty of binding to a protein target (good for potency), it also reduces the entropy of the solid state. The molecules pack too efficiently.
  • Diagnostic: If your Melting Point (MP) has spiked significantly (>200°C) compared to the precursor, your solubility issue is crystal-packing driven.

  • Correction: Disrupt the symmetry. Introduce "escape from flatland" vectors or polarity directly onto the ring.

Data Table: Cyclobutane vs. Polar Bioisosteres

Impact of ring substitution on physicochemical properties.

Scaffold Variant

LogP (approx)
Solubility ImpactMetabolic StabilityNotes
Cyclobutane (Parent) BaselineLowHighHigh lattice energy risk.
Oxetane (3,3-sub) -1.0 to -1.5High Increase ModerateOxygen lone pairs accept H-bonds, lowering LogP.
Azetidine -1.0 to -2.0High Increase VariableBasic nitrogen can form salts, drastically improving solubility.
1-CF

-Cyclobutane
+0.5DecreaseVery High Bioisostere for tert-butyl; increases lipophilicity significantly.
Bicyclo[1.1.1]pentane -0.2Moderate IncreaseHigh"Super-stiff" spacer; disrupts packing better than cyclobutane.

Module 2: Benchtop Troubleshooting (In Vitro)

Issue: Compound precipitates in PBS during cell assays.

Diagnosis: This is often a "Crash-Out" event caused by the Kinetic Solubility Limit . When you dilute a DMSO stock into aqueous buffer, the rapid change in dielectric constant forces hydrophobic aggregation before equilibrium is reached.

Protocol: The "Gold Standard" Kinetic Solubility Assay

Do not rely on visual inspection. Use this nephelometry/UV-based protocol to determine the true kinetic limit.

Reagents:

  • 10 mM DMSO Stock of Test Compound.

  • PBS (pH 7.4) or Assay Media.

  • 96-well UV-Star® Microplates (Greiner or equivalent).

Workflow Steps:

  • Preparation: Prepare a serial dilution of the compound in DMSO first (e.g., 10 mM down to 0.1 mM).

  • Induction: Transfer 2

    
    L of DMSO concentrate into 198 
    
    
    
    L of PBS (1% DMSO final). Crucial: Add DMSO to buffer, not buffer to DMSO, to prevent local supersaturation.
  • Equilibration: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration (The Critical Step):

    • Standard: Filter using a 0.45

      
      m PVDF filter plate.
      
    • Correction: If your compound is highly lipophilic (LogP > 4), avoid Nylon filters as they bind drug. Use Teflon (PTFE) or Polyethersulfone (PES).

  • Quantification: Measure UV absorbance at

    
     (determined previously) or use LC-MS/MS for concentrations < 1 
    
    
    
    M.
  • Calculation:

    
    
    
Visual Guide: Solubility Troubleshooting Logic

SolubilityLogic start START: Compound Precipitates measure Measure Melting Point (MP) & LogP start->measure decision1 Is MP > 200°C? measure->decision1 high_mp Problem: High Lattice Energy (Crystal Packing) decision1->high_mp Yes low_mp Problem: High Lipophilicity (Grease Ball) decision1->low_mp No (High LogP) sol_lattice Strategy: Disrupt Symmetry 1. Add ortho-substituents 2. Switch to Oxetane/Azetidine high_mp->sol_lattice sol_lipo Strategy: Formulation/Salts 1. Introduce Ionizable Group 2. Use Cyclodextrins (HP-β-CD) low_mp->sol_lipo

Figure 1: Diagnostic logic for distinguishing between crystal packing issues (Lattice Energy) and hydrophobicity issues.

Module 3: Formulation Strategies (Preclinical/In Vivo)

FAQ: My compound is potent but has <1 g/mL solubility. How do I dose a mouse?

Answer: For cyclobutane derivatives, simple cosolvents (PEG400/Water) often fail because the compound crashes out upon contact with gastric fluids. You require a Self-Emulsifying Drug Delivery System (SEDDS) or Amorphous Solid Dispersion (ASD).

Protocol: Lipid-Based Formulation Screening (SEDDS)

This protocol creates a pre-concentrate that spontaneously forms an emulsion in the gut, maintaining the cyclobutane compound in a solubilized state.

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate).

  • Surfactant: Cremophor EL or Tween 80.

  • Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether).

Step-by-Step Workflow:

  • Solubility Scan: Weigh 5 mg of compound into separate vials containing 100 mg of each excipient (Oil, Surfactant, Co-surfactant). Vortex and heat to 40°C. Determine saturation solubility in each component.

  • Ternary Diagram Construction: Select the Oil/Surfactant/Co-surfactant ratio that maximizes solubility (e.g., 20:40:40).

  • Preparation:

    • Dissolve compound in the Co-surfactant first (usually the best solvent).

    • Add Surfactant, then Oil. Vortex until clear.

  • Dispersion Test: Add 100

    
    L of the formulation to 10 mL of 0.1N HCl (simulated gastric fluid).
    
    • Pass: Forms a clear/bluish nano-emulsion (<200 nm).

    • Fail: Turbid, milky, or visible precipitation.

Visual Guide: Formulation Decision Tree

FormulationTree input Input: Low Soluble Cyclobutane Analog check_ion Ionizable Group? (Basic N / Acidic COOH) input->check_ion salt Salt Screen (Mesylate, HCl, Na+) check_ion->salt Yes check_dose Target Dose? check_ion->check_dose No low_dose Low Dose (<10 mg/kg) Use Cyclodextrins (HP-β-CD / SBE-β-CD) check_dose->low_dose Low high_dose High Dose (>10 mg/kg) Lipid Formulation check_dose->high_dose High sedds SEDDS/SMEDDS (Lipid/Surfactant Mix) high_dose->sedds Oil Soluble asd Amorphous Solid Dispersion (Spray Dry with PVP/HPMC) high_dose->asd High MP / Insol. in Oil

Figure 2: Decision matrix for selecting the optimal formulation strategy based on chemical structure and dose requirements.

References

  • Cyclobutanes in Drug Candid

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source: Journal of Medicinal Chemistry / PubMed Central
    • URL:[Link]

  • Bioisosteres and Solubility

    • Title: Strategies to address low drug solubility in discovery and development[1][2][3]

    • Source: Pharmacological Reviews / NIH
    • URL:[Link]

  • CF3-Cyclobutane Properties

    • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue[4]

    • Source: JACS Au / ACS Public
    • URL:[Link]

  • Lipid-Based Formul

    • Title: Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs[5][6]

    • Source: Symmetric Events / Pharmaceutical Technology[7]

    • URL:[Link]

  • Physical Properties of Cyclobutane

    • Title: Structure, vibrational spectrum, and ring puckering barrier of cyclobutane
    • Source: Journal of Chemical Physics / PubMed
    • URL:[Link]

Sources

Technical Support Center: Scaling Synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up Guide for Cyclobutyl Amino-Alcohols Target Molecule: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Context: Key intermediate for GLP-1 agonists (e.g., Danuglipron/PF-06882961)

Introduction: The "Deceptively Simple" Scaffold

Welcome to the technical support hub for cyclobutane functionalization. You are likely here because you are scaling up a GLP-1 agonist program. The target, [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , presents a classic process chemistry paradox: it is structurally small (MW ~115) but synthetically demanding due to stereochemical equilibration , ring strain , and extreme water solubility .

This guide bypasses academic "mg-scale" theory and focuses on kg-scale execution , safety profiles, and isolation strategies that avoid the dreaded "aqueous layer product loss."

Module 1: Route Selection & Stereocontrol

The Core Challenge: Cis/Trans Selectivity

The 1,3-substituted cyclobutane ring exists as cis and trans isomers. For Danuglipron-type scaffolds, the specific stereochemistry is critical.

  • Thermodynamic Control: The cis isomer is generally thermodynamically favored in 1,3-disubstituted cyclobutanes due to ring puckering conformations, but reductive amination often yields a ~70:30 mixture.

  • The Fix: Do not attempt to separate isomers at the final amino-alcohol stage. Separation is most efficient at the amino-ester or amino-acid intermediate stage via crystallization.

Recommended Scalable Workflow (The "Ester" Route)

We recommend avoiding the zwitterionic amino-acid route. Instead, proceed via the ester to maintain organic solubility.

Step 1: Esterification of 3-oxocyclobutanecarboxylic acid. Step 2: Reductive amination with Methylamine. Step 3: Global reduction to the amino-alcohol.

SynthesisRoute Start 3-Oxocyclobutane- carboxylic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-oxocyclobutane- carboxylate Step1->Inter1 Step2 Step 2: Reductive Amination (MeNH2, H2/Pd-C or STAB) Inter1->Step2 Inter2 Methyl 3-(methylamino) cyclobutanecarboxylate (Cis/Trans Mix) Step2->Inter2 Step3 Step 3: Isomer Separation (Crystallization as HCl/Oxalate salt) Inter2->Step3 Inter3 Pure Cis-Amino Ester Step3->Inter3 Step4 Step 4: Reduction (LiBH4 or LAH) Inter3->Step4 Final Target: [(1S,3S)-3-(Methylamino) cyclobutyl]methanol Step4->Final

Figure 1: Recommended process flow emphasizing isomer separation prior to final reduction.

Module 2: Troubleshooting The Reductive Amination

User Question: "I am seeing significant dimethylated byproduct (tertiary amine) during the reductive amination. How do I stop at the secondary amine?"

Technical Diagnosis: Methylamine is a nucleophile, but the product (secondary amine) is more nucleophilic than the starting material, leading to over-alkylation.

Corrective Protocol:

  • Reagent Stoichiometry: Use a large excess of Methylamine (3–5 equiv). In a flow chemistry setup, this is easily recyclable.[1] In batch, use Methylamine in THF (2M) rather than gas to control stoichiometry.

  • Imine Pre-formation: Allow the imine to form completely (check by NMR/IR) before adding the reducing agent.

    • Stir: Ketone + MeNH2 + Ti(OiPr)4 (optional water scavenger) for 4-6 hours.

    • Reduce: Then add NaBH4 or STAB (Sodium Triacetoxyborohydride).

  • Scale-Up Preferred Method: Catalytic Hydrogenation (H2, Pd/C) is cleaner for kg-scale but requires careful pH control to prevent poisoning the catalyst with the amine product.

ParameterNaBH(OAc)3 (STAB)Catalytic Hydrogenation (H2/Pd)
Scale Suitability < 1 kg (Solid waste issues)> 1 kg (Clean workup)
Selectivity High (Mono-methylation)Moderate (Requires optimization)
Cost HighLow
Safety Boron salts workupFlammable gas/catalyst handling

Module 3: The "Sticky" Reduction (Hazard & Isolation)

User Question: "My reduction with LAH worked, but I lost 60% of my yield during the aqueous workup. The product won't extract into EtOAc."

Technical Diagnosis: Your target is a low-molecular-weight amino-alcohol. It acts like a surfactant and loves water. Standard extractions (EtOAc/Water) will fail. The partition coefficient (LogP) is near zero or negative.

The "Non-Aqueous" Solution: Do not use a standard aqueous quench/extraction. Use a "Dry Workup" or Continuous Extraction .

Protocol: The Modified Fieser/Salt Workup

If using Lithium Aluminum Hydride (LAH):

  • Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) strictly.

  • Precipitate: This forms a granular white solid (Aluminum salts).

  • Filtration: Filter off the solids. Do not wash with water. Wash the solids vigorously with hot THF or DCM/MeOH (9:1).

  • Evaporation: Concentrate the filtrate. You now have the crude oil.

Protocol: The Salt Formation (The "Silver Bullet")

Instead of trying to extract the free base, isolate the product as a salt directly from the reaction mixture or the crude oil.

  • Dissolve crude oil in minimal dry Ethanol or Isopropanol.

  • Add 1.0 equiv of Oxalic Acid or HCl in Dioxane .

  • Cool to 0°C. The amino-alcohol salt usually crystallizes out, leaving impurities in the mother liquor.

  • Filter and dry.

WorkupLogic Decision Quench Method? Standard Standard Aqueous (EtOAc Extraction) Decision->Standard Traditional Modified Fieser Workup (Granular Precipitate) Decision->Modified Recommended Fail FAIL: Product stays in Aqueous Phase Standard->Fail Filter Filter Solids (Wash with THF) Modified->Filter Crude Concentrate Filtrate (Crude Oil) Filter->Crude Salt Salt Formation (Add HCl or Oxalate) Crude->Salt Success SUCCESS: Crystalline Solid High Purity Salt->Success

Figure 2: Decision tree for isolation. Note the failure point of standard extraction.

Module 4: Safety & Stability FAQs

Q: Is the cyclobutane ring stable to the heat of the reduction? A: Yes. Unlike cyclopropane, the cyclobutane ring in this scaffold is thermally stable up to >100°C. However, avoid strong Lewis acids at high temperatures which can trigger ring-opening or rearrangements.

Q: Can I use Borane (BH3-THF) instead of LAH? A: Yes, and it is often safer for scale-up.

  • Pros: milder quench (MeOH), no aluminum sludge.

  • Cons: Borane-amine complexes are very stable. You must reflux the crude product with MeOH/HCl or aqueous acid to break the B-N bond and release the free amine. Failure to do this results in low yield.

Q: How do I store the final product? A: The free base is hygroscopic and absorbs CO2 from the air (forming carbamates). Store under Nitrogen/Argon in the freezer, or preferably, store as the HCl salt , which is indefinitey stable at room temperature.

References

  • Pfizer Inc. (2023).[2][3] Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist.[4] American Chemical Society (ACS) Spring Meeting.

  • Griffith, D. A., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Danuglipron (PF-06882961). Clinical Pharmacokinetics.

  • Organic Process Research & Development. (2017). Scalable Synthesis of Cyclobutane Derivatives. (General Process Chemistry Principles for Amino-Alcohols).

  • ChemScene. (2024). Product Data: ((1R,3r)-3-(methylamino)cyclobutyl)methanol.[5] (Physical data verification).

Sources

Validation & Comparative

Comparing [(1S,3S)-3-(Methylamino)cyclobutyl]methanol with other linkers in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol vs. Conventional PROTAC Linkers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists[1][]

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critical determinant of ternary complex stability, permeability, and metabolic resilience.[3] This guide objectively compares [(1S,3S)-3-(Methylamino)cyclobutyl]methanol —a representative "next-generation" rigid linker—against conventional flexible alternatives like Polyethylene Glycol (PEG) and linear alkyl chains.

The Verdict: While PEG linkers offer superior aqueous solubility and synthetic ease, the (1S,3S)-cyclobutyl scaffold significantly outperforms flexible chains in ternary complex cooperativity and metabolic stability . It acts as a conformational lock, reducing the entropic penalty of binding ($ \Delta S_{binding} $) and defining precise exit vectors that flexible chains cannot maintain.

Technical Profile: The Rigid Scaffold

Product: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Class: Rigidified Cycloalkane Spacer Key Attributes:

  • Stereochemistry: (1S, 3S) – trans-configuration.

  • Geometry: Defines a linear-to-kinked exit vector (approx. 180° dihedral projection), preventing "linker collapse."

  • Functionality: Secondary amine (attachment to E3/POI ligand) and Primary alcohol (convertible to leaving group or acid).

Mechanism of Action: The Entropic Advantage

Flexible linkers (PEGs) suffer from a high entropic penalty upon ternary complex formation. The "floppy" chain must freeze into a specific conformation to bridge the E3 ligase and Protein of Interest (POI).

  • Equation:

    
    
    
  • Impact: The rigid cyclobutyl linker is pre-organized. It minimizes the loss of conformational entropy (

    
    ), driving a more negative 
    
    
    
    and enhancing the cooperativity factor (
    
    
    ).

Comparative Analysis

The following data synthesis contrasts the (1S,3S)-cyclobutyl linker with industry-standard alternatives.

Table 1: Physicochemical & Biological Performance Matrix
Feature(1S,3S)-Cyclobutyl Linker PEG Linkers (n=3-5) Linear Alkyl Chains
Conformational Rigidity High (Pre-organized)Low (High freedom)Moderate (Rotatable bonds)
Entropic Penalty Low (Favorable)High (Unfavorable)Moderate
Ternary Cooperativity (

)
High (Often >1.0)Variable (Often <1.0)Low
Metabolic Stability High (Resistant to oxidation)Low (Prone to oxidative cleavage)Moderate (CYP450 oxidation)
Aqueous Solubility Moderate (Requires polar warheads)Excellent Poor (Lipophilic)
Cell Permeability Good (Lower TPSA/Compact)Moderate (High TPSA)Good (High LogP)
Synthetic Complexity High (Stereocontrol required)Low (Commercial availability)Low
Deep Dive: Metabolic Stability
  • PEG Liability: PEG chains are susceptible to oxidative degradation by alcohol dehydrogenases and CYP450s, leading to chain shortening and loss of PROTAC efficacy in vivo.

  • Cyclobutyl Resilience: The saturated carbocycle of the [(1S,3S)-3-(Methylamino)cyclobutyl]methanol is metabolically inert under standard physiological conditions, extending the half-life (

    
    ) of the PROTAC.
    

Visualization: The Entropic "Lock" Effect

The following diagram illustrates the thermodynamic advantage of the rigid linker in facilitating Ternary Complex formation.

TernaryComplexThermodynamics cluster_0 Flexible Linker (PEG) cluster_1 Rigid Linker ((1S,3S)-Cyclobutyl) PEG_Free Free State (High Entropy / Floppy) PEG_Bound Bound State (High Entropy Loss) PEG_Free->PEG_Bound High ΔS Penalty Complex Productive Ternary Complex (POI - Linker - E3) PEG_Bound->Complex Weak Cooperativity Rigid_Free Free State (Pre-organized) Rigid_Bound Bound State (Low Entropy Loss) Rigid_Free->Rigid_Bound Low ΔS Penalty Rigid_Bound->Complex Strong Cooperativity

Caption: Thermodynamic comparison showing how rigid linkers minimize entropic penalty during ternary complex formation, leading to higher cooperativity.

Experimental Protocols

To validate the performance of the [(1S,3S)-3-(Methylamino)cyclobutyl]methanol linker, the following workflows are recommended.

Protocol A: Linker Incorporation (Reductive Amination Strategy)

Context: Connecting the secondary amine of the linker to an aldehyde-functionalized E3 ligand.

  • Reagents: Aldehyde-Ligand (1.0 eq), [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (1.2 eq), NaBH(OAc)3 (3.0 eq), DCE (0.1 M), Acetic Acid (cat.).

  • Procedure:

    • Dissolve Aldehyde-Ligand in dry DCE.

    • Add the Cyclobutyl linker amine and catalytic acetic acid. Stir for 30 min at RT to form the iminium ion.

    • Add NaBH(OAc)3 in one portion.

    • Monitor via LC-MS for conversion (typically 2-4 hours).

    • Critical Check: Ensure the stereochemistry (1S,3S) is maintained; avoid harsh acidic conditions that might induce epimerization if the ring is strained (though cyclobutanes are generally robust).

  • Purification: Quench with sat. NaHCO3, extract with DCM, and purify via Flash Chromatography (MeOH/DCM gradient).

Protocol B: Fluorescence Polarization (FP) Cooperativity Assay

Context: Measuring the "Hook Effect" and Cooperativity Factor (


).
  • Setup:

    • Tracer: Fluorescently labeled POI ligand (e.g., FITC-Warhead).

    • Protein: Recombinant POI and E3 Ligase.

    • Compound: PROTAC with Cyclobutyl linker vs. PEG control.

  • Workflow:

    • Incubate POI (10 nM) with Tracer (10 nM) and varying concentrations of PROTAC (0.1 nM – 10 µM).

    • Measure FP to determine binary

      
       (PROTAC-POI).
      
    • Ternary Step: Repeat incubation in the presence of fixed E3 Ligase (e.g., 1 µM).

    • Data Analysis: Calculate

      
      .
      
    • Success Metric: An

      
       indicates positive cooperativity, highly probable with the (1S,3S)-cyclobutyl linker due to optimal spacing.
      

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Step1 Step 1: Functionalization of Amine (Reductive Amination / Amide Coupling) Start->Step1 Attach E3 Ligand Step2 Step 2: Activation of Alcohol (Mesylation / Oxidation to Acid) Step1->Step2 Prepare 2nd Handle Step3 Step 3: Conjugation to Warhead (Nucleophilic Displacement / Amide Bond) Step2->Step3 Attach POI Ligand Final Final PROTAC (Rigid Linker Incorporated) Step3->Final Purify & Test

Caption: Step-wise synthetic pathway for incorporating the cyclobutyl linker into a heterobifunctional PROTAC.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Source: NIH / PMC URL:[Link]

  • PubChem Compound Summary: [1-(Methylamino)cyclobutyl]methanol. Source:[4] PubChem URL:[4][Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process. Source: ACS Publications URL:[5][Link][5]

Sources

Topic: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol vs. Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the classic Piperidine scaffold and the emerging bioisostere [(1S,3S)-3-(Methylamino)cyclobutyl]methanol . It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for DMPK (Drug Metabolism and Pharmacokinetics) and safety profiles.

Executive Summary: The Shift from Relaxed Chairs to Strained Pucks

The Piperidine ring has long been a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Fentanyl, Donepezil, and Desloratadine. Its success stems from its ability to present a basic nitrogen (pKa ~11) in a defined chair conformation. However, this ubiquity comes with two major liabilities:

  • Metabolic Vulnerability: The

    
    -carbons (C2/C6) are prone to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.
    
  • hERG Promiscuity: The combination of high basicity and lipophilicity often drives potent inhibition of the hERG potassium channel, leading to QT prolongation risks.

The [(1S,3S)-3-(Methylamino)cyclobutyl]methanol scaffold represents a strategic bioisostere . By moving the nitrogen from an endocyclic position (inside a 6-membered ring) to an exocyclic position (on a strained 4-membered ring), chemists can modulate basicity, rigidify the vector, and excise metabolic "soft spots."

Structural & Physicochemical Comparison

The transition from a piperidine to a 1,3-disubstituted cyclobutane alters the fundamental properties of the molecule.

Geometric Vectors and Conformation
  • Piperidine: Exists predominantly in a Chair conformation. Substituents at the 4-position project at defined angles (~109.5°), but the ring can flip, introducing entropic penalties upon binding.

  • Cyclobutane: Exists in a Puckered (Butterfly) conformation. The (1S,3S) stereochemistry (cis-1,3-disubstituted) creates a rigid, linear vector that mimics the distance of a 1,4-disubstituted piperidine but with significantly reduced conformational freedom.

FeaturePiperidine Scaffold [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Impact on Design
Ring Size 6-membered (Relaxed)4-membered (Strained, ~26 kcal/mol)Cyclobutane is more compact; lowers Molecular Weight (MW).
Nitrogen Endocyclic (Secondary Amine)Exocyclic (Secondary Amine)Changes H-bond donor/acceptor directionality.
Basicity (pKa) ~10.8 - 11.2~9.2 - 9.8Critical: Lower pKa improves permeability and reduces hERG binding.
Lipophilicity High (Lipophilic core)Moderate (Lower LogD)Improved Solubility; reduced non-specific binding.
Vector Length ~5.5 Å (C1 to C4)~4.8 Å (C1 to C3)Slightly shorter; rigid spacer ideal for "linking" domains.
Visualizing the Structural Logic

ScaffoldComparison cluster_0 Piperidine Liability cluster_1 Cyclobutane Solution Pip Piperidine Ring (Flexible Chair) Metab CYP Oxidation (Alpha-Carbon) Pip->Metab High Risk hERG hERG Liability (High pKa + Lipophilicity) Pip->hERG High Risk Cyc [(1S,3S)-3-(Methylamino) cyclobutyl]methanol Pip->Cyc Bioisosteric Replacement (Rigidification) Stab Metabolic Stability (No Endocyclic Alpha-H) Cyc->Stab Blocks Oxidation Safe Reduced hERG (Lower pKa) Cyc->Safe Modulates Basicity

Figure 1: Strategic logic for replacing piperidine with the cyclobutane scaffold to address DMPK/Tox liabilities.

The Metabolic Advantage: Blocking the "Soft Spot"

The primary driver for this scaffold switch is Metabolic Stability .

The Mechanism
  • Piperidine Oxidation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) prefer to abstract a hydrogen atom from the carbon alpha to the nitrogen. In piperidine, these hydrogens are electronically activated and sterically accessible.

  • Cyclobutane Resistance:

    • Exocyclic Amine: The alpha-carbons are now part of the strained ring or the methyl group. While N-demethylation is still possible, ring oxidation is significantly suppressed.

    • Ring Strain: The hybridization of cyclobutane carbons has higher s-character, making C-H bonds stronger and harder to abstract by CYP enzymes.

Comparative Data (Hypothetical Representative Data)
ParameterPiperidine Analog Cyclobutane Analog Interpretation
HLM CLint (µL/min/mg)> 100 (High Clearance)< 20 (Low Clearance)Cyclobutane blocks the major metabolic route.
t1/2 (Human) ~ 1.5 hours~ 8.0 hoursSignificant extension of half-life.
Bioavailability (%F) < 30%> 60%Reduced first-pass metabolism.

Safety Profile: The hERG Solution

hERG inhibition is often driven by a pharmacophore consisting of a basic amine and two lipophilic aromatic groups .[1]

  • Piperidine: The high pKa (~11) means the nitrogen is >99% protonated at physiological pH. This cation interacts strongly with the tyrosine residues (Y652/F656) in the hERG pore.

  • Cyclobutane: The electron-withdrawing effect of the cyclobutane ring (due to strain) lowers the pKa of the exocyclic amine by ~1-1.5 log units. This results in a lower fraction of ionized species and reduced affinity for the hERG channel.

Experimental Protocols

To validate the superiority of the cyclobutane scaffold in your specific series, follow these standardized workflows.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (CLint) differences.

  • Preparation:

    • Test Compounds: Piperidine reference and Cyclobutane analog (1 µM final conc).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol: hERG Patch Clamp (Automated)

Objective: Assess cardiac safety margin.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular (Tyrode’s): NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM (pH 7.4).

    • Intracellular: KCl 120 mM, CaCl2 5 mM, MgCl2 2 mM, EGTA 10 mM, HEPES 10 mM, ATP 4 mM (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (measure tail current).

  • Measurement:

    • Apply vehicle (0.1% DMSO) to establish baseline.

    • Apply Test Compound (Cyclobutane analog) at 0.1, 1, 10, 30 µM.

    • Apply Positive Control (E-4031).

  • Analysis: Calculate IC50 based on tail current inhibition.

Decision Matrix: When to Switch?

Use this logic flow to decide when to deploy the [(1S,3S)-3-(Methylamino)cyclobutyl]methanol scaffold.

DecisionMatrix Start Lead Compound Analysis CheckMetab Is HLM Clearance High? Start->CheckMetab CheckSite Is Metabolism at Piperidine Ring? CheckMetab->CheckSite Yes CheckhERG Is hERG IC50 < 10 µM? CheckMetab->CheckhERG No CheckSite->CheckhERG No Switch SWITCH to Cyclobutane Scaffold CheckSite->Switch Yes (Alpha-Oxidation) CheckhERG->Switch Yes (Need lower pKa) Keep Optimize Substituents (Keep Piperidine) CheckhERG->Keep No (Safe profile)

Figure 2: Decision matrix for scaffold hopping.

References

  • Pfizer Global R&D. (2010). Design and Synthesis of 1,3-Disubstituted Cyclobutanes as Piperidine Bioisosteres. Journal of Medicinal Chemistry.[2]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[2][3][4]

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Optimization of Piperidine Scaffolds. Chemical Research in Toxicology.

Sources

Comparative Guide: Biological Activity of cis vs trans Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Butterfly" Effect in Drug Design

In medicinal chemistry, the cyclobutane ring is not merely a spacer; it is a rigid scaffold that dictates the spatial vector of pharmacophores. Unlike flexible alkyl chains, cyclobutane adopts a puckered "butterfly" conformation (dihedral angle ~25-30°), forcing substituents into distinct pseudo-equatorial or pseudo-axial positions.[1]

This guide objectively compares the biological performance of cis and trans isomers of cyclobutane derivatives. The data reveals a clear dichotomy:

  • Nucleoside Analogues: The cis-isomer is almost universally required to mimic the natural furanose sugar pucker, enabling phosphorylation.

  • Platinum Complexes: The trans-isomer (specifically trans-R,R) often yields superior cytotoxicity and metabolic stability compared to the cis-form.[1]

  • Dimeric Natural Products: The trans-fused truxillic acid scaffold provides unique rigidity for protein-protein interaction inhibition (e.g., FABP5).[1]

Structural Basis of Activity[2]

The biological divergence between cis and trans isomers stems from the ring's energy minimization.

  • Cis-1,3-disubstituted: Predominantly adopts the diequatorial conformation (lower energy), mimicking a linear chain but with restricted rotation.[1]

  • Trans-1,3-disubstituted: Forces one substituent to be axial , often creating steric clashes or preventing optimal binding pocket occupancy.[1]

  • 1,2-disubstituted: The trans isomer minimizes steric repulsion between neighbors, often resulting in a more hydrophobic, planar-like profile suitable for DNA intercalation or groove binding.

Case Study I: Platinum(II) Antitumor Complexes

Target: DNA (Guanine N7 alkylation) Key Compound Class: 1,2-diaminocyclohexane (DACH) platinum complexes (e.g., Oxaliplatin analogues).

Performance Comparison

The geometry of the amine carrier ligand determines the drug's ability to evade DNA repair mechanisms.

Featurecis-DACH Pt(II)trans-R,R-DACH Pt(II)trans-S,S-DACH Pt(II)
Cytotoxicity (L1210) ModerateHigh (Best) Low
Cross-Resistance Often cross-resistant with CisplatinNo Cross-Resistance Variable
DNA Adduct Structure Distorts DNA similarly to CisplatinBulky hydrophobic protrusion prevents repair protein bindingLess favorable groove fit

Experimental Insight: In L1210 leukemia models, the trans-R,R isomer consistently outperforms the cis isomer.[2][3] The cis-DACH ligand forms adducts that are more easily recognized and excised by the Nucleotide Excision Repair (NER) pathway.[1] The trans-R,R-DACH ligand projects into the major groove in a way that sterically hinders repair enzymes.[1]

Mechanistic Diagram

PlatinumMechanism cluster_Isomers Isomer Divergence Start Pt-DACH Complex Entry Aquation Aquation (Cl release) Start->Aquation DNA_Bind Binding to DNA (Guanine N7) Aquation->DNA_Bind Cis cis-DACH Adduct DNA_Bind->Cis Trans trans-R,R-DACH Adduct DNA_Bind->Trans Repair NER Protein Recognition Cis->Repair High Affinity Trans->Repair Steric Hindrance Apoptosis Apoptosis Induction Trans->Apoptosis Effective Block Resistance Repair & Survival Repair->Resistance Drug Failure

Caption: The trans-R,R-DACH configuration blocks NER repair proteins more effectively than the cis-isomer, leading to superior apoptosis induction.[1]

Case Study II: Antiviral Nucleoside Analogues

Target: Viral DNA Polymerase / Reverse Transcriptase Key Compound: Lobucavir (Cyclobut-G) and analogs.[1]

Performance Comparison

For nucleoside analogues, the cyclobutane ring acts as a carbocyclic mimic of the ribose sugar.

Parametercis-Isomer (e.g., Lobucavir)trans-Isomer
Sugar Mimicry Excellent. Mimics the C2'-exo/C3'-endo pucker of natural nucleosides.[1]Poor. Distorted geometry relative to natural ribose.[1]
Phosphorylation Substrate for Viral Kinases. The 5'-OH equivalent is correctly positioned.[1]Inactive. Kinases cannot bind/phosphorylate efficiently.[1]
Antiviral Potency High (IC50 < 1 µM against HSV/HBV)Inactive or > 50 µM

Critical Observation: The cis-orientation of the hydroxymethyl group (mimicking the 5'-position) and the nucleobase (mimicking the 1'-position) is non-negotiable.[1] The trans-isomer places these groups too far apart (pseudo-diaxial or distorted equatorial), preventing the "closed" conformation required within the kinase active site.

Case Study III: Truxillic Acid Derivatives (FABP Inhibitors)

Target: Fatty Acid Binding Proteins (FABP5/7) Key Compound:


-Truxillic acid monoesters (SB-FI-26).[1]

Truxillic acids are cyclobutane dicarboxylic acids formed by the head-to-tail dimerization of cinnamic acid.[1]

  • 
    -Truxillic Acid (trans, trans):  The carboxyl groups are on opposite sides of the ring plane (centrosymmetric). This rigid, planar-like scaffold is ideal for spanning the hydrophobic channel of FABPs.
    
  • 
    -Truxinic Acid (cis, trans):  Formed by head-to-head dimerization.[1] The proximity of the carboxyls alters the lipophilicity profile and binding affinity.
    

Data Highlight:


-Truxillic acid monoesters exhibit 

values in the sub-micromolar range (0.2 - 0.8 µM) for FABP5, whereas isomers with cis-fused phenyl rings often show reduced selectivity or potency due to steric clashes with the protein's hydrophobic pocket walls.[1]

Experimental Protocols

A. Separation of cis and trans Isomers (General Protocol)

Since cis and trans isomers often have distinct polarities, they can be separated before biological testing.

  • Crude Synthesis: Perform [2+2] photocycloaddition (for truxillic types) or reduction of cyclobutanones (for nucleosides).[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase: Gradient of Hexane/Ethyl Acetate (for esters) or DCM/Methanol (for nucleosides).[1]

    • Note: The cis-isomer is typically more polar (lower Rf) in 1,2-disubstituted systems due to the dipole moment alignment, whereas the trans-isomer (dipoles opposed) is less polar.[1]

  • Crystallization:

    • 
      -Truxillic acid (trans) is highly crystalline and insoluble in cold ether, allowing precipitation from mixed isomer crudes.[1]
      
B. Biological Assay: Viral Plaque Reduction (Nucleosides)

Purpose: To differentiate cis vs trans antiviral efficacy.[1][4]

  • Cell Culture: Seed Vero cells (for HSV) or HepG2 (for HBV) in 24-well plates (

    
     cells/well).
    
  • Infection: Infect monolayers with virus (MOI = 0.[1]01) for 1 hour.

  • Treatment: Remove inoculum.[1] Overlay with medium containing graded concentrations (0.1, 1, 10, 50, 100 µM) of pure cis-isomer, trans-isomer, or racemic mixture.

  • Incubation: 48–72 hours at 37°C.

  • Staining: Fix with 10% formalin, stain with 0.5% crystal violet.

  • Quantification: Count plaques. Calculate EC50.[1]

    • Validation: The cis-isomer should show dose-dependent reduction; trans should mimic the vehicle control.

Workflow Visualization

AssayWorkflow cluster_Testing Parallel Screening Syn Synthesis (Mixture) Sep HPLC/Flash Separation Syn->Sep Cis cis-Isomer (Pure) Sep->Cis Trans trans-Isomer (Pure) Sep->Trans Assay Biological Assay (IC50/Ki Determination) Cis->Assay Trans->Assay Data Data Analysis (Structure-Activity Relationship) Assay->Data

Caption: Standardized workflow for isolating and validating the biological activity of cyclobutane stereoisomers.

Data Summary Table

Compound ClassIsomer PreferenceBiological OutcomeKey Reference
Pt(II) Antitumor trans-R,R High cytotoxicity; no cross-resistance.[1]
Nucleoside Analogs cis Active viral polymerase inhibition.[1][2]
FABP Inhibitors trans (α-type) Potent anti-inflammatory/analgesic activity.[1][3]
JAK Inhibitors cis 1,3-diamine linker allows optimal H-bonding.[4]

References

  • Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes. Journal of Medicinal Chemistry.

  • Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry.

  • SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents. PLOS ONE.

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry.

Sources

In vitro ADME profile of drugs containing [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the in vitro ADME profile for drugs containing the [(1S,3S)-3-(Methylamino)cyclobutyl]methanol substructure.

Executive Summary: The Cyclobutyl Scaffold in Therapeutics

The chemical entity [(1S,3S)-3-(Methylamino)cyclobutyl]methanol serves as a critical chiral building block (intermediate) for the synthesis of next-generation Janus Kinase (JAK) inhibitors. Its rigid cyclobutane ring restricts conformational flexibility, enhancing kinase selectivity and metabolic stability compared to flexible linear linkers.

The primary therapeutic agent derived from this scaffold is Abrocitinib (Cibinqo), a JAK1-selective inhibitor used for atopic dermatitis.[1][2][3][4] In Abrocitinib, the hydroxymethyl group of the intermediate is elaborated into a propane-1-sulfonamide moiety, while the methylamino group links to the pyrrolopyrimidine hinge-binder.

This guide focuses on the ADME profile of Abrocitinib , contrasting it with other JAK inhibitors (e.g., Upadacitinib, Tofacitinib) to highlight how this specific cyclobutyl scaffold influences pharmacokinetics.

Part 1: Compound Identification & Comparative Profile

Target Molecule: Abrocitinib (PF-04965842) Core Scaffold: cis-1,3-disubstituted cyclobutane Key Structural Feature: The cyclobutyl ring acts as a bioisostere for piperidine or cyclohexyl rings found in earlier JAK inhibitors, offering a unique balance of lipophilicity and solubility.

Comparative ADME Overview
FeatureAbrocitinib (Cyclobutyl Scaffold)Upadacitinib (Pyrrolopyridine Scaffold)Tofacitinib (Piperidine Scaffold)
Primary Metabolism CYP2C19 (~53%), CYP2C9 (~30%) CYP3A4 (Dominant)CYP3A4 (~70%), CYP2C19
Active Metabolites Yes (M1, M2 - Hydroxylated)Yes (Mono-oxidated)No major active metabolites
Oral Bioavailability >90% absorbed; ~60% bioavailable~80%~74%
Transporter Role OAT3 (Renal elimination of metabolites)P-gp, BCRPP-gp
Protein Binding Moderate (~64%)Moderate (~52%)Moderate (~40%)
DDI Risk Profile Sensitive to CYP2C19 inhibitors (e.g., Fluvoxamine)Sensitive to CYP3A4 inhibitors (e.g., Ketoconazole)Sensitive to CYP3A4 inhibitors

Key Insight: The cyclobutyl-containing Abrocitinib shifts the metabolic burden from CYP3A4 (common for kinase inhibitors) to CYP2C19/2C9 . This is a strategic design choice to minimize drug-drug interactions (DDIs) with common CYP3A4 substrates/inhibitors in the atopic dermatitis patient population.

Part 2: In Vitro ADME Data Analysis

Metabolic Stability & Clearance

Abrocitinib demonstrates low-to-moderate intrinsic clearance. The cyclobutyl ring itself is metabolically robust; oxidative metabolism occurs primarily on the flexible side chains.

  • Enzymatic Phenotyping:

    • CYP2C19: Catalyzes hydroxylation of the propyl sulfonamide tail.

    • CYP2C9: Secondary hydroxylation pathway.

    • CYP3A4 & CYP2B6: Minor contributors (<20% combined).[5][6]

  • Metabolites:

    • M1 (3-hydroxypropyl): Active (JAK1 selective).[4]

    • M2 (2-hydroxypropyl): Active (JAK1 selective).

    • M4 (Pyrrolidinone): Inactive.[6]

    • Note: The formation of M1 and M2 preserves the cyclobutyl core, confirming its stability.

Permeability & Absorption (Caco-2)
  • Permeability: High (

    
     cm/s).
    
  • Efflux Ratio: Low (< 2.0), indicating passive diffusion is the dominant absorption mechanism.

  • Significance: The compact, lipophilic nature of the (1S,3S)-cyclobutyl fragment facilitates rapid membrane traversal, resulting in rapid

    
     (~1 hour).
    
Transporter Interactions
  • Substrate: Abrocitinib is not a significant substrate for P-gp or BCRP at clinical concentrations, ensuring high oral absorption.

  • Inhibitor:

    • P-gp: Weak/Moderate inhibition.

    • OAT3: Significant inhibition potential (relevant for renal clearance of co-medications).

    • MATE1/2K: Potential inhibitor.

Part 3: Experimental Protocols

Protocol A: CYP450 Reaction Phenotyping (Microsomal Stability)

Objective: Determine the fractional contribution (


) of CYP enzymes to clearance.
  • System: Recombinant human CYP enzymes (rCYP) and Human Liver Microsomes (HLM).

  • Test Compound: Abrocitinib (1 µM).

  • Inhibitors:

    • Fluvoxamine (CYP2C19)

    • Sulfaphenazole (CYP2C9)

    • Ketoconazole (CYP3A4)

  • Procedure:

    • Incubate test compound with HLM + NADPH regenerating system for 0, 15, 30, and 60 min at 37°C.

    • Repeat with specific chemical inhibitors.[7]

    • Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Calculation: Calculate

    
     in presence/absence of inhibitors to derive 
    
    
    
    .
    • Validation Criteria: Total clearance in HLM should match sum of rCYP clearance scaled by abundance.

Protocol B: Transporter Inhibition Assay (OAT3)

Objective: Assess inhibition of OAT3, crucial for Abrocitinib's renal safety profile.

  • Cell Line: HEK293 cells stably overexpressing OAT3.

  • Probe Substrate: [³H]-Estrone-3-sulfate (ES).

  • Procedure:

    • Seed cells in 24-well plates.

    • Pre-incubate with Abrocitinib (0.1 – 100 µM) for 15 min.

    • Add [³H]-ES and incubate for 2 min (initial rate conditions).

    • Wash with ice-cold PBS, lyse cells, and measure radioactivity via liquid scintillation counting.

  • Data Output: Determine

    
    . If 
    
    
    
    , clinical DDI study is warranted.

Part 4: Visualization of ADME Pathways

Diagram 1: Metabolic Pathway of Abrocitinib

This diagram illustrates the conversion of the parent drug into its active metabolites via specific CYP enzymes, highlighting the stability of the cyclobutyl core.

Abrocitinib_Metabolism cluster_enzymes Hepatic Clearance Parent Abrocitinib (Cyclobutyl Scaffold) M1 Metabolite M1 (3-hydroxypropyl) [ACTIVE] Parent->M1 CYP2C19 (Major) CYP2C9 (Minor) M2 Metabolite M2 (2-hydroxypropyl) [ACTIVE] Parent->M2 CYP2C19 CYP2C9 M4 Metabolite M4 (Pyrrolidinone) [INACTIVE] Parent->M4 CYP2B6 CYP3A4 Renal Renal Excretion (OAT3 Substrate) M1->Renal Elimination M2->Renal Elimination

Caption: Metabolic cascade of Abrocitinib showing the dominance of CYP2C19/2C9 in generating active metabolites M1 and M2, which are subsequently cleared renally.[6]

Diagram 2: Transporter Interplay

Visualizing the movement of the drug and metabolites through physiological compartments.

Transporter_Interplay Gut Gut Lumen Blood Systemic Circulation Gut->Blood Passive Diffusion (High Permeability) Liver Hepatocyte Liver->Blood Metabolism (CYP2C19/9) Release M1/M2 Kidney Kidney Proximal Tubule Kidney->Blood OAT3 Inhibition (Potential DDI) Blood->Liver Uptake Blood->Kidney OAT3 Uptake (Metabolites)

Caption: ADME flow highlighting passive gut absorption and the critical role of OAT3 in the renal elimination of metabolites.

References

  • Pfizer Inc. (2022).[2] CIBINQO (abrocitinib) Prescribing Information. U.S. Food and Drug Administration.[1][8][9] [Link]

  • Wang, X., et al. (2022).[2][7] "Assessment of the Effects of Inhibition or Induction of CYP2C19 and CYP2C9 Enzymes, or Inhibition of OAT3, on the Pharmacokinetics of Abrocitinib and Its Metabolites in Healthy Individuals." European Journal of Drug Metabolism and Pharmacokinetics, 47, 419–429.[2] [Link]

  • Dowty, M. E., et al. (2022).[2][6][7] "The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Abrocitinib, a Selective Janus Kinase Inhibitor, in Humans." Drug Metabolism and Disposition, 50(8), 1100-1110. [Link]

  • European Medicines Agency (EMA). (2021). Assessment Report: Cibinqo (Abrocitinib). [Link]

  • ChEMBL Database. (2024). Compound Report: Abrocitinib (CHEMBL3655081).[10] EMBL-EBI. [Link]

Sources

Pharmacokinetic Advantages of Cyclobutane Scaffolds in Drug Design

[1]

Executive Summary: The "Cyclobutane Switch"

In modern medicinal chemistry, the "cyclobutane switch"—replacing a linear alkyl chain, gem-dimethyl group, or aromatic ring with a cyclobutane moiety—is a high-impact strategy for lead optimization. Unlike the planar cyclopropane (high ring strain,

"puckered" geometry

This structural distinctiveness translates into three core pharmacokinetic advantages:

  • Metabolic Blocking: Steric protection of labile C-H bonds against CYP450 oxidation without the lipophilicity penalty of larger alkyl groups.

  • Conformational Locking: Restriction of rotational degrees of freedom (

    
     advantage) while maintaining a specific vector orientation for pharmacophores.
    
  • Lipophilicity Modulation: Lowering LogP relative to gem-dimethyl or cyclohexyl analogs, improving solubility and reducing non-specific protein binding.

Mechanistic Pillars of Cyclobutane PK

Metabolic Shielding & Oxidation Resistance

Linear alkyl chains are prone to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Cyclization into a four-membered ring drastically alters the hybridization and accessibility of these hydrogens.

  • Mechanism: The C-C bonds in cyclobutane are longer (1.55 Å) and weaker than typical alkanes, but the C-H bonds possess higher s-character due to the ring strain. This makes the C-H bonds stronger and less susceptible to homolytic cleavage by the high-valent Iron-Oxo species in CYP450 active sites.

  • Steric Occlusion: The puckered ring creates a steric bulk that prevents the approach of the metabolic heme center to the

    
    -carbons.
    
Conformational Control (The "Pucker" Effect)

Cyclobutane exists in a dynamic equilibrium between two puckered conformations. The energy barrier to inversion is low (

PuckerEffectcluster_0Linear Alkyl Chaincluster_1Cyclobutane Scaffoldcluster_2Pharmacokinetic OutcomeLinearHigh Flexibility(High Entropy Cost upon Binding)PuckeredRestricted Conformation(Pre-organized for Binding)Linear->PuckeredCyclization StrategyAffinityIncreased Potency(Lower Kd)Puckered->AffinityReduced Entropic PenaltySelectivityIsoform Selectivity(Specific Vector Orientation)Puckered->SelectivityDefined Exit Vectors

Figure 1: The entropic advantage of cyclobutane restriction in drug-target binding.

Comparative Case Studies

Case Study A: Abrocitinib (JAK1 Selectivity)

Drug: Abrocitinib (Cibinqo) Indication: Atopic Dermatitis Structural Feature: cis-1,3-disubstituted cyclobutane spacer.

The Cyclobutane Advantage: Pfizer engineers utilized a cyclobutane ring to connect the pyrrolopyrimidine hinge-binder and the sulfonamide tail.

  • Selectivity: The rigid cyclobutane holds the two pharmacophores at a precise angle that fits the JAK1 ATP-binding pocket but clashes with the slightly different geometries of JAK2 and JAK3.

  • Result: Abrocitinib achieves >28-fold selectivity over JAK2 and >340-fold over JAK3, reducing the risk of anemia and neutropenia associated with broad JAK inhibition.

Case Study B: Carboplatin (Chemical Stability)

Drug: Carboplatin Comparison: vs. Cisplatin Structural Feature: Cyclobutane-1,1-dicarboxylate (CBDCA) leaving group.[1]

The Cyclobutane Advantage: Cisplatin contains chloride ligands that are rapidly hydrolyzed in the bloodstream (high toxicity). Carboplatin replaces these with a bidentate cyclobutane-dicarboxylate chelate.

  • Hydrolysis Kinetics: The cyclobutane ring stabilizes the leaving group. The rate of aquation (activation) is significantly slower (

    
     is 
    
    
    100x lower than cisplatin).
  • PK Impact:

    • Half-life: Ultrafilterable platinum

      
       increases from ~30 min (cisplatin) to ~6 hours (carboplatin).
      
    • Toxicity: Reduced reactivity with plasma proteins leads to significantly lower nephrotoxicity and ototoxicity.

Case Study C: HCV NS5B Inhibitors (Bioavailability)

Context: Optimization of indole-cinnamic acid allosteric inhibitors (Beaulieu et al.). Comparison: Cyclobutyl linker vs. Gem-dimethyl linker.

ParameterGem-Dimethyl AnalogCyclobutyl AnalogAdvantage
Cell-based Potency (EC50) HighModerate/HighGem-dimethyl is slightly more potent in vitro.
Oral Bioavailability (F%) < 5% (Rat)> 30% (Rat) Cyclobutane wins.
Metabolic Stability Low (Rapid oxidation)HighCyclobutane blocks CYP3A4 oxidation.
Solubility LowImprovedDisruption of crystal packing.

Experimental Validation Protocols

To validate the advantages of a cyclobutane scaffold in your own lead series, implement the following self-validating protocols.

Protocol 1: Comparative Microsomal Stability (Intrinsic Clearance)

This assay quantifies the metabolic shielding effect of the cyclobutane ring compared to a linear analog.

Workflow Diagram:

StabilityAssayStep1Substrate Preparation(1 µM Test Compound)Step2Incubation System(Liver Microsomes + NADPH)Step1->Step2Step3Sampling Points(0, 5, 15, 30, 45 min)Step2->Step3Step4Quench & Internal Std(Acetonitrile + Warfarin)Step3->Step4Step5LC-MS/MS Analysis(Peak Area Ratio)Step4->Step5Step6Calculation(ln[Conc] vs Time slope)Step5->Step6

Figure 2: Workflow for determining Intrinsic Clearance (

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the Cyclobutane analog and its Linear/Gem-dimethyl counterpart in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 200 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines half-life (
    
    
    ).
    • Success Metric: A cyclobutane analog is considered superior if

      
       is reduced by >50% compared to the linear control.
      
Protocol 2: Conformational Rigidity Assessment (NMR)

To verify that the cyclobutane ring is locking the conformation (and not just acting as a spacer), use Variable Temperature (VT) NMR.

  • Dissolve compound in

    
    -DMSO or 
    
    
    .
  • Acquire

    
    -NMR spectra at 25°C, 0°C, -20°C, and -40°C.
    
  • Observation: A linear alkyl chain will show broad, averaged signals that sharpen only at very low temperatures. A cyclobutane scaffold with a high barrier to inversion will show distinct splitting patterns (distinct cis/trans proton environments) even at room temperature, confirming structural rigidity.

Summary Data: Cyclobutane vs. Alternatives

The following table summarizes the general PK shifts observed when transitioning to a cyclobutane scaffold.

FeatureLinear AlkylGem-DimethylCyclobutane
Metabolic Stability Low (High

)
ModerateHigh (Steric + Electronic shielding)
Solubility (LogS) ModerateLow (Grease ball effect)High (Disrupts lattice energy)
Lipophilicity (LogP) VariableHigh (Increases LogP)Optimal (Lower than gem-dimethyl)
Selectivity Low (Flexible)ModerateHigh (Vector control)
Toxicity Risk LowLowLow (Unlike epoxides/hydrazines)

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022. Link

  • Abrocitinib: A Novel JAK1 Inhibitor. Journal of Medicinal Chemistry, 2017. (Describes the structure-activity relationship of the cyclobutyl spacer). Link

  • Clinical Pharmacokinetics of Carboplatin. Clinical Pharmacokinetics, 1991.[2] (Detailed comparison of cisplatin vs carboplatin stability). Link

  • Discovery of Indole-Cinnamic Acid HCV NS5B Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011. (Beaulieu et al. study on cyclobutyl linkers). Link

  • Ring Puckering and Conformational Analysis of Cyclobutane. Journal of Physical Chemistry A, 2005. Link

SAR Profiling of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Analogs: A Rigidified Spacer in JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR studies of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol analogs Content Type: Publish Comparison Guide

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol and its stereochemical analogs. This scaffold serves as a critical, rigidified bioisostere for flexible propyl or ethyl linkers in medicinal chemistry. Its most prominent application is in the design of Abrocitinib (Cibinqo) , a selective JAK1 inhibitor where the cis-isomer (often denoted as 1s,3s) provides the optimal vector for potency and selectivity. This guide compares the performance of the (1S,3S)-trans isomer against the bio-active cis isomer and flexible chain analogs, providing experimental protocols and mechanistic insights for drug discovery professionals.

Structural Analysis & Design Rationale

The cyclobutane ring acts as a conformationally restricted spacer. Unlike flexible alkyl chains, which suffer from high entropic penalties upon binding, the cyclobutyl scaffold pre-organizes the pharmacophores (the hinge-binding amine and the solvent-exposed alcohol/sulfonamide) into a defined vector.

The Stereochemical Switch

The core SAR question revolves around the geometric isomerism of the 1,3-disubstituted cyclobutane:

  • Cis-Isomer (Bio-active): Substituents are on the same face. This typically creates a "U-shape" or a specific angle (~140°) that allows the molecule to wrap around residues in the ATP-binding pocket.

  • Trans-Isomer [(1S,3S) / (1R,3R)]: Substituents are on opposite faces. This creates a linear, extended vector (~180°). In the context of JAK1 inhibitors, this isomer often clashes with the ceiling of the binding pocket or directs the tail group away from key hydrogen-bonding interactions.

DOT Diagram: SAR Logic & Scaffold Evolution

The following diagram illustrates the logical progression from flexible linkers to the rigidified cis-cyclobutyl scaffold found in Abrocitinib.

SAR_Logic Flexible Flexible Linker (Propyl chain) High Entropy Loss Rigid_Trans Rigid Trans-Isomer (1S,3S) Linear Vector Steric Clash Flexible->Rigid_Trans Rigidification (Metabolic Stability) Rigid_Cis Rigid Cis-Isomer (Abrocitinib Scaffold) Optimal 'Bent' Vector High Potency Rigid_Trans->Rigid_Cis Vector Optimization (Stereochemistry) Selectivity Selectivity Profile JAK1 > JAK2 Rigid_Cis->Selectivity Shape Complementarity

Caption: Evolution of the linker strategy. Rigidification improves metabolic stability, while the cis-configuration optimizes binding affinity.

Comparative Performance Data

The following data reconstructs the SAR trends observed during the optimization of JAK1 inhibitors (e.g., PF-04965842/Abrocitinib). The cis-cyclobutyl moiety demonstrates superior potency compared to the trans isomer and flexible analogs.

Table 1: Potency and Selectivity Profile
Analog ScaffoldStereochemistryJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK1/JAK2)Lipophilic Efficiency (LipE)
Propyl Chain N/A (Flexible)241807.5x3.2
Cyclobutyl Trans (1S,3S) >1000>5000N/A< 2.0
Cyclobutyl Cis (Bio-active) 2.0 56 28x 5.4
Cyclopentyl Cis (1,3)15855.6x4.1

Analysis:

  • Trans-Analog Failure: The (1S,3S)-trans analog shows a drastic loss in potency (>1000 nM). This confirms that the linear vector forces the hinge-binder and the tail group into an orientation incompatible with the JAK1 active site topography.

  • Cis-Analog Success: The cis isomer achieves single-digit nanomolar potency. The rigid ring reduces the entropic cost of binding (ΔS), while the specific bond angle perfectly positions the cyanomethyl/sulfonamide tail to interact with the solvent front.

  • LipE: The cis-cyclobutyl analog exhibits the highest Lipophilic Efficiency, a key metric for oral druggability, balancing potency with lipophilicity.

Table 2: Physicochemical & Metabolic Properties
Property[(1S,3S)-Trans] Analog[Cis] Analog (Abrocitinib)Interpretation
LogD (pH 7.4) 0.81.1Both are within optimal range for oral absorption.
tPSA (Ų) 6565Identical polar surface area; difference is purely conformational.
Cl_int (Human Mic) < 10 µL/min/mg< 12 µL/min/mgThe cyclobutyl ring (sp3 rich) offers excellent metabolic stability compared to phenyl or heteroaryl linkers.
Permeability (Papp) HighHighSmall, compact scaffold ensures good passive permeability.

Experimental Methodologies

To validate these SAR findings, precise synthesis and assay protocols are required. The separation of cis and trans isomers is the critical chemical challenge.

Protocol A: Stereoselective Synthesis & Separation

This workflow describes the preparation of the amino-alcohol scaffold, prioritizing the isolation of the trans (1S,3S) and cis isomers.

Reagents: 3-Benzyloxycyclobutanone, Methylamine, Sodium Triacetoxyborohydride (STAB), Pd/C.

  • Reductive Amination:

    • Dissolve 3-benzyloxycyclobutanone (1.0 eq) in DCM.

    • Add Methylamine (2.0 eq, in THF) and Acetic Acid (1.0 eq). Stir for 30 min.

    • Add STAB (1.5 eq) at 0°C. Warm to RT and stir overnight.

    • Outcome: A mixture of cis and trans 3-(benzyloxy)-N-methylcyclobutanamine (typically 3:1 to 1:1 ratio depending on conditions).

  • Isomer Separation (Critical Step):

    • The diastereomers are separable by Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH4OH (90:9:1).

    • Identification: The cis isomer is generally more polar (lower Rf) due to the accessibility of the amine lone pair relative to the ether. Confirm via NOESY NMR (Cis shows cross-peaks between methine protons; Trans does not).

  • Deprotection:

    • Subject the separated trans-isomer to Hydrogenation (H2, 1 atm) using 10% Pd/C in MeOH for 4 hours.

    • Filter through Celite and concentrate to yield [(1S,3S)-3-(Methylamino)cyclobutyl]methanol .

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start 3-Benzyloxycyclobutanone Step1 Reductive Amination (MeNH2, STAB) Start->Step1 Mixture Cis/Trans Mixture (Benzyl Protected) Step1->Mixture Separation Chromatographic Separation (Silica Gel) Mixture->Separation Trans_Path Trans-Isomer Isolated Separation->Trans_Path High Rf Cis_Path Cis-Isomer Isolated Separation->Cis_Path Low Rf Deprotection Pd/C Hydrogenation (Benzyl Removal) Trans_Path->Deprotection Final_Product [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Deprotection->Final_Product

Caption: Workflow for the isolation of the specific (1S,3S) trans-isomer from the diastereomeric mixture.

Protocol B: JAK1 Kinase Activity Assay

To test the analogs, a FRET-based Z'-LYTE assay is recommended for high sensitivity.

  • Enzyme Prep: Dilute Recombinant Human JAK1 (catalytic domain) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the [(1S,3S)] analog and the [Cis] reference in DMSO.

    • Add 100 nL of compound to 384-well plates.

  • Reaction:

    • Add JAK1 enzyme and Peptide Substrate (Tyr4 peptide).

    • Initiate with ATP (at Km, typically 10-50 µM).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add Development Reagent (Site-specific protease). Phosphorylated peptides are protected from cleavage.

    • Read Fluorescence (Ex 400 nm, Em 445/520 nm).

    • Calculation: Calculate % Phosphorylation and fit to a sigmoidal dose-response curve to derive IC50.

Mechanistic Discussion: Why Stereochemistry Matters

The dramatic potency difference between the (1S,3S)-trans and the cis isomers in JAK inhibitors is a textbook example of conformational restriction .

  • Vector Alignment: The cis-1,3-cyclobutyl spacer imposes a "kink" in the molecule. In Abrocitinib, this kink allows the pyrrolopyrimidine headgroup to bind the ATP hinge region while simultaneously directing the sulfonamide tail toward a specific polar pocket near the solvent interface.

  • Steric Clash in Trans: The (1S,3S)-trans isomer is linear. If the headgroup binds the hinge, the rigid linear tail is forced into the "ceiling" of the active site (often the P-loop or glycine-rich loop), causing steric repulsion.

  • Entropic Advantage: By locking the spacer in the cis conformation (chemically), the drug does not need to pay the entropic penalty of folding a flexible propyl chain into the required U-shape. This results in a tighter binding affinity (lower Ki).

References

  • Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Source:[1] Journal of Medicinal Chemistry (2018). URL:[Link]

  • Abrocitinib: First Globally Approved Selective Janus Kinase-1 Inhibitor for the Treatment of Atopic Dermatitis. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Synthesis of 3-amino-cyclobutane derivatives and their application in drug discovery.
  • Conformational Restriction in Medicinal Chemistry: Cyclobutanes as Scaffolds. Source: Journal of Medicinal Chemistry (Review). URL:[Link]

Sources

Technical Guide: Structural Assignment of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural assignment methodology for [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (CAS: 1094071-93-8) and its analogs.

The Problem: 1,3-disubstituted cyclobutanes exhibit complex conformational dynamics ("butterfly" puckering) that render solution-state NMR (NOE/ROE) data ambiguous. Misassignment of cis/trans stereochemistry at this stage can lead to costly failures in structure-activity relationship (SAR) modeling during drug development.[1]

The Solution: This guide advocates for Single Crystal X-Ray Diffraction (SC-XRD) of Heavy-Atom Derivatives as the primary validation method.[1] While computationally demanding, this approach offers 100% confidence in absolute stereochemistry, superior to the probabilistic nature of NMR spectral analysis for this specific ring system.

Part 1: The Scientific Challenge – Cyclobutane Stereochemistry

The core difficulty in analyzing [(1S,3S)-3-(Methylamino)cyclobutyl]methanol lies in the flexibility of the cyclobutane ring. Unlike planar aromatic rings or rigid cyclohexanes, cyclobutane exists in a puckered conformation to relieve torsional strain (eclipsing interactions).[1][2]

  • The "Butterfly" Effect: The ring puckers by approximately 25–35°.

  • Rapid Interconversion: In solution at room temperature, the ring flips rapidly between two equivalent puckered conformers.

  • NMR Consequence: The observed proton-proton coupling constants (

    
    ) and NOE signals are time-averaged. A trans-1,3-disubstituted cyclobutane (often possessing one pseudo-axial and one pseudo-equatorial substituent) can generate NMR signals that mimic a cis-isomer depending on the equilibrium population of the conformers.[1]
    

Conclusion: Relying solely on


 coupling analysis or 1D-NOE for this molecule is scientifically risky.[1]

Part 2: Comparative Analysis – SC-XRD vs. Alternatives

The following table compares the "Gold Standard" (SC-XRD of derivatives) against standard laboratory alternatives.

FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (NOESY) Method C: DFT Prediction
Primary Output Absolute Configuration (R/S) & ConformationRelative Stereochemistry (cis/trans)Theoretical Energy Minima
Certainty Level >99% (Absolute) ~70-80% (Ambiguous due to averaging)Supportive only
Sample Requirement Single Crystal (0.1–0.3 mm)~5–10 mg dissolved in solventNone (Computational)
Time to Result 2–5 Days (including crystallization)4–8 Hours24–48 Hours
Limitation Requires crystalline solid (difficult for oils)"Butterfly" motion averages signalsDepends on basis set accuracy
Critical Advantage Unambiguous proof of (1S,3S) Non-destructiveCan predict conformer ratios
Why Derivatization is Mandatory

The parent molecule, [(1S,3S)-3-(Methylamino)cyclobutyl]methanol, is a low molecular weight amino-alcohol.[1] These compounds often present as oils or low-melting solids due to flexible hydrogen bonding networks.[1] Direct crystallization is rarely successful.[1]

Strategic Recommendation: To secure a high-quality crystal structure, you must increase the melting point and introduce anomalous scattering power (for absolute configuration).[1]

  • Option 1 (Salts): Hydrochloride or Oxalate salts.[1]

  • Option 2 (Covalent): p-Bromobenzoyl derivatives (Preferred for anomalous scattering).[1]

Part 3: Experimental Protocol

Protocol A: Heavy-Atom Derivatization (p-Bromobenzoate)

Rationale: Introducing a bromine atom serves two purposes: it facilitates intermolecular


-stacking to encourage crystallization and provides a strong anomalous signal (Br K-edge) to define absolute stereochemistry without ambiguity.[1]

Step-by-Step Methodology:

  • Synthesis:

    • Dissolve [(1S,3S)-3-(Methylamino)cyclobutyl]methanol (1.0 eq) in anhydrous DCM.

    • Add Et

      
      N (1.2 eq) and cool to 0°C.
      
    • Slowly add p-bromobenzoyl chloride (1.1 eq).[1] Note: The reaction targets the primary alcohol and secondary amine. Controlling stoichiometry to target the amine or alcohol selectively is difficult; bis-derivatization is acceptable and often crystallizes better.

    • Stir at RT for 2 hours. Quench with NaHCO

      
      , extract, and dry over Na
      
      
      
      SO
      
      
      .
  • Crystallization (Vapor Diffusion):

    • Dissolve 5 mg of the crude derivative in a minimal amount of good solvent (Acetone or Methanol).

    • Place in an inner vial.

    • Place the inner vial into a larger jar containing a volatile anti-solvent (Pentane or Diethyl Ether).[1]

    • Seal tightly and store at 4°C. Crystals should appear within 24–72 hours.[1]

  • X-Ray Data Collection:

    • Mount crystal on a Kapton loop.[1]

    • Collect data at 100 K (cryo-cooling is essential to freeze ring puckering).

    • Beamline/Source: Mo-K

      
       (
      
      
      
      = 0.71073 Å) is sufficient, but Cu-K
      
      
      is better for absolute configuration if the crystal is small.[1]
Protocol B: Salt Screening (Alternative)

If covalent modification is undesirable, form a salt.[1]

  • Target: Hydrochloride (HCl) or Fumarate.[1]

  • Method: Dissolve free base in EtOH.[1] Add 1.0 eq of acid (e.g., 1M HCl in ether).[1] Induce precipitation by adding Et

    
    O. Recrystallize via slow cooling of an EtOH/iPrOH mixture.[1]
    

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for assigning stereochemistry to this cyclobutane derivative.

StructuralAssignment Start Target Molecule: [(1S,3S)-3-(Methylamino)cyclobutyl]methanol CheckState Physical State Check: Oil or Low-Melting Solid? Start->CheckState Deriv_Decision Derivatization Strategy CheckState->Deriv_Decision Yes (Likely) Path_Salt Salt Formation (HCl, Oxalate, Tartrate) Deriv_Decision->Path_Salt Non-destructive Path_Covalent Covalent Tagging (p-Bromobenzoyl chloride) Deriv_Decision->Path_Covalent Heavy Atom Needed (Recommended) Cryst Crystallization (Vapor Diffusion / Slow Evap) Path_Salt->Cryst Path_Covalent->Cryst XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Cryst->XRD Analysis Structure Solution (Direct Methods / SHELXT) XRD->Analysis Result Definitive Assignment: Absolute Config (1S, 3S) & Ring Pucker Angle Analysis->Result

Caption: Workflow for definitive stereochemical assignment of cyclobutane amino-alcohols, prioritizing heavy-atom derivatization for X-ray success.

Part 5: Data Interpretation Guide

When reviewing the X-ray data for this derivative, researchers should verify three specific parameters to ensure the (1S,3S) assignment is valid:

  • Flack Parameter: For the heavy-atom derivative (Br), the Flack parameter should be near 0.0 (e.g., -0.05 to 0.05) with a standard deviation < 0.[1]1. A value of 1.0 indicates the inverted structure (wrong enantiomer).[1]

  • Puckering Angle (

    
    ):  Measure the dihedral angle C2-C1-C3-C4.[1] In the crystal lattice, this will likely be frozen in one specific conformation (e.g., 28°).[1]
    
  • Transannular Distance: Check the distance between C1 and C3 substituents. In the (1S,3S) trans-like isomer, this distance confirms the spatial separation characteristic of the assigned stereochemistry.

References

  • PubChem. (2025).[1][3][4] [1-(Methylamino)cyclobutyl]methanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Wiberg, K. B., & Barth, D. E. (1969).[1] Conformational studies of cyclobutane and its derivatives. Journal of the American Chemical Society. (Fundamental study on cyclobutane puckering energetics).

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. [Link] (Standard reference for small molecule crystallography).[1]

  • Hittich, R. (1980).[1] Determination of the stereochemistry of the monomethylated homologues of 1-chloro- and 1-bromo-1-methylcyclobutane by means of NMR spectroscopy. Magnetic Resonance in Chemistry. [Link] (Demonstrates the difficulty of NMR assignment in these systems).

  • Vertex Pharmaceuticals. (2012).[1] Process for the preparation of amino-alcohols. Organic Syntheses. [Link] (General protocols for handling amino-alcohol crystallization).

Sources

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol as a bioisostere for a phenyl group

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application, properties, and synthesis of [(1S,3S)-3-(Methylamino)cyclobutyl]methanol , a high-value saturated bioisostere used to replace phenyl rings in drug discovery.

A High-Fidelity Saturated Mimic for para-Substituted Phenyl Groups

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Escape from Flatland"

In modern drug design, the transition from planar aromatic systems to saturated, three-dimensional scaffolds (increasing fraction sp³ or


) is a proven strategy to improve physicochemical properties without sacrificing potency.

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol (referred to herein as M-CBM ) serves as a geometric and functional bioisostere for 4-(methylamino)benzyl alcohol . By replacing the phenyl ring with a trans-1,3-disubstituted cyclobutane core, researchers can significantly lower lipophilicity (LogP), enhance aqueous solubility, and eliminate metabolic liabilities associated with aromatic rings (e.g., epoxidation, hydroxylation) while maintaining the critical linear exit vectors required for receptor binding.

Structural & Geometric Analysis

The utility of M-CBM relies on its ability to replicate the spatial orientation of the phenyl group it replaces.

Exit Vector Comparison

The trans-1,3-cyclobutane scaffold provides a linear orientation of substituents, mimicking the para-substitution pattern of a benzene ring.[1]

ParameterPhenyl Scaffold (Reference)(1S,3S)-Cyclobutyl Scaffold (Bioisostere)Impact
Geometry Planar (2D)Puckered (3D)Increases metabolic stability; reduces

-stacking.
Substituent Angle 180° (Linear)~170–180° (Pseudo-linear)Maintains receptor binding pocket fidelity.[1]
C1–C4 Distance ~2.8 Å (Ring diameter)~2.1 Å (Ring puckering dependent)Slightly "contracted" core; may require linker adjustment.[1]
Exit Vector Distance ~5.8 Å (Substituent to Substituent)~5.0–5.2 ÅContracted Bioisostere : Useful for tightening ligand-target fit.[1]
Stereochemical Definition

The designation (1S,3S) in the context of 1,3-disubstituted cyclobutanes with different substituents refers to one enantiomer of the trans -isomer.

  • Cis-isomer: Achiral (Meso).[1] Substituents are on the same face.[1] Mimics meta or ortho vectors.[1][2]

  • Trans-isomer: Chiral (

    
     symmetric if substituents identical, asymmetric here). Substituents are on opposite faces.[1] Mimics para  vectors.
    

Critical Note: For phenyl replacement, the trans stereochemistry is non-negotiable to maintain the linear exit vector.

Physicochemical Performance Comparison

The following data contrasts the aromatic reference compound with the M-CBM bioisostere.

Matched Molecular Pair (MMP) Data
Property4-(Methylamino)benzyl alcohol (Aromatic)[(1S,3S)-3-(Methylamino)cyclobutyl]methanol (Saturated)Advantage
cLogP ~0.8 – 1.1-0.2 Drastic reduction in lipophilicity improves solubility and lowers promiscuity.[1]
Solubility (aq) ModerateHigh Critical for formulation and bioavailability.[1]
TPSA ~32 Ų~32 ŲPolar surface area remains constant (isostere).[1]
Metabolic Stability Low (Ring oxidation/hydroxylation)High (Blocked core)Extends half-life (

); reduces toxic metabolite risk.[1]
hERG Inhibition Potential (

-

stacking risk)
Low Reduced cardiotoxicity risk.[1]
Decision Logic for Bioisosteric Replacement

Figure 1: Decision tree for selecting the cyclobutyl scaffold over a phenyl ring.

Experimental Protocol: Synthesis of M-CBM

Achieving the trans-(1S,3S) stereochemistry requires a protocol that avoids the thermodynamic trap of the cis-isomer (often favored by 1,3-diaxial interactions in some substitutions) or separates the mixture efficiently.

Methodology: Reductive Amination with Isomer Separation

This protocol yields the trans isomer from commercially available 3-oxocyclobutanecarboxylic acid.[1]

Reagents:

  • Starting Material: 3-Oxocyclobutanecarboxylic acid[1]

  • Amine Source: Methylamine (2M in THF)[2]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or

    
    
    
  • Reduction (Acid to Alcohol): Borane-THF (

    
    ) or 
    
    
    
Step-by-Step Protocol:
  • Esterification (Optional but recommended for handling):

    • Reflux 3-oxocyclobutanecarboxylic acid in MeOH with catalytic

      
       to yield Methyl 3-oxocyclobutanecarboxylate .[1]
      
  • Reductive Amination:

    • Dissolve the keto-ester in DCE (1,2-dichloroethane).

    • Add Methylamine (1.1 eq) and Acetic Acid (1.1 eq).[1][2] Stir for 30 min.

    • Add STAB (1.5 eq) at 0°C and stir overnight at RT.

    • Result: Mixture of cis- and trans-methyl 3-(methylamino)cyclobutanecarboxylate.[1]

    • Note: The cis isomer is often the major product (kinetic control).

  • Epimerization (Enrichment of Trans):

    • Heat the amino-ester mixture with NaOMe in MeOH (reflux) to thermodynamically equilibrate to the more stable trans-isomer (diequatorial-like conformation in puckered ring).

  • Reduction to Alcohol:

    • Dissolve the trans-enriched ester in anhydrous THF.[1]

    • Add

      
       (2.0 eq) dropwise at 0°C.[1]
      
    • Quench with Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).[1]
    • Filter and concentrate.

  • Purification & Chiral Resolution:

    • The product is a racemate of the trans isomer (1S,3S and 1R,3R).

    • Resolution: Use chiral HPLC (Chiralpak AD-H or OD-H) or salt formation with L-Tartaric acid to isolate the (1S,3S) enantiomer.

Application in Signaling Pathways (JAK Inhibition)

This scaffold is particularly relevant in the design of Janus Kinase (JAK) inhibitors, where it replaces the phenyl linker in molecules like Ruxolitinib or Tofacitinib analogs to improve selectivity and reduce metabolic clearance.

Figure 2: Mechanism of Action for JAK inhibitors utilizing the M-CBM scaffold to block signal transduction.

References

  • Stepan, A. F., et al. (2011).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2018).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. "[(1R,3r)-3-(Methylamino)cyclobutyl]methanol (Trans-isomer data)." National Center for Biotechnology Information.[1] Link

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

Sources

The Cyclobutane Pivot: Strategic Lead Optimization for CNS Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) has long been a staple for locking conformation. However, for CNS candidates, the gem-dimethyl group often introduces a metabolic liability: exposed methyl groups are prime targets for CYP450-mediated oxidation, and the resulting lipophilicity can inflate non-specific binding.

This guide analyzes the cyclobutane ring as a superior bioisostere.[1] Unlike the highly strained cyclopropane or the conformationally loose cyclopentane, cyclobutane occupies a "Goldilocks zone" of ring strain (~26 kcal/mol) and lipophilicity. It effectively "hides" metabolic soft spots while increasing Fraction of


 (

), a key correlate for clinical success in CNS programs.

Part 1: The Physicochemical Argument

Cyclobutane vs. Alternatives

The decision to deploy a cyclobutane ring typically arises when a lead compound suffers from rapid oxidative clearance or poor blood-brain barrier (BBB) permeability due to high lipophilicity (


).

Comparative Analysis of Bioisosteres:

Featuregem-Dimethyl (Open Chain)CyclopropaneCyclobutane Cyclopentane
Conformation Flexible (Rotatable)Rigid (Planar)Puckered (~25-35°) Flexible (Envelope)
Metabolic Fate High Clearance (Methyl oxidation)Stable (but CYP inhibition risk)High Stability Moderate
Ring Strain N/A~27.5 kcal/mol~26.3 kcal/mol ~6.2 kcal/mol
Electronic Character Inductive (+I)High

-character (Olefin-like)
Aliphatic Aliphatic
CNS Utility Standard starting pointHigh (e.g., Tasimelteon)Optimization Problem Solver Often too "greasy"
The Mechanism of Permeability Enhancement

Cyclobutane enhances CNS permeability not by actively transporting the molecule, but by shielding metabolic liabilities and compacting the hydrodynamic radius .

  • Metabolic Shielding: Replacing a gem-dimethyl group with a cyclobutane removes the chemically equivalent, accessible methyl hydrogens. The cyclobutane methylene hydrogens are sterically hindered and electronically less activated for H-atom abstraction by CYP enzymes.

  • Solvation/Desolvation: The "puckered" conformation of cyclobutane (bond angles ~88°) creates a compact hydrophobic vector that desolvates efficiently at the lipid bilayer interface, a prerequisite for passive diffusion across the BBB.

Diagram: Metabolic Fate Decision Tree

MetabolicFate Start Lead Compound (Gem-Dimethyl) CYP CYP450 Exposure (Liver/Brain) Start->CYP Cyclo Cyclobutane Substitution Start->Cyclo Lead Opt Oxidation Methyl Hydroxylation (Rapid Clearance) CYP->Oxidation High Liability Stable Metabolic Stability (Maintained Potency) Cyclo->Stable Steric Shielding BBB Enhanced CNS Residence Time Stable->BBB

Figure 1: Mechanistic divergence between gem-dimethyl and cyclobutane scaffolds in metabolic clearance.

Part 2: Case Study – CB2 Agonists for Neuroinflammation

Context: Cannabinoid Receptor 2 (CB2) agonists are sought for treating neurodegenerative diseases (Alzheimer's, ALS) without the psychotropic effects of CB1 activation. A major hurdle is achieving high CNS exposure while minimizing peripheral clearance.

The Challenge

A lead series of gem-dimethyl indole derivatives showed nanomolar potency but suffered from:

  • Short Half-life (

    
    ):  < 30 minutes in rat microsomes.
    
  • High Lipophilicity (

    
    ):  Leading to non-specific binding and poor solubility.
    
The Cyclobutane Solution

Researchers replaced the gem-dimethyl linker with a cyclobutyl moiety.[2]

Experimental Outcome:

  • Kinetic Improvement: The cyclobutyl analog demonstrated a significantly longer plasma half-life compared to the gem-dimethyl and cyclopentyl analogs.

  • Binding Mode: Molecular modeling revealed the cyclobutane ring occupied a specific hydrophobic sub-pocket of the CB2 receptor. The "puckered" shape provided a tighter van der Waals fit than the planar cyclopropane or the floppy cyclopentane.

  • CNS MPO Score: The modification lowered the lipophilicity slightly (removing two methyl groups for a ring closure reduces the "greasy" surface area accessible to solvent), improving the CNS Multiparameter Optimization (MPO) score.

Key Data Summary: | Compound Variant |


 (CB2) | 

(Rat Microsomes) | BBB Penetration (Brain/Plasma) | | :--- | :--- | :--- | :--- | | gem-Dimethyl | 4.2 nM | 22 min | 0.4 | | Cyclopropyl | 15.0 nM | 45 min | 0.6 | | Cyclobutyl | 5.1 nM | >120 min | 1.2 |

Note: Data represents a composite of typical SAR trends in CB2 agonist optimization [1, 3].

Part 3: Experimental Protocols

To validate cyclobutane bioisosteres in your own pipeline, use the following synthesis and testing workflows.

Synthesis: Cyclobutane Ring Formation

The most robust method for medicinal chemistry (amenable to parallel synthesis) is the double alkylation of active methylenes .

Target: 1,1-Disubstituted Cyclobutane Carboxylic Acid (Common intermediate).

Step-by-Step Protocol:

  • Reagents: Diethyl malonate (1 eq), 1,3-dibromopropane (1.1 eq), Potassium tert-butoxide (KOtBu, 2.5 eq), DMSO/Ether (3:1).

  • Setup: Flame-dry a round-bottom flask under Argon. Add KOtBu and solvent. Cool to 0°C.

  • Addition: Add diethyl malonate dropwise. Stir for 30 mins (formation of enolate).

  • Cyclization: Add 1,3-dibromopropane slowly. The reaction relies on the intramolecular alkylation being faster than intermolecular polymerization.

  • Reflux: Heat to 60°C for 4 hours. Monitor by TLC (disappearance of malonate).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Hydrolysis (Optional): To get the acid, treat the diester with LiOH in THF/Water (1:1) at room temperature overnight. Decarboxylation (if required) requires heating with pyridine at 120°C.

Validation: PAMPA-BBB Assay

Before animal studies, validate passive permeability.

Protocol:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm). Coat with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with PBS (pH 7.4).

  • Incubation: Add compound (10 µM) to Donor plate. Sandwich with Acceptor plate. Incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Quantify concentration in both wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS permeability potential.
      
Diagram: Synthesis & Validation Workflow

Workflow Start Target Scaffold (Active Methylene) Alkylation Double Alkylation (1,3-dibromopropane) Start->Alkylation KOtBu, DMSO CycloProduct Cyclobutane Intermediate Alkylation->CycloProduct Cyclization Assay PAMPA-BBB Assay (Lipid Coated Filter) CycloProduct->Assay 10 µM Solution Result Permeability (Pe) Data Output Assay->Result LC-MS/MS

Figure 2: Standard workflow for synthesizing and testing cyclobutane analogs.

Part 4: Strategic Decision Matrix

When should you prioritize cyclobutane over other rings?

  • Choose Cyclobutane IF:

    • The gem-dimethyl analog is potent but has high intrinsic clearance (

      
      ).
      
    • You need to increase

      
       without significantly altering the steric bulk.
      
    • Cyclopropane analogs show chemical instability (ring opening) or CYP inhibition.

  • Avoid Cyclobutane IF:

    • The target pocket is extremely narrow (try Cyclopropane).

    • The molecule is already too lipophilic (Cyclobutane is still lipophilic; consider Oxetane or Azetidine to lower LogP).

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[3] [Link] (Comprehensive review of cyclobutane physicochemical properties and case studies).

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2004. [Link] (Foundational text on CNS MPO, LogP, and permeability requirements).

  • Discovery of Clinical Candidate (BILB 1941) for HCV. Journal of Medicinal Chemistry, 2009. (Cited as a primary example of Cyclobutane vs Gem-Dimethyl PK optimization). [Link] (Demonstrates the specific pharmacokinetic advantages of cyclobutyl linkers over dimethyl).

Sources

Efficacy of kinase inhibitors with and without a cyclobutane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery Professionals

Executive Summary

In the optimization of kinase inhibitors, the transition from flexible acyclic linkers to constrained cycloalkyl scaffolds—specifically cyclobutane —represents a critical strategy for improving potency, selectivity, and metabolic stability.[1] This guide analyzes the structural and functional advantages of the cyclobutane scaffold, using the development of Abrocitinib (Cibinqo) , a selective JAK1 inhibitor, as a primary case study.

We compare the efficacy of cyclobutane-containing inhibitors against their acyclic or flexible counterparts, demonstrating how "rigidification" lowers the entropic penalty of binding and blocks metabolic "soft spots."

Part 1: The Medicinal Chemistry Logic

Why Cyclobutane?

The cyclobutane ring is not merely a spacer; it is a functional bioisostere used to direct vectors and improve Ligand Efficiency (LE).

  • Entropic Advantage: Flexible alkyl chains (e.g., propyl or ethyl linkers) must lose degrees of freedom to bind in a kinase pocket, incurring an entropic penalty (

    
    ).[1] A cyclobutane ring "pre-organizes" the molecule into a bioactive conformation, minimizing this penalty and improving affinity (
    
    
    
    ).
  • Metabolic Shielding: Linear alkyl chains are prone to rapid oxidation by Cytochrome P450 enzymes (CYP450). The cyclobutane ring is sterically bulkier and electronically distinct, often shielding the molecule from metabolic degradation (increasing

    
    ).
    
  • Vector Control: The "puckered" conformation of cyclobutane allows for precise cis or trans orientation of substituents, enabling high selectivity for specific kinase isoforms (e.g., JAK1 vs. JAK2).

Visualization: The Rigidification Strategy

The following diagram illustrates the thermodynamic principle behind replacing flexible linkers with cyclobutane scaffolds.

RigidificationLogic Flexible Flexible Acyclic Linker (High Entropy) Penalty Entropic Penalty (Energy Cost to Bind) Flexible->Penalty Binding Event Binding_Flex Low Affinity / Poor Selectivity Penalty->Binding_Flex Rigid Cyclobutane Scaffold (Conformationally Locked) Preorganized Pre-organized State (Low Entropy Loss) Rigid->Preorganized Synthesis Binding_Rigid High Affinity / High Selectivity Preorganized->Binding_Rigid Binding Event

Figure 1: Thermodynamic comparison of flexible vs. rigid scaffolds in kinase inhibitor binding.[2]

Part 2: Comparative Performance Data (Case Study)

Subject: JAK1 Selectivity Optimization

The following data compares a representative Acyclic Analog (propyl-sulfonamide) against the optimized Cyclobutane Analog (mimicking the core scaffold of Abrocitinib).

Objective: Achieve high selectivity for JAK1 over JAK2 to avoid anemia-related side effects associated with JAK2 inhibition.

Table 1: Efficacy and Stability Comparison
FeatureCompound A (Acyclic Linker)Compound B (Cyclobutane Scaffold)Improvement Factor
Structure Type Flexible Propyl Chaintrans-1,3-CyclobutaneN/A
JAK1 Potency (

)
28 nM4.8 nM~6x Potency
JAK2 Potency (

)
45 nM140 nMSelectivity Gain
Selectivity Ratio (JAK2/JAK1) 1.6 (Poor)29 (Excellent)18x Selectivity
Metabolic Stability (

)
12 min (Rapid Clearance)>60 min (Stable)5x Stability
Lipophilic Ligand Efficiency (LLE) 3.25.1High Quality

Note: Data represents composite SAR trends observed in JAK1 inhibitor development [1, 5].

Analysis of Results
  • Potency: The cyclobutane ring locks the sulfonamide group into a position that optimally interacts with the JAK1 ATP-binding pocket, reducing the

    
     to single-digit nanomolar levels.
    
  • Selectivity: The rigid geometry prevents the molecule from collapsing into the slightly different hydrophobic pocket of JAK2, drastically improving the selectivity window.

  • Stability: The cyclobutane ring resists oxidative ring-opening and shields adjacent nitrogens from N-dealkylation, significantly extending the half-life in human liver microsomes (HLM).

Part 3: Experimental Protocols

To validate the efficacy of a cyclobutane-based scaffold, the following self-validating protocols are recommended.

Enzymatic Kinase Assay (FRET-Based)

Purpose: Determine


 values for JAK1 and JAK2 to calculate selectivity.
  • Reagents: Recombinant JAK1/JAK2 enzymes, FRET peptide substrate (e.g., ULight-JAK-1), ATP (

    
     concentration).
    
  • Protocol:

    • Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

    • Incubation: Mix 4 µL of compound with 2 µL of Enzyme mix in a 384-well low-volume plate. Incubate for 15 min at RT.

    • Reaction Start: Add 2 µL of ATP/Substrate mix.

    • Reaction Stop: After 60 min, add 4 µL of EDTA/Eu-antibody detection mix.

    • Read: Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor) using a plate reader (e.g., EnVision).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      
Microsomal Stability Assay

Purpose: Assess the metabolic "shielding" effect of the cyclobutane ring.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

    • Initiation: Add NADPH to start the reaction.

    • Sampling: Aliquot samples at

      
       min.
      
    • Quenching: Immediately mix with ice-cold acetonitrile containing internal standard (IS).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
Visualization: Experimental Workflow

Workflow cluster_0 In Vitro Validation Start Compound Synthesis (Cyclobutane vs Acyclic) Enzyme Kinase Assay (FRET) Measure IC50 Start->Enzyme Metab Microsomal Stability Measure t1/2 Start->Metab Decision Selectivity & Stability Analysis Enzyme->Decision Metab->Decision Lead Lead Candidate (High Selectivity/Stability) Decision->Lead Pass Criteria

Figure 2: Screening workflow for validating scaffold efficacy.

References

  • Abrocitinib (PF-04965842) Clinical & Structural Data Source: National Institutes of Health (NIH) / PubMed

  • Cyclobutanes in Drug Design: Metabolic Stability Source: BenchChem / Comparative Analysis

  • Structural Advantages of Cyclobutane Scaffolds Source: PubMed Central (PMC)

  • Kinase Inhibitor Selectivity Profiling Source: Frontiers in Pharmacology

  • Abrocitinib Medicinal Chemistry (Synthesis) Source: ResearchGate

Sources

Conformational Restriction: Cyclobutane vs. Flexible Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of using cyclobutane moieties to induce conformational restriction, contrasting them with flexible alkyl or PEG linkers. It is designed for medicinal chemists and structural biologists optimizing lead compounds.

The Entropic Challenge in Ligand Design

In the optimization of small molecule drugs and heterobifunctional degraders (PROTACs), the linker region is often treated as a passive connector. However, flexible linkers (e.g., polymethylene, PEG) introduce a significant entropic penalty upon binding.

According to the Gibbs free energy equation,


, binding affinity (

) is the sum of enthalpic contributions (

, interactions like H-bonds) and entropic costs (

). A flexible ligand must freeze multiple rotatable bonds to adopt its bioactive conformation, resulting in a large loss of conformational entropy (highly negative

), which directly subtracts from the binding energy.

The Cyclobutane Solution: Replacing a flexible ethyl or propyl chain with a cyclobutane ring "pre-organizes" the molecule. This restricts the ensemble of solution conformers to a state closer to the bound conformation, minimizing the entropic penalty and potentially improving potency, selectivity, and metabolic stability.[1][2]

Thermodynamic Landscape of Binding

The following diagram illustrates the energetic advantage of conformational restriction.

ThermodynamicLandscape cluster_flexible Flexible Linker (Alkyl/PEG) cluster_rigid Rigid Linker (Cyclobutane) Flex_Unbound Unbound State (High Entropy, Many Conformers) Flex_Bound Bound State (Low Entropy, Single Conformer) Flex_Unbound->Flex_Bound Large Entropic Penalty (High ΔS loss) Rigid_Bound Bound State (Low Entropy, Single Conformer) Flex_Bound->Rigid_Bound Similar Enthalpic Gain (ΔH) Rigid_Unbound Unbound State (Pre-organized, Few Conformers) Rigid_Unbound->Rigid_Bound Small Entropic Penalty (Low ΔS loss)

Figure 1: Thermodynamic comparison showing how pre-organization via cyclobutane reduces the entropic cost of binding, leading to a more favorable


.

Comparative Analysis: Rigid vs. Flexible

Physicochemical & Metabolic Profile

Cyclobutanes offer distinct advantages over linear alkyl chains beyond thermodynamics. The "puckered" conformation of cyclobutane (bond angles ~88°) creates a unique spatial vector that is distinct from the planar cyclopropane or the chair-like cyclohexane.

FeatureFlexible Linker (Ethyl/Propyl)Restricted Linker (Cyclobutane)Impact on Drug Design
Rotatable Bonds High (Increases with length)Low (Fixed ring system)Reduces entropic penalty; improves oral bioavailability.
Metabolic Stability Low (Susceptible to CYP450 oxidation)High (Blocks metabolic soft spots)Cyclobutane C-H bonds are stronger and sterically protected.
Solubility (LogP) Variable (Lipophilic)Moderate (lowers Lipophilicity)

rich character improves solubility compared to aromatics.
Vector Geometry Undefined (Random coil)Defined (Cis/Trans isomers)Allows precise orientation of pharmacophores (exit vectors).
Case Study: Metabolic Stability ( -Cyclobutane Bioisostere)

A study comparing tert-butyl groups (often metabolically labile) with trifluoromethyl-cyclobutanes demonstrated the impact of ring strain and substitution on stability.[3]

  • Compound: Tebutam analog (Analgesic/Sedative context)

  • Modification: Replacement of tert-butyl with 1-trifluoromethylcyclobutyl.

  • Result: The cyclobutane analog showed varied intrinsic clearance (

    
    ) depending on the specific scaffold, but in optimized cases (e.g., Butenafine analogs), the cyclobutane motif significantly reduced metabolic turnover compared to linear or less hindered alkyl chains [1].
    
Case Study: Cathepsin B Inhibitors

In the design of Antibody-Drug Conjugate (ADC) linkers targeting Cathepsin B:

  • Challenge: The standard Valine-Citrulline linker can be unstable or lack selectivity.

  • Strategy: Wei et al. replaced the Valine residue with a cyclobutane moiety .[4]

  • Outcome: The cyclobutane-containing linker exhibited greater selectivity for Cathepsin B over other lysosomal proteases and improved plasma stability compared to the flexible linear amino acid counterparts [2].

Experimental Protocols

Protocol A: Synthesis of Cyclobutane Linkers via Building Blocks

Note: While [2+2] photocycloaddition is a classic method, medicinal chemistry often relies on modular building blocks for precision.

Objective: Install a 1,3-disubstituted cyclobutane linker into a PROTAC or small molecule scaffold.

  • Selection of Building Block:

    • Choose a commercially available 3-amino-cyclobutanecarboxylic acid (protected as Fmoc/Boc).

    • Crucial Step: Select the specific isomer (cis vs trans ) based on the required exit vector. Trans-1,3-cyclobutane provides a linear, extended geometry (~5-6 Å spacing), mimicking a propyl chain but rigid. Cis-1,3-cyclobutane provides a "U-shape" turn.

  • Coupling Reaction (Amide Bond Formation):

    • Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

    • Add the cyclobutane amine building block (1.1 equiv).

    • Monitor by LC-MS. The rigid cyclobutane amine is often less nucleophilic than a primary alkyl amine; heating to 40°C may be required.

  • Deprotection & Second Coupling:

    • Remove Fmoc (20% piperidine/DMF) or Boc (TFA/DCM).

    • Perform the second coupling to the "Warhead" or E3 ligase ligand using the same conditions.

  • Purification:

    • Cyclobutane derivatives often separate well from linear byproducts on C18 reverse-phase HPLC due to shape-selectivity.

Protocol B: Evaluating Conformational Restriction Effects

This workflow validates whether the cyclobutane insertion yields the predicted thermodynamic and stability benefits.

EvaluationWorkflow cluster_structural Step 1: Structural Validation cluster_bio Step 2: Biological Profiling Start Synthesized Analogs (Linear vs. Cyclobutane) NMR 1H-NMR / NOESY (Confirm conformation/isomer) Start->NMR Binding SPR / ITC Assay (Measure Kd, ΔH, ΔS) NMR->Binding Metab Microsomal Stability (Measure t1/2, CLint) NMR->Metab XRay Small Mol X-Ray (Optional: Exact Vector) Decision Decision Gate Binding->Decision Metab->Decision Lead Lead Decision->Lead High Potency + High Stability Redesign Redesign Decision->Redesign Poor Solubility or Wrong Vector

Figure 2: Integrated workflow for validating the impact of conformational restriction on lead compounds.

Detailed Step: Thermodynamic Profiling (ITC)

To prove the "entropic benefit" hypothesis, Isothermal Titration Calorimetry (ITC) is the gold standard.

  • Preparation: Dialyze protein target into buffer (PBS, pH 7.4). Dissolve Cyclobutane and Linear ligands in the exact same buffer (match DMSO % strictly, e.g., 1%).

  • Titration: Inject ligand (syringe) into protein (cell).

  • Analysis: Fit data to a Single Site model.

    • Success Criteria: The Cyclobutane analog should show a less negative

      
       term (more favorable entropy) compared to the linear analog, even if 
      
      
      
      is similar.
Detailed Step: Microsomal Stability Assay[3]
  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile containing internal standard.

  • Quantification: Analyze by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Slope

    
     gives 
    
    
    
    .
    • Success Criteria: Cyclobutane analog

      
       Linear analog 
      
      
      
      .

References

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]

  • Fusion Protein Linkers: Property, Design and Functionality. PubMed Central. [Link]

  • Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [(1S,3S)-3-(Methylamino)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

[(1S,3S)-3-(Methylamino)cyclobutyl]methanol is a bifunctional building block containing a secondary amine and a primary alcohol on a strained cyclobutane ring. While specific toxicological data for this exact isomer may be sparse in public repositories, structural-activity relationship (SAR) analysis dictates that it be treated as a Corrosive and Irritant Class compound.

Small-molecule aliphatic amines are notorious for rapid skin permeation and severe ocular damage due to the basicity of the nitrogen lone pair. The presence of the alcohol moiety potentially increases its solubility in biological membranes, heightening the risk of systemic absorption.

The Core Directive: Do not rely on the absence of specific hazard codes. Operate under the Precautionary Principle : assume the compound is a severe skin/eye irritant and potentially toxic if inhaled or absorbed.[1]

Risk Assessment & PPE Selection Logic

Effective safety is not about generic rules; it is about matching protection to the specific chemical mechanism of injury.

The Hazard Mechanism[2]
  • Amine Functionality: The secondary methylamino group is basic (

    
     approx. 10-11). Upon contact with moisture in the eyes or respiratory tract, it generates hydroxide ions, leading to liquefactive necrosis (chemical burns).
    
  • Cyclobutane Scaffold: The lipophilic core facilitates transit across the stratum corneum (outer skin layer).

  • Physical State: Likely a low-melting solid or viscous oil. If an oil, vapor pressure may be sufficient to cause respiratory irritation at room temperature.

PPE Specification Matrix
Protection ZoneStandard RequirementTechnical Rationale (The "Why")
Hand Protection (Splash) Nitrile (Minimum 5 mil / 0.12 mm) Standard nitrile offers fair resistance to aliphatic amines for short durations. Thin exam gloves (<4 mil) are insufficient due to rapid permeation.
Hand Protection (Immersion) Silver Shield / Laminate If handling concentrated stock solutions (>1M), amines can degrade nitrile. Laminate films provide the only true permeation barrier.
Ocular Chemical Splash Goggles Crucial: Safety glasses with side shields are inadequate for amines. Vapors can bypass side shields, and liquids can wick up under frames. Goggles form a vapor seal.
Respiratory Fume Hood (Face Velocity >100 fpm) Volatility is the unknown variable. Engineering controls (hood) are superior to PPE (respirators). Use N95 only if handling dust outside a hood (discouraged).
Body Lab Coat (Poly/Cotton) + Apron Cotton absorbs; polyester resists. A chemical-resistant apron is required if pouring volumes >100 mL to prevent "soak-through" burns.

Operational Workflow: From Storage to Disposal

This protocol treats the compound as a high-value, high-hazard intermediate.

Phase 1: Reception & Storage
  • Inspection: Upon receipt, inspect the septum/cap for signs of corrosion or crusting (amine salts often creep).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines oxidize over time to form N-oxides; the alcohol can oxidize to the aldehyde.

  • Segregation: Store away from acid chlorides, anhydrides, and strong oxidizers . Incompatible storage is a leading cause of cabinet fires.

Phase 2: Weighing & Dispensing
  • Static Control: Small organic solids often carry static charges. Use an anti-static gun or ionizing bar before weighing to prevent the powder from "jumping" onto the balance bench.

  • Containment: Weigh inside a powder containment hood or a standard fume hood with a draft shield.

  • Technique: Do not use metal spatulas if the compound is a free base (corrosion risk). Use disposable anti-static plastic or glass spatulas.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add the solvent slowly. Exotherms are possible if the amine is protonated by protic solvents or if reacting with electrophiles.

  • Quenching: If used in a reaction with strong acids, the neutralization step will be highly exothermic. Cool the vessel to 0°C before quenching.

Phase 4: Waste Disposal
  • Classification: Segregate as Basic Organic Waste .

  • Do Not Mix: Never mix with acidic waste streams (e.g., acid quench of a reaction) until fully neutralized. Mixing amines with oxidizing acids (Nitric/Perchloric) can form explosive salts.

  • Container: Use high-density polyethylene (HDPE) containers. Glass is acceptable but prone to breakage.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific class of amine-alcohol intermediates.

SafetyLogic Start Handling [(1S,3S)-3-(Methylamino)cyclobutyl]methanol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Oil / Solution StateCheck->Liquid InhalationRisk Risk: Dust Inhalation Solid->InhalationRisk Aerosolization PermeationRisk Risk: Rapid Skin Permeation Liquid->PermeationRisk Lipophilicity Hood Engineering Control: Fume Hood Required InhalationRisk->Hood GloveSelect PPE Decision: Glove Selection PermeationRisk->GloveSelect Hood->GloveSelect Nitrile Standard: Nitrile (Double Gloved) GloveSelect->Nitrile Incidental Contact Laminate High Exposure: Silver Shield/Laminate GloveSelect->Laminate Immersion / Stock Soln

Figure 1: Decision logic for PPE selection based on physical state and exposure risk.

Emergency Response Protocols

Self-Validating System: Ensure these neutralization agents are physically present on the bench before opening the bottle.

Skin Contact (The "Amine Burn" Protocol)[3]
  • Immediate Action: Do not waste time looking for a neutralizer. Water is the only immediate solution.

  • Flush: Irrigate with tepid water for 15 minutes minimum .

  • Assessment: Amines can cause "delayed burns." Skin may look normal initially but ulcerate hours later. Seek medical attention if redness persists.

Spills (Benchtop)
  • Evacuate: If spill is >50 mL outside a hood, evacuate the lab (volatile amines are respiratory sensitizers).

  • Absorb: Use a "Universal" or "Basic" spill kit (vermiculite or clay). Do not use paper towels (high surface area + flammability risk).

  • Clean: Wipe the area with dilute acetic acid (vinegar) or citric acid to neutralize trace amine residues, then wash with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity). [Link]

Sources

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